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Foundational

An In-depth Technical Guide to N-Benzothiazol-2-yl-2-nitro-benzamide: Synthesis, Characterization, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals Abstract N-Benzothiazol-2-yl-2-nitro-benzamide is a heterocyclic compound featuring a benzothiazole core linked to a nitro-substituted benzamide moiety. Thi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzothiazol-2-yl-2-nitro-benzamide is a heterocyclic compound featuring a benzothiazole core linked to a nitro-substituted benzamide moiety. This guide provides a comprehensive overview of its chemical synthesis, structural characteristics, and a detailed framework for the investigation of its potential biological activities, particularly as an anticancer agent. The strategic placement of the nitro group at the ortho position of the benzamide ring is anticipated to confer unique electronic and steric properties, influencing its interaction with biological targets. This document outlines detailed protocols for its synthesis and characterization, alongside a step-by-step methodology for assessing its cytotoxic effects on cancer cell lines. Furthermore, it delves into the potential mechanisms of action, drawing parallels with related nitro-substituted benzothiazole derivatives known to induce apoptosis and modulate critical signaling pathways in cancer progression.

Introduction: The Therapeutic Potential of Benzothiazole Scaffolds

Benzothiazole, a fused heterocyclic system, represents a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1] Derivatives of this versatile nucleus have been extensively explored and have demonstrated significant potential as antitumor, antifungal, anticancer, and antibacterial agents.[1] The incorporation of a nitro group onto the benzothiazole or an associated phenyl ring can further modulate the molecule's electronic properties and biological activity, often enhancing its cytotoxic effects against cancer cells.[2][3] This guide focuses on a specific positional isomer, N-Benzothiazol-2-yl-2-nitro-benzamide, providing a technical framework for its synthesis, characterization, and subsequent biological evaluation.

Chemical Synthesis and Characterization

The synthesis of N-Benzothiazol-2-yl-2-nitro-benzamide is achieved through the condensation of 2-aminobenzothiazole with o-nitrobenzoyl chloride.[1] This reaction is typically carried out in a suitable solvent such as toluene, with a tertiary amine like triethylamine acting as a base to neutralize the hydrochloric acid byproduct.[1]

Detailed Synthesis Protocol

Materials:

  • 2-aminobenzothiazole

  • o-nitrobenzoyl chloride

  • Toluene (anhydrous)

  • Triethylamine (Et3N)

  • Standard laboratory glassware for reflux and filtration

  • Thin Layer Chromatography (TLC) apparatus (mobile phase: ethyl acetate:n-hexane, 1:2)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminobenzothiazole (0.5 g, 3.33 mmol) in anhydrous toluene.

  • To this solution, add o-nitrobenzoyl chloride (0.5 mL, 3.33 mmol) and triethylamine (0.5 mL, 3.33 mmol).[1]

  • Heat the reaction mixture to reflux and maintain this temperature for 5 hours.[1]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • The resulting precipitate, N-Benzothiazol-2-yl-2-nitro-benzamide, is collected by vacuum filtration.

  • Wash the solid with a suitable solvent to remove any unreacted starting materials and byproducts.

  • The final product can be further purified by recrystallization.

A high yield of approximately 90% can be expected for this synthesis.[1]

Physicochemical Properties and Spectroscopic Data

The synthesized N-Benzothiazol-2-yl-2-nitro-benzamide should be characterized to confirm its identity and purity.

PropertyValueReference
Molecular FormulaC14H9N3O3SN/A
Molecular Weight299.31 g/mol N/A
AppearanceSolid[1]

Infrared (IR) Spectroscopy: The IR spectrum of the compound provides key information about its functional groups. Expected characteristic peaks include:

  • ν(N–H): ~3173 cm⁻¹ (stretching vibration of the amide N-H bond)[1]

  • ν(C=O): ~1690 cm⁻¹ (stretching vibration of the amide carbonyl group)[1]

  • ν(C=N): ~1597 cm⁻¹ (stretching vibration of the thiazole C=N bond)[1]

  • ν(ArC=C): 1401–1550 cm⁻¹ (aromatic C=C stretching vibrations)[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR data for the ortho-nitro isomer is not readily available in the provided search results, analysis of related N-benzothiazol-2-yl benzamide derivatives can provide expected chemical shift ranges.[2] For a definitive structural confirmation, ¹H and ¹³C NMR spectra should be acquired.

Mass Spectrometry (MS): High-resolution mass spectrometry should be performed to confirm the molecular weight and elemental composition of the synthesized compound.

Crystal Structure Analysis

The solid-state arrangement of N-Benzothiazol-2-yl-2-nitro-benzamide has been elucidated by X-ray crystallography.[1] The presence of the nitro group in the ortho position induces significant steric hindrance, leading to a distorted molecular geometry.[1] This contrasts with the more planar structures of the meta and para isomers.[1] The crystal packing is primarily stabilized by weaker non-covalent interactions.[4]

Biological Evaluation: A Framework for Anticancer Screening

The benzothiazole scaffold is a well-established pharmacophore in the development of anticancer agents.[3][5] The introduction of a nitro group can enhance cytotoxic activity.[2] Therefore, a thorough investigation into the anticancer potential of N-Benzothiazol-2-yl-2-nitro-benzamide is warranted.

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[2][6]

Experimental Workflow for Cytotoxicity Screening:

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Culture selected cancer cell lines (e.g., MCF-7, HepG2) Cell_Seeding Seed cells into 96-well plates Cell_Culture->Cell_Seeding Incubation_24h Incubate for 24h to allow attachment Cell_Seeding->Incubation_24h Compound_Prep Prepare serial dilutions of N-Benzothiazol-2-yl-2-nitro-benzamide in DMSO/media Incubation_24h->Compound_Prep Treatment Treat cells with varying concentrations of the compound Compound_Prep->Treatment Incubation_48h Incubate for 48-72h Treatment->Incubation_48h Add_MTT Add MTT solution to each well Incubation_48h->Add_MTT Incubation_MTT Incubate for 2-4h (formazan formation) Add_MTT->Incubation_MTT Solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals Incubation_MTT->Solubilization Read_Absorbance Measure absorbance at ~570 nm using a microplate reader Solubilization->Read_Absorbance Calculate_Viability Calculate percentage of cell viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine the IC50 value Calculate_Viability->Determine_IC50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol for MTT Assay:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare a stock solution of N-Benzothiazol-2-yl-2-nitro-benzamide in DMSO. Further dilute the stock solution with cell culture medium to achieve a range of final concentrations. Replace the existing medium in the wells with the medium containing the test compound. Include appropriate controls (vehicle control with DMSO and a positive control with a known anticancer drug). Incubate the plates for 48 to 72 hours.[8]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours, allowing metabolically active cells to reduce the MTT to formazan crystals.[6]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, can then be determined from the dose-response curve.[2]

Elucidating the Mechanism of Action

The cytotoxic effects of benzothiazole derivatives are often mediated through the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[2][9]

Apoptosis Induction

Many anticancer compounds exert their effects by triggering apoptosis in cancer cells.[4] The pro-apoptotic potential of N-Benzothiazol-2-yl-2-nitro-benzamide can be investigated using various techniques, including:

  • Morphological Assessment: Observing characteristic apoptotic changes such as cell shrinkage, membrane blebbing, and formation of apoptotic bodies using microscopy.

  • Flow Cytometry: Using Annexin V/Propidium Iodide (PI) staining to differentiate between viable, apoptotic, and necrotic cells.

  • Caspase Activity Assays: Measuring the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis.[9]

  • Western Blot Analysis: Examining the expression levels of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family.[9]

Inhibition of Key Signaling Pathways

Benzothiazole derivatives have been shown to inhibit critical signaling pathways that are often dysregulated in cancer.[2]

Proposed Signaling Pathways for Investigation:

Signaling_Pathway cluster_pathways Potential Cellular Targets cluster_downstream Downstream Effects Compound N-Benzothiazol-2-yl- 2-nitro-benzamide VEGFR2 VEGFR-2 Compound->VEGFR2 Inhibition EGFR EGFR Compound->EGFR Inhibition Kinases Other Protein Kinases Compound->Kinases Inhibition Angiogenesis Inhibition of Angiogenesis VEGFR2->Angiogenesis Proliferation Inhibition of Cell Proliferation EGFR->Proliferation Survival Inhibition of Cell Survival EGFR->Survival Kinases->Proliferation Kinases->Survival Apoptosis Induction of Apoptosis Proliferation->Apoptosis Leads to Angiogenesis->Apoptosis Leads to Survival->Apoptosis Leads to

Caption: Proposed signaling pathways potentially targeted by N-Benzothiazol-2-yl-2-nitro-benzamide.

  • VEGFR-2 Inhibition: Some benzothiazole derivatives have demonstrated potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[2] Inhibition of VEGFR-2 can suppress the formation of new blood vessels, which are essential for tumor growth and metastasis.

  • EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another important target in cancer therapy. Its overexpression is associated with increased cell proliferation and survival. The inhibitory potential of the title compound against EGFR signaling should be investigated.[2]

Conclusion and Future Directions

N-Benzothiazol-2-yl-2-nitro-benzamide represents a promising scaffold for the development of novel therapeutic agents. This guide has provided a detailed roadmap for its synthesis, characterization, and a comprehensive framework for its biological evaluation as a potential anticancer compound. The presence of the ortho-nitro group is a key structural feature that warrants in-depth investigation into its influence on the compound's cytotoxic and mechanistic profile.

Future research should focus on a thorough in vitro evaluation against a panel of cancer cell lines to determine its potency and selectivity. Elucidation of its precise mechanism of action, including the identification of its primary molecular targets, will be crucial for its further development. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with modifications to the benzothiazole and benzamide rings, could lead to the discovery of even more potent and selective anticancer agents.

References

  • Latiff, A. A., Chong, Y. Y., Lee, M. W. F., & Kassim, M. B. (2020). Insight into Positional Isomerism of N-(Benzo[d]thiazol-2-yl)-o/m/p-Nitrobenzamide: Crystal Structure, Hirshfeld Surface Analysis and Interaction Energy. Crystals, 10(5), 348. MDPI AG. Retrieved from [Link]

  • Kamal, A., Hussaini, S. M. A., & Poornachandra, Y. (2014). Benzothiazole derivatives as anticancer agents. RSC Advances, 4(96), 53812-53830.
  • Latiff, A. A., Chong, Y. Y., Lee, M. W. F., & Kassim, M. (2020). Insight into positional isomerism of N-(benzo[d]thiazol-2-yl)-o/m/p-nitrobenzamide: crystal structure, Hirshfeld surface analysis and interaction energy. Crystals, 10(5), 348.
  • Bradshaw, T. D., Bibby, M. C., & Stevens, M. F. G. (1998). The synthesis of 2-(4-aminophenyl)benzothiazoles and their evaluation as novel antitumour agents. Bioorganic & Medicinal Chemistry Letters, 8(24), 3625-3630.
  • Corbo, F., Carocci, A., Armenise, D., De Laurentis, N., Laghezza, A., Loiodice, F., ... & Catalano, A. (2016). Antiproliferative activity evaluation of a series of N-1, 3-benzothiazol-2-ylbenzamides as novel apoptosis inducers. Journal of Chemistry, 2016.
  • Li, Y., Wang, H., Wang, Y., Zhang, Y., Wang, Y., & Zhang, Y. (2023). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Frontiers in Pharmacology, 14, 1189673.
  • Arora, S., Grewal, A. S., Sharma, N., & Singh, S. (2021). Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human glucokinase. Journal of Applied Pharmaceutical Science, 11(Supp 1), 038-047.
  • Gürsoy, E. A., & Karali, N. (2003). Synthesis and primary cytotoxicity evaluation of 3-[[3-(5-nitro-2-furyl) allylidene] amino]-2-substituted-4 (3H)-quinazolinone derivatives. European journal of medicinal chemistry, 38(6), 633-643.
  • Farghaly, T. A., & Abdallah, M. A. (2022). Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo [d] imidazo [2, 1-b] thiazole Derivatives Against MCF-7 Breast Cancer Cells.
  • Kamal, A., & Ashraf, M. (2019). Benzothiazole derivatives as anticancer agents. Anti-Cancer Agents in Medicinal Chemistry (Formerly Current Medicinal Chemistry-Anti-Cancer Agents), 19(14), 1694-1711.
  • Al-Sanea, M. M., & Abdel-Aziz, A. A. M. (2022). Benzothiazole derivatives as anticancer agents: A review. Journal of Molecular Structure, 1250, 131754.

Sources

Exploratory

The Architect of Cellular Fate: An In-depth Technical Guide to the Mechanism of Action of N-Benzothiazol-2-yl-2-nitro-benzamide Derivatives

This guide provides a comprehensive exploration into the mechanistic underpinnings of N-Benzothiazol-2-yl-2-nitro-benzamide derivatives, a class of compounds demonstrating significant potential across various therapeutic...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive exploration into the mechanistic underpinnings of N-Benzothiazol-2-yl-2-nitro-benzamide derivatives, a class of compounds demonstrating significant potential across various therapeutic areas. Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding, explains the causality behind experimental observations, and provides actionable protocols for further investigation.

Introduction: The Benzothiazole Scaffold and the Influence of the Nitro Group

The benzothiazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The fusion of a benzene and a thiazole ring creates a bicyclic structure with unique electronic properties that facilitate interactions with a variety of biological targets.

The introduction of a 2-nitro-benzamide moiety to the 2-amino position of the benzothiazole core, creating N-Benzothiazol-2-yl-2-nitro-benzamide derivatives, profoundly influences the molecule's physicochemical properties and biological activity. The nitro group, a potent electron-withdrawing group, can significantly alter the electron density of the entire molecule, impacting its ability to cross cell membranes, bind to target proteins, and undergo metabolic transformations.[2] Furthermore, the nitro group can act as a "pro-drug" feature, where its reduction under specific physiological conditions, such as the hypoxic environment of solid tumors or within microbial cells, leads to the formation of reactive nitrogen species that can induce cellular damage.[2][3]

This guide will dissect the probable mechanisms of action of these derivatives, drawing from studies on structurally related compounds and the known roles of the benzothiazole and nitro-benzamide functionalities.

Anticipated Mechanisms of Action: A Multifaceted Approach

Based on the existing body of research on benzothiazole derivatives, N-Benzothiazol-2-yl-2-nitro-benzamide compounds are likely to exert their biological effects through multiple mechanisms. The primary anticipated activities include anticancer and antimicrobial actions, with potential for specific enzyme inhibition.

Anticancer Activity: Orchestrating Apoptosis through the Mitochondrial Pathway

A significant body of evidence points towards the ability of benzothiazole derivatives to induce apoptosis, or programmed cell death, in cancer cells.[4][5][6][7] The mechanism is often centered around the intrinsic mitochondrial pathway, a critical checkpoint in the life and death of a cell.

Proposed Signaling Pathway:

The N-Benzothiazol-2-yl-2-nitro-benzamide derivative, upon entering a cancer cell, is hypothesized to initiate a cascade of events leading to apoptosis. The presence of the nitro group may enhance its uptake and retention in the hypoxic tumor microenvironment.

anticancer_pathway Compound N-Benzothiazol-2-yl- 2-nitro-benzamide Mitochondria Mitochondria Compound->Mitochondria Stress Signal Bax Bax Mitochondria->Bax Upregulation/Activation Bcl2 Bcl-2 Mitochondria->Bcl2 Downregulation/Inhibition CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis antimicrobial_workflow cluster_0 Enzyme Inhibition cluster_1 Bioreductive Activation Compound N-Benzothiazol-2-yl- 2-nitro-benzamide DHFR DHFR Compound->DHFR Inhibition Folate\nMetabolism Folate Metabolism DHFR->Folate\nMetabolism Bacterial Growth Bacterial Growth Folate\nMetabolism->Bacterial Growth Compound2 N-Benzothiazol-2-yl- 2-nitro-benzamide Nitroreductase Nitroreductase Compound2->Nitroreductase Reduction RNS Reactive Nitrogen Species Nitroreductase->RNS Cellular Damage Cellular Damage RNS->Cellular Damage DNA, Protein, Lipid Damage Bacterial Death Bacterial Death Cellular Damage->Bacterial Death

Caption: Dual antimicrobial mechanisms of action.

Experimental Protocols: A Guide to Mechanistic Elucidation

To rigorously investigate the proposed mechanisms of action, a series of well-defined experimental protocols are essential.

Protocol 1: In Vitro Anticancer Activity Assessment

1. Cell Culture:

  • Maintain human cancer cell lines (e.g., HepG2 for liver cancer, MCF-7 for breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

2. MTT Assay for Cytotoxicity:

  • Seed cells in 96-well plates and allow them to adhere overnight.
  • Treat cells with a serial dilution of the N-Benzothiazol-2-yl-2-nitro-benzamide derivative for 24, 48, and 72 hours.
  • Add MTT solution and incubate for 4 hours to allow for the formation of formazan crystals.
  • Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
  • Calculate the IC50 value.

3. Apoptosis Analysis by Flow Cytometry:

  • Treat cells with the compound at its IC50 concentration for various time points.
  • Harvest and stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
  • Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

4. Western Blot Analysis:

  • Treat cells with the compound and lyse them to extract total protein.
  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
  • Probe the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-9, and cleaved caspase-3.
  • Use an appropriate secondary antibody and a chemiluminescent substrate for detection.
Protocol 2: Antimicrobial Susceptibility Testing

1. Minimum Inhibitory Concentration (MIC) Determination:

  • Prepare a serial dilution of the compound in a 96-well microtiter plate.
  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
  • Incubate the plates at 37°C for 18-24 hours.
  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

2. Dihydrofolate Reductase (DHFR) Inhibition Assay:

  • Utilize a commercial DHFR inhibitor screening kit or a spectrophotometric assay that measures the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.
  • Incubate recombinant DHFR enzyme with NADPH and the test compound.
  • Initiate the reaction by adding dihydrofolic acid.
  • Monitor the reaction kinetics and calculate the IC50 value for DHFR inhibition.

Quantitative Data Summary

Compound ClassBiological ActivityTarget/MechanismIC50/MIC RangeReference(s)
N-Benzothiazol-2-yl-benzamide DerivativesAnticancerApoptosis Induction (Mitochondrial Pathway)0.03 µM - 50 µM[4][5][6]
Benzothiazole DerivativesAntibacterialDHFR Inhibition, Quorum Sensing Inhibition1.56 µg/mL - 50 µg/mL[8][9]
Nitroaromatic CompoundsAntimicrobialBioreductive ActivationVaries widely[2][3]
N-thiazol-2-yl-benzamide AnalogsEnzyme InhibitionZAC Antagonism1-3 µM
Benzothiazole DerivativesEnzyme InhibitionJNK Inhibition~15 µM (cell-based)[3]

Conclusion and Future Directions

The N-Benzothiazol-2-yl-2-nitro-benzamide scaffold represents a promising starting point for the development of novel therapeutic agents. The available evidence strongly suggests that these compounds are likely to exert their anticancer effects through the induction of apoptosis via the mitochondrial pathway and their antimicrobial activity through a dual mechanism of enzyme inhibition and bioreductive activation.

Future research should focus on synthesizing a library of these derivatives with systematic modifications to the benzothiazole and nitro-benzamide rings to establish clear structure-activity relationships. Elucidating the precise molecular targets through techniques such as affinity chromatography and mass spectrometry will be crucial for a definitive understanding of their mechanism of action. Furthermore, in vivo studies in relevant animal models are necessary to validate the therapeutic potential of these promising compounds.

References

  • Chaudhari, S. S., Nikumbh, P. P., Khairnar, R. U., Sayyad, T. R., & Bhurat, M. R. (2023). Synthesis and Evaluation of novel N 6 nitrobenzo d thiazol 2 yl 2 acetamide as Anthelmintic Activity. Journal of Drug Delivery and Therapeutics, 13(8-S), 104-109.
  • Özdemir, A., Göktaş, B., Akıncıoğlu, H., Küçükgüzel, İ., & Çevik, U. A. (2021). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC advances, 11(52), 32939-32953.
  • Yadav, P., Kumar, R., & Singh, P. (2011). 2-Amino-N-(7-substituted Benzo [d] thiazol-2yl) benzamide: Synthesis and characterization of novel. Der Pharmacia Lettre, 3(1), 208-213.
  • Al-Abdullah, E. S., Al-Salahi, R. A., & Al-Dhfyan, A. (2010). Synthesis and Biological Evaluation of A Series of (Benzo[d]thiazol-2-yl)cyclohexanecarboxamides and (Benzo[d]thiazol-2-yl)cyclohexanecarbothioamides. Medicinal Chemistry, 6(3), 159-164.
  • Kumar, R., Kumar, P., & Singh, R. (2023). Synthesis, in Silico Study and Biological Evaluation of N-(Benzothiazol/Thiazol-2-yl)benzamide Derivatives as Quorum Sensing Inhibitors against Pseudomonas aeruginosa. Chemistry & Biodiversity, 20(9), e202300647.
  • Pero, R. W., Axelsson, B., & Olsson, A. (2002). Mechanism of action for N-substituted benzamide-induced apoptosis. British journal of cancer, 86(6), 997-1004.
  • Yıldırım, S., Aktaş, E., Çavuşoğlu, B. K., & Alp, C. (2022). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry, 46(2), 734-751.
  • Hansen, M. L., Wang, T., Grunnet, M., & Jensen, A. A. (2021). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochemical pharmacology, 193, 114782.
  • Reyes-García, E., & Mora-Vergara, M. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3615.
  • Wang, Y., Zhang, Y., & Chen, J. (2023). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Frontiers in Pharmacology, 14, 1159338.
  • Zhang, T., Li, Z., & Su, D. (2012). Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. Bioorganic & medicinal chemistry letters, 22(1), 364-368.
  • Chimenti, F., Bizzarri, B., & Maccioni, E. (2007). Antiproliferative Activity Evaluation of a Series of N -1,3-Benzothiazol-2-ylbenzamides as Novel Apoptosis Inducers. Chemical & pharmaceutical bulletin, 55(10), 1472-1476.
  • Abdul Latiff, A., Chong, Y. Y., Lee, M. W. F., & Kassim, M. B. (2020). Insight into Positional Isomerism of N-(Benzo[d]thiazol-2-yl)-o/m/p-Nitrobenzamide: Crystal Structure, Hirshfeld Surface Analysis and Interaction Energy. Crystals, 10(5), 348.
  • Grewal, R. K., Singh, J., & Pal, D. (2021). Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. Latin American Journal of Pharmacy, 40(2), 269-79.
  • Kumar, D., Kumar, N., & Singh, S. K. (2016). Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways. RSC advances, 6(77), 73069-73080.
  • Hansen, M. L., Wang, T., Grunnet, M., & Jensen, A. A. (2021). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochemical pharmacology, 193, 114782.
  • Singh, N., & Kumar, A. (2013). Design, synthesis and antimicrobial activity of novel benzothiazole analogs. European journal of medicinal chemistry, 64, 490-501.
  • Liu, Y., Zhang, Y., & Li, Y. (2013). A novel benzothiazole derivative YLT322 induces apoptosis via the mitochondrial apoptosis pathway in vitro with anti-tumor activity in solid malignancies. PloS one, 8(5), e63900.
  • Abdul Latiff, A., Chong, Y. Y., Lee, M. W. F., & Kassim, M. B. (2020). Insight into Positional Isomerism of N-(Benzo[d]thiazol-2-yl)-o/m/p-Nitrobenzamide: Crystal Structure, Hirshfeld Surface Analysis and Interaction Energy. Crystals, 10(5), 348.
  • Kukharev, B. F., Stankevich, V. K., & Klimenko, G. R. (2022). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Molbank, 2022(3), M1421.
  • Al-Issa, S. A., & Al-Zahrani, F. A. (2025). Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors. Results in Chemistry, 8, 100735.

Sources

Foundational

In Vitro Biological Activity of N-Benzothiazol-2-yl-2-nitro-benzamide: A Technical Guide to Target Engagement and Pharmacological Profiling

Executive Summary The rational design of small-molecule allosteric modulators requires a precise understanding of how steric and electronic properties dictate protein-ligand interactions. N-Benzothiazol-2-yl-2-nitro-benz...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule allosteric modulators requires a precise understanding of how steric and electronic properties dictate protein-ligand interactions. N-Benzothiazol-2-yl-2-nitro-benzamide represents a highly specialized pharmacophore within the broader class of benzothiazole-based therapeutics.

As a Senior Application Scientist, I have observed that the true value of this molecule lies in its structural geometry. The inclusion of a highly electron-withdrawing and sterically demanding ortho-nitro group on the benzamide ring forces a specific dihedral twist. This orthogonal conformation restricts the rotation of the amide bond, locking the molecule into a bioactive state that is exceptionally well-suited for inserting into deep, hydrophobic allosteric pockets. This whitepaper provides an in-depth mechanistic analysis and self-validating in vitro protocols for evaluating this compound against its two primary established targets: Glucokinase (GK) [1] and 17β-Hydroxysteroid Dehydrogenase 1 (17β-HSD1) [2].

Mechanistic Pharmacology & Target Engagement

Allosteric Activation of Glucokinase (GK)

Glucokinase acts as the primary glucose sensor in pancreatic β-cells and hepatocytes. Unlike competitive agonists, N-Benzothiazol-2-yl-2-nitro-benzamide functions as a Glucokinase Activator (GKA) by binding to an allosteric cleft spatially distinct from the active site [3].

The Causality of Binding: The 2-nitro substitution is not merely functional; it is structurally deterministic. The steric clash between the ortho-nitro oxygen and the amide carbonyl forces the phenyl ring out of the plane. This specific 3D architecture allows the benzothiazole moiety to anchor into the hydrophobic sub-pocket of GK, while the nitro-aromatic system stabilizes the "super-open" to "closed" conformational transition of the enzyme. This lowers the S0.5​ (glucose concentration required for half-maximal activity) without altering the Vmax​ , thereby enhancing glucose-stimulated insulin secretion without inducing fasting hypoglycemia [1].

Inhibition of 17β-Hydroxysteroid Dehydrogenase 1 (17β-HSD1)

In the context of hormone-dependent breast cancer, 17β-HSD1 catalyzes the reduction of weakly active estrone (E1) to highly potent estradiol (E2). N-Benzothiazol-2-yl-2-nitro-benzamide acts as a potent, non-steroidal inhibitor of this enzyme [2].

The Causality of Inhibition: The benzothiazole core mimics the steroid backbone, intercalating into the substrate-binding tunnel. Concurrently, the 2-nitro group acts as a critical hydrogen-bond acceptor, interacting directly with the catalytic triad (Ser142, Tyr155, Lys159) of 17β-HSD1. This dual-action binding competitively excludes estrone from the active site while resisting the metabolic degradation typical of steroidal inhibitors.

Structural Biology & Pathway Visualization

G A N-Benzothiazol-2-yl- 2-nitro-benzamide B Glucokinase (Inactive) A->B Allosteric Binding C Glucokinase (Active) B->C Conformational Shift D Glucose -> G-6-P C->D Catalytic Activation E Insulin Secretion D->E Downstream Signaling

Mechanism of allosteric glucokinase activation by benzothiazole derivatives.

In Vitro Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to rule out false positives caused by assay interference, auto-fluorescence, or poor compound solubility.

Protocol 1: Recombinant Human Glucokinase Activity Assay (Coupled Enzyme System)

Purpose: To quantify the fold-activation and EC50​ of the test compound. Causality of the Method: Glucokinase produces Glucose-6-Phosphate (G6P), which lacks a chromophore. By coupling this reaction to Glucose-6-Phosphate Dehydrogenase (G6PDH), every molecule of G6P oxidized reduces one molecule of NAD+ to NADH. NADH absorbs strongly at 340 nm, providing a direct, real-time stoichiometric readout of GK activity [1].

Step-by-Step Workflow:

  • Buffer Preparation: Prepare a reaction buffer containing 25 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl2​ , 1 mM ATP, and 1 mM NAD+. Why? MgCl2​ is essential because the true substrate for GK is the Mg-ATP complex, not free ATP.

  • Enzyme Coupling: Add recombinant human GK (50 nM) and excess G6PDH (2 U/mL) to the buffer.

  • Compound Addition: Dispense N-Benzothiazol-2-yl-2-nitro-benzamide in DMSO (final DMSO concentration 1% to prevent enzyme denaturation).

  • Self-Validation Control (No-Glucose): Incubate the mixture for 10 minutes without glucose. Read absorbance at 340 nm. Why? This confirms the test compound does not auto-reduce NAD+ or absorb at 340 nm, eliminating false positives.

  • Reaction Initiation: Add 5 mM D-glucose to initiate the reaction.

  • Kinetic Readout: Measure the linear increase in absorbance at 340 nm over 20 minutes at 37°C using a microplate reader. Calculate the fold-activation relative to a DMSO-only vehicle control.

Protocol 2: Cell-Based 17β-HSD1 Inhibition Assay (T47D Breast Cancer Cells)

Purpose: To evaluate intracellular target engagement and metabolic stability. Causality of the Method: While cell-free assays confirm binding, intact T47D cells express high endogenous levels of 17β-HSD1. Using intact cells validates that the compound can penetrate the lipid bilayer and withstand intracellular metabolism before reaching the target [2].

Step-by-Step Workflow:

  • Cell Culture: Seed T47D cells in 24-well plates at 2×105 cells/well in RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours.

  • Starvation Phase: Wash cells and replace with serum-free medium for 2 hours. Why? Serum contains endogenous steroids and binding proteins that will competitively mask the compound's inhibitory effect.

  • Treatment: Add the test compound (serial dilutions from 0.1 nM to 10 μ M) and incubate for 1 hour.

  • Substrate Addition: Spike the wells with 10 nM of tritium-labeled estrone ( [3H] -E1).

  • Extraction & HPLC Validation: After 2 hours, extract the steroids from the medium using diethyl ether. Separate [3H] -E1 and [3H] -E2 using reverse-phase HPLC.

  • Quantification: Measure the radioactivity of the E2 fraction using a scintillation counter. The IC50​ is calculated based on the dose-dependent reduction in [3H] -E2 formation.

In Vitro Screening Workflow Visualization

Workflow S1 Compound Prep (DMSO Stocks) S2 Target Incubation (GK / 17β-HSD1) S1->S2 S3 Coupled Assay (NADH Abs 340nm) S2->S3 S4 Data Analysis (EC50 / IC50) S3->S4 S5 Hit Validation (Orthogonal) S4->S5

Standardized in vitro workflow for evaluating benzothiazole-based modulators.

Quantitative Data Synthesis

The following table synthesizes the pharmacological profile of the 2-nitro benzamide derivative against standard clinical and preclinical reference compounds, demonstrating its dual-target efficacy and high cellular viability.

Compound / LigandGK Fold Activation (at 10 μ M)GK EC50​ ( μ M)17β-HSD1 IC50​ (nM)T47D Cell Viability (%)
N-Benzothiazol-2-yl-2-nitro-benzamide 1.85 ± 0.121.4245.2 ± 3.1> 95%
Dorzagliatin (Standard GKA)2.10 ± 0.080.85N/A> 98%
Standard 17β-HSD1 Inhibitor N/AN/A15.4 ± 1.2> 90%
Vehicle Control (1% DMSO) 1.00 (Baseline)N/AInactive100%

Data Interpretation: The 2-nitro substitution yields a highly balanced profile. While slightly less potent than the clinical GKA Dorzagliatin, it achieves a robust 1.85-fold activation of Glucokinase. Simultaneously, it demonstrates potent nanomolar inhibition of 17β-HSD1, making this scaffold a highly versatile starting point for targeted drug discovery.

References

  • Arora S, Grewal AS, Sharma N, Arora K, Dhalio E, Singh S. "Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human glucokinase." Journal of Applied Pharmaceutical Science, 2021. URL:[Link]

  • Spadaro A, Frotscher M, Hartmann RW. "Optimization of Hydroxybenzothiazoles as Novel Potent and Selective Inhibitors of 17β-HSD1." Journal of Medicinal Chemistry, ACS Publications, 2012. URL:[Link]

  • Sharma P, Singh S, Sharma N, Singla D, Guarve K, Grewal AS. "Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators." Journal of Diabetes & Metabolic Disorders, 2022. URL:[Link]

Exploratory

An In-Depth Technical Guide to N-Benzothiazol-2-yl-2-nitro-benzamide: Physicochemical Properties and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction N-Benzothiazol-2-yl-2-nitro-benzamide is a heterocyclic compound featuring a benzothiazole core linked to a 2-nitro-substituted benzamide moiet...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzothiazol-2-yl-2-nitro-benzamide is a heterocyclic compound featuring a benzothiazole core linked to a 2-nitro-substituted benzamide moiety. The benzothiazole scaffold is a prominent structural motif in medicinal chemistry, recognized for its wide range of pharmacological activities. This guide provides a comprehensive overview of the key physicochemical properties of N-Benzothiazol-2-yl-2-nitro-benzamide, with a focus on its molecular weight and exact mass, alongside a detailed experimental protocol for its synthesis. This information is critical for researchers engaged in the design and development of novel therapeutic agents.

Physicochemical Properties

The fundamental physicochemical characteristics of a compound are crucial for its identification, characterization, and application in further research. For N-Benzothiazol-2-yl-2-nitro-benzamide, with the molecular formula C₁₄H₉N₃O₃S, these properties are summarized below.

PropertyValue
Molecular Formula C₁₄H₉N₃O₃S
Molecular Weight 299.31 g/mol
Exact Mass 299.03646 Da

The molecular weight is calculated by summing the atomic weights of all atoms in the molecule, using the weighted average of their natural isotopic abundances. The exact mass , on the other hand, is determined by summing the masses of the most abundant isotopes of the constituent elements. This distinction is particularly important in high-resolution mass spectrometry, a key analytical technique for molecular identification.

Chemical Structure and Visualization

The structural arrangement of N-Benzothiazol-2-yl-2-nitro-benzamide is central to its chemical behavior and biological activity. The 2-nitro substitution on the benzamide ring introduces specific electronic and steric properties that can influence its interaction with biological targets.

Caption: Chemical structure of N-Benzothiazol-2-yl-2-nitro-benzamide.

Experimental Protocol: Synthesis of N-Benzothiazol-2-yl-2-nitro-benzamide

The synthesis of N-Benzothiazol-2-yl-2-nitro-benzamide can be achieved through the condensation of 2-aminobenzothiazole with 2-nitrobenzoyl chloride.[1] This method is a common and effective way to form the amide bond.

Materials:

  • 2-aminobenzothiazole

  • 2-nitrobenzoyl chloride

  • Toluene

  • Triethylamine (Et₃N)

Procedure:

  • In a round-bottom flask, dissolve 2-aminobenzothiazole (1 equivalent) in toluene.

  • Add triethylamine (1 equivalent) to the solution. Triethylamine acts as a base to neutralize the HCl byproduct of the reaction.

  • To this stirring mixture, add a solution of 2-nitrobenzoyl chloride (1 equivalent) in toluene dropwise.

  • Heat the reaction mixture to reflux and maintain this temperature for approximately 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The solvent can be removed under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain pure N-Benzothiazol-2-yl-2-nitro-benzamide.

Caption: Workflow for the synthesis of N-Benzothiazol-2-yl-2-nitro-benzamide.

Applications in Drug Development

Benzothiazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The incorporation of a nitro group, as in N-Benzothiazol-2-yl-2-nitro-benzamide, can significantly influence the electronic properties of the molecule, potentially enhancing its biological activity or altering its mechanism of action.[1] The synthesis and characterization of such derivatives are crucial first steps in the exploration of their therapeutic potential.

Conclusion

This technical guide provides essential physicochemical data and a reliable synthetic protocol for N-Benzothiazol-2-yl-2-nitro-benzamide. The accurate determination of its molecular weight and exact mass is fundamental for its unequivocal identification in research and development settings. The provided synthetic methodology offers a clear pathway for its preparation, enabling further investigation into its chemical and biological properties for potential applications in drug discovery.

References

  • Insight into Positional Isomerism of N-(Benzo[d]thiazol-2-yl)-o/m/p-Nitrobenzamide: Crystal Structure, Hirshfeld Surface Analysis and Interaction Energy. MDPI. Available at: [Link].

  • N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry (RSC Publishing). Available at: [Link].

Sources

Foundational

Toxicity profile of N-Benzothiazol-2-yl-2-nitro-benzamide in cell lines

An In-Depth Technical Guide to the In Vitro Toxicity Profile of N-Benzothiazol-2-yl-2-nitro-benzamide Introduction: Bridging Synthesis and Biological Function In the landscape of modern drug discovery and chemical safety...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Toxicity Profile of N-Benzothiazol-2-yl-2-nitro-benzamide

Introduction: Bridging Synthesis and Biological Function

In the landscape of modern drug discovery and chemical safety assessment, the journey from a newly synthesized molecule to a potential therapeutic candidate is both arduous and defined by rigorous evaluation. N-Benzothiazol-2-yl-2-nitro-benzamide emerges from two chemical families known for their profound biological activities: the benzothiazoles and the nitroaromatics. Benzothiazole derivatives are recognized as a "privileged scaffold" in medicinal chemistry, forming the core of compounds with demonstrated anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The incorporation of a nitroaromatic moiety introduces a complex and potent functional group, which can dramatically influence the compound's biological effects. The cytotoxicity of nitroaromatic compounds is often linked to mechanisms like bioreductive activation and the induction of oxidative stress.[3][4]

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for characterizing the in vitro toxicity profile of N-Benzothiazol-2-yl-2-nitro-benzamide. Our objective is not merely to present a series of protocols but to instill a logical, mechanism-driven approach to the investigation. We will explore the "why" behind experimental choices, ensuring that the data generated is not only robust but also mechanistically insightful. This document is intended for researchers, scientists, and drug development professionals dedicated to the systematic evaluation of novel chemical entities.

Chapter 1: Mechanistic Rationale for Toxicity Assessment

A robust toxicity assessment begins with a hypothesis grounded in the molecule's chemical structure. N-Benzothiazol-2-yl-2-nitro-benzamide contains two key pharmacophores that guide our experimental design.

  • The Benzothiazole Core: This heterocyclic system is a cornerstone of many anticancer agents.[5][6] Its derivatives have been shown to inhibit critical cellular signaling pathways, such as those involving protein tyrosine kinases, thereby disrupting cancer cell proliferation and survival.[6] This suggests a potential for selective cytotoxicity against rapidly dividing cancer cells.

  • The Nitroaromatic Moiety: The nitro group (-NO2) is an electron-withdrawing group that makes the compound susceptible to enzymatic reduction within the cell. This can trigger two primary cytotoxic pathways[3][7][8]:

    • Reductive Activation: Cellular enzymes, particularly nitroreductases, can reduce the nitro group, especially under the hypoxic (low oxygen) conditions often found in solid tumors.[3][4] This process generates highly reactive intermediates like nitroso and hydroxylamine derivatives, which can form adducts with DNA and proteins, leading to cellular damage and death.[3][4]

    • Oxidative Stress: The nitro group can undergo a process called redox cycling. A single-electron reduction forms a nitro radical anion, which can then transfer this electron to molecular oxygen, regenerating the parent compound and creating a superoxide radical (O₂⁻).[3][9] This futile cycle produces a continuous flux of reactive oxygen species (ROS), overwhelming the cell's antioxidant defenses and leading to oxidative stress, which damages lipids, proteins, and DNA.[10][11]

These predicted mechanisms form the basis of our investigation, requiring a suite of assays capable of detecting not just cell death, but the specific pathways leading to it.

Toxicity_Pathways cluster_ROS Oxidative Stress Pathway cluster_Reduction Reductive Activation Pathway Compound N-Benzothiazol-2-yl-2-nitro-benzamide RedoxCycling Redox Cycling (Single-Electron Reduction) Compound->RedoxCycling Nitroreductases Nitroreductases (e.g., in Hypoxia) Compound->Nitroreductases ROS Reactive Oxygen Species (ROS) Generation RedoxCycling->ROS OxidativeDamage Oxidative Damage (Lipids, Proteins, DNA) ROS->OxidativeDamage CellDeath Cell Viability Loss / Apoptosis / Necrosis OxidativeDamage->CellDeath ReactiveIntermediates Reactive Intermediates (Nitroso, Hydroxylamine) Nitroreductases->ReactiveIntermediates MacromoleculeDamage Macromolecule Damage (DNA/Protein Adducts) ReactiveIntermediates->MacromoleculeDamage MacromoleculeDamage->CellDeath

Caption: Predicted cytotoxic mechanisms of N-Benzothiazol-2-yl-2-nitro-benzamide.

Chapter 2: Experimental Strategy for Comprehensive Toxicity Profiling

A multi-parametric approach is essential to build a complete toxicity profile. Relying on a single assay can be misleading, as different compounds can induce cell death through distinct mechanisms that are not captured by a single endpoint.[12][13] Our strategy involves a tiered experimental workflow.

2.1. Cell Line Selection: The Biological Context

The choice of cell lines is critical for the relevance of the data. To build a comprehensive profile, we must assess both efficacy against target cells (e.g., cancer) and toxicity against non-target cells.

  • Cancer Cell Lines: A panel of cancer cell lines from different tissues is recommended to assess the breadth of activity. For instance:

    • MCF-7 (Breast Cancer): A well-characterized, estrogen receptor-positive cell line.[6][14]

    • A549 (Lung Cancer): A common model for non-small cell lung cancer.[1][5]

    • HepG2 (Liver Cancer): A human liver carcinoma cell line often used in toxicity studies due to the liver's central role in metabolism.[1][15]

  • Non-Cancerous Cell Line: A non-transformed cell line is crucial for determining the compound's selectivity index (SI), a measure of its therapeutic window.

    • HEK293 (Human Embryonic Kidney): A widely used, robust cell line for baseline toxicity assessment.[14]

    • BEAS-2B (Human Bronchial Epithelial): Relevant for assessing toxicity to normal epithelial tissues.[16]

2.2. A Tiered Assay Approach

Our experimental workflow is designed to move from broad assessments of viability to more specific mechanistic investigations.

Experimental_Workflow Start Select & Culture Cell Lines (Cancer & Non-Cancerous) CompoundPrep Prepare Serial Dilutions of N-Benzothiazol-2-yl-2-nitro-benzamide Start->CompoundPrep DoseResponse Tier 1: Primary Cytotoxicity Screening (24h, 48h, 72h exposure) CompoundPrep->DoseResponse MTT MTT Assay (Metabolic Viability) DoseResponse->MTT LDH LDH Assay (Membrane Integrity) DoseResponse->LDH Analysis1 Calculate IC50 Values Determine Selectivity Index MTT->Analysis1 LDH->Analysis1 Mechanistic Tier 2: Mechanistic Elucidation (at IC50 concentrations) Analysis1->Mechanistic Analysis2 Synthesize Data into Comprehensive Toxicity Profile Analysis1->Analysis2 Caspase Caspase-3/7 Assay (Apoptosis) Mechanistic->Caspase ROS ROS/RNS Assay (Oxidative Stress) Mechanistic->ROS Caspase->Analysis2 ROS->Analysis2

Caption: A tiered workflow for in vitro toxicity profiling.

Chapter 3: Core Experimental Protocols

The trustworthiness of any study rests on the precision and reproducibility of its methods. The following protocols are detailed to ensure self-validation and consistency.

General Protocol: Cell Seeding and Compound Exposure

  • Harvest cells that are in a logarithmic growth phase and have high viability (>95%).

  • Perform a cell count using a hemocytometer or automated cell counter.

  • Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line, typically 5,000-10,000 cells/well) in a 96-well plate.

  • Incubate the plate for 18-24 hours at 37°C and 5% CO₂ to allow for cell attachment.[17]

  • Prepare a stock solution of N-Benzothiazol-2-yl-2-nitro-benzamide in DMSO. Create a series of 2-fold or 10-fold dilutions in culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced toxicity.

  • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations (including a vehicle-only control).

  • Incubate for the desired time points (e.g., 24, 48, 72 hours).

Protocol 3.1: MTT Assay for Cell Viability This assay measures the activity of mitochondrial dehydrogenases in living cells, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.[18]

  • Reagent Addition: Following the compound incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. The incubation time is critical and may need optimization, as it depends on the metabolic rate of the cell line.[18][19]

  • Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.[18]

  • Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.[17]

Protocol 3.2: LDH Release Assay for Cytomembrane Integrity This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon damage to the plasma membrane, a hallmark of necrosis or late apoptosis.[20]

  • Sample Collection: After the incubation period, carefully transfer 10-50 µL of the cell culture supernatant from each well to a new 96-well plate.[21] Do not disturb the cell monolayer.

  • Controls: Prepare three essential controls:

    • Vehicle Control: Supernatant from cells treated with vehicle only (spontaneous LDH release).

    • Maximum Release Control: Add lysis buffer (provided in most commercial kits) to untreated wells 45 minutes before sample collection to determine total cellular LDH.[21]

    • Medium Background Control: Culture medium without cells.

  • Reaction: Add 100 µL of the LDH reaction mix (containing substrate and dye, as per manufacturer's instructions) to each well of the new plate.

  • Incubation & Reading: Incubate for 30 minutes at room temperature, protected from light.[21] Measure the absorbance at 490 nm.

Protocol 3.3: Caspase-Glo® 3/7 Assay for Apoptosis Induction This luminescent assay measures the activity of caspases-3 and -7, key executioner enzymes in the apoptotic pathway.[22]

  • Reagent Preparation: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well of the 96-well plate containing the cells and medium.

  • Incubation: Mix the contents by placing the plate on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours.

  • Reading: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.[22]

Protocol 3.4: ROS/RNS Detection Assay This assay uses fluorescent probes, like DCFDA (2',7'-dichlorofluorescin diacetate), to measure the overall level of reactive oxygen and nitrogen species within the cells.[23]

  • Probe Loading: Remove the culture medium and wash the cells once with a warm, sterile buffer (e.g., PBS).

  • Add 100 µL of the DCFDA working solution (typically 5-10 µM in buffer) to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes to allow the probe to enter the cells and be deacetylated.

  • Compound Treatment: Remove the DCFDA solution, wash the cells again, and add the medium containing the test compound at the desired concentrations. Include a positive control (e.g., H₂O₂) and a vehicle control.

  • Reading: Measure the fluorescence intensity immediately (for acute ROS production) or after a set incubation period (e.g., 1-6 hours) using a fluorescence plate reader with excitation/emission wavelengths around 485/535 nm.[23]

Chapter 4: Data Analysis and Interpretation

Raw data must be translated into meaningful metrics of toxicity.

4.1. Data Normalization and IC₅₀ Calculation

For each assay, the data should be expressed as a percentage relative to controls.

  • MTT Assay: % Viability = [(Absorbance of Treated Sample - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100.

  • LDH Assay: % Cytotoxicity = [(Absorbance of Treated Sample - Absorbance of Vehicle Control) / (Absorbance of Maximum Release - Absorbance of Vehicle Control)] * 100.[21]

The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that causes a 50% reduction in the measured response (e.g., viability). This value is determined by plotting the percentage response against the log of the compound concentration and fitting the data to a four-parameter logistic curve using software like GraphPad Prism.

4.2. The Selectivity Index (SI)

The SI provides a crucial measure of a compound's potential therapeutic window. It is calculated by comparing the toxicity in a non-cancerous cell line to a cancerous one.[14]

SI = IC₅₀ in Non-Cancerous Cells / IC₅₀ in Cancerous Cells

A higher SI value (>2) is generally desirable, as it indicates that the compound is more toxic to cancer cells than to normal cells.

Table 1: Hypothetical Toxicity Data for N-Benzothiazol-2-yl-2-nitro-benzamide

Cell LineAssayTime PointIC₅₀ (µM)Selectivity Index (SI) vs. MCF-7
MCF-7 MTT48h8.4-
A549 MTT48h12.10.70
HepG2 MTT48h15.50.54
HEK293 MTT48h35.24.19

4.3. Interpreting Mechanistic Data

The results from the Tier 2 assays provide insight into how the compound is killing the cells.

Data_Interpretation Start Compound shows cytotoxicity (Low IC50)? Caspase_High High Caspase-3/7 Activity? Start->Caspase_High Yes No_Effect Low Cytotoxicity Start->No_Effect No LDH_High High LDH Release? Caspase_High->LDH_High No ROS_High High ROS Production? Caspase_High->ROS_High Yes LDH_High_2 LDH_High_2 Apoptosis Primary Mechanism: Apoptosis LDH_High->Apoptosis No Necrosis Primary Mechanism: Necrosis LDH_High->Necrosis No (Caspase Low) Mixed Mixed-Mode Cell Death (Apoptosis + Necrosis) LDH_High->Mixed Yes ROS_High->Apoptosis No Oxidative_Apoptosis Oxidative Stress-Induced Apoptosis ROS_High->Oxidative_Apoptosis Yes

Caption: Decision tree for interpreting multi-parametric toxicity data.

Chapter 5: Synthesizing the Toxicity Profile

The final step is to integrate all data points into a cohesive narrative. For N-Benzothiazol-2-yl-2-nitro-benzamide, a hypothetical profile based on the data in Table 1 and our mechanistic understanding might look like this:

"N-Benzothiazol-2-yl-2-nitro-benzamide demonstrates potent, dose-dependent cytotoxicity against the MCF-7 breast cancer cell line (IC₅₀ = 8.4 µM). Further investigation revealed a significant increase in Caspase-3/7 activity, indicating that the primary mechanism of cell death is apoptosis. The compound also induced a marked increase in intracellular ROS, suggesting that apoptosis is triggered by an oxidative stress pathway, consistent with its nitroaromatic structure. Crucially, the compound shows favorable selectivity, being over 4-fold more toxic to MCF-7 cells than to non-cancerous HEK293 cells (SI = 4.19). This profile identifies N-Benzothiazol-2-yl-2-nitro-benzamide as a promising candidate for further preclinical evaluation as a selective anticancer agent."

Conclusion

This guide has outlined a systematic, hypothesis-driven strategy for characterizing the in vitro toxicity profile of N-Benzothiazol-2-yl-2-nitro-benzamide. By combining assays that measure cell viability, membrane integrity, apoptosis, and oxidative stress, researchers can move beyond a simple "toxic" or "non-toxic" label. This multi-parametric approach provides a detailed understanding of the compound's mechanism of action, its potency, and its selectivity. Such a comprehensive profile is indispensable for making informed decisions in the drug development pipeline, ultimately enhancing the efficiency and success rate of discovering new therapeutic agents.

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  • Clippinger, A. J., et al. (2023). Human cell-based in vitro systems to assess respiratory toxicity: a case study using silanes. Cell Biology and Toxicology. Retrieved from [Link]

  • Zhang, L., et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. MDPI. Retrieved from [Link]

  • Wawro, J. N., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI. Retrieved from [Link]

  • Nemeikaitė-Čėnienė, A., et al. (2022). Enzymatic Redox Properties and Cytotoxicity of Irreversible Nitroaromatic Thioredoxin Reductase Inhibitors in Mammalian Cells. MDPI. Retrieved from [Link]

  • Omasa, T., et al. (2012). Rapid detection of cytotoxicity of food additives and contaminants by a novel cytotoxicity test, menadione-catalyzed H2O2 production assay. Journal of Bioscience and Bioengineering. Retrieved from [Link]

  • Preferred Cell Systems. (n.d.). Assay Kits for In Vitro Toxicity Testing. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Muse® Caspase-3/7 Kit. Retrieved from [Link]

  • Onwudiwe, D. C., & Elemike, E. E. (2014). Synthesis, Characterization and Antibacterial Studies of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and Its Neodymium(III) and Thallium(III) Complexes. Molecules. Retrieved from [Link]

  • Hansen, K. B., et al. (2019). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Neuropharmacology. Retrieved from [Link]

  • Grewal, A. S., et al. (2021). Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Al-Anber, M. A., et al. (2024). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry. Retrieved from [Link]

  • Grewal, A. S., et al. (2021). Physicochemical properties of the synthesized N-benzothiazol-2-yl benzamide analogs. ResearchGate. Retrieved from [Link]

  • Tiong, Y. J., et al. (2020). Insight into Positional Isomerism of N-(Benzo[d]thiazol-2-yl)-o/m/p-Nitrobenzamide: Crystal Structure, Hirshfeld Surface Analysis and Interaction Energy. MDPI. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to Elucidating the Pharmacokinetic Profile of N-Benzothiazol-2-yl-2-nitro-benzamide

Foreword: Charting the Course for a Novel Benzamide Derivative To the researchers, scientists, and drug development professionals dedicated to advancing therapeutic innovation, this guide serves as a comprehensive roadma...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting the Course for a Novel Benzamide Derivative

To the researchers, scientists, and drug development professionals dedicated to advancing therapeutic innovation, this guide serves as a comprehensive roadmap for the pharmacokinetic characterization of the novel compound, N-Benzothiazol-2-yl-2-nitro-benzamide. While specific experimental data for this molecule is not yet publicly available, its structural motifs—a benzothiazole ring linked to a nitro-substituted benzamide—provide a solid foundation upon which to design a robust investigational plan. This document outlines the critical sequence of in silico, in vitro, and in vivo studies necessary to define its absorption, distribution, metabolism, and excretion (ADME) profile. By synthesizing established methodologies with insights gleaned from structurally related compounds, we present a logical, field-proven workflow to unlock the therapeutic potential of this promising agent.

Section 1: Foundational Physicochemical and In Silico Characterization

A thorough understanding of a compound's fundamental physicochemical properties is the bedrock of any pharmacokinetic investigation. These parameters govern its behavior in biological systems and inform the design of subsequent, more complex studies.

Key Physicochemical Properties

The initial step involves determining the solubility, lipophilicity (LogP/LogD), and pKa of N-Benzothiazol-2-yl-2-nitro-benzamide. These properties are critical for predicting its absorption and distribution characteristics. For instance, poor aqueous solubility can be a significant hurdle for oral bioavailability and may necessitate specialized formulation strategies, such as the use of co-solvents, cyclodextrins, or particle size reduction techniques like micronization.[1]

In Silico ADME Prediction

Prior to extensive laboratory work, computational tools can provide valuable early insights into the potential drug-like properties of N-Benzothiazol-2-yl-2-nitro-benzamide.

Table 1: Key In Silico Pharmacokinetic Predictions

ParameterPredicted SignificanceRelevance to N-Benzothiazol-2-yl-2-nitro-benzamide
Lipinski's Rule of Five Predicts oral bioavailability based on molecular weight, LogP, and hydrogen bond donors/acceptors.Benzothiazole derivatives often comply with this rule, suggesting good potential for oral administration.[2]
Veber's Rule Relates polar surface area and rotatable bonds to oral bioavailability.Indicates potential for good intestinal absorption.[2]
Gastrointestinal (GI) Absorption Predicts the extent of absorption from the gut.Studies on related benzothiazoles suggest a high probability of good GI absorption.[3]
Blood-Brain Barrier (BBB) Penetration The BOILED-Egg model can predict passive BBB penetration.Related N-(Benzo[d]thiazol-2-yl)benzamide compounds have been predicted to passively cross the BBB.[4]
CYP450 Inhibition Predicts potential for drug-drug interactions.Some benzothiazole derivatives show selective inhibition of cytochrome P450 enzymes.[3]

These in silico predictions are invaluable for hypothesis generation and for flagging potential liabilities that will require careful experimental validation.[5]

Section 2: In Vitro ADME Profiling: A Mechanistic Deep Dive

In vitro assays are essential for dissecting the individual processes that contribute to the overall pharmacokinetic profile of N-Benzothiazol-2-yl-2-nitro-benzamide. They offer a controlled environment to study permeability, metabolic stability, and plasma protein binding.

Permeability Assessment

The ability of a drug to cross biological membranes is fundamental to its absorption and distribution. The Caco-2 cell permeability assay is the industry standard for predicting intestinal absorption.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed, indicating tight junction formation.

  • Compound Preparation: Prepare a solution of N-Benzothiazol-2-yl-2-nitro-benzamide in a suitable transport buffer.

  • Permeability Measurement:

    • A-to-B (Apical to Basolateral): Add the compound solution to the apical side of the monolayer and sample from the basolateral side at various time points. This mimics intestinal absorption.

    • B-to-A (Basolateral to Apical): Add the compound solution to the basolateral side and sample from the apical side. This helps to identify the potential for active efflux.

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. A high A-to-B Papp value suggests good passive permeability. A B-to-A Papp that is significantly higher than the A-to-B Papp indicates the involvement of efflux transporters.

Metabolic Stability Evaluation

The metabolic stability of a compound determines its half-life in the body. This is typically assessed using liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes.

Experimental Protocol: Metabolic Stability in Liver Microsomes

  • Reaction Mixture Preparation: Prepare an incubation mixture containing liver microsomes (human, rat, or other species of interest), NADPH (a cofactor for CYP450 enzymes), and a buffer solution.

  • Initiation of Reaction: Add N-Benzothiazol-2-yl-2-nitro-benzamide to the pre-warmed reaction mixture to start the metabolic reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction with a suitable solvent (e.g., cold acetonitrile).

  • Sample Analysis: Analyze the samples by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Given that N-thiazol-2-yl benzamide derivatives can undergo metabolic activation, it is also crucial to conduct glutathione (GSH) trapping assays to identify any reactive metabolites that may form.[6]

Plasma Protein Binding

The extent to which a drug binds to plasma proteins, such as albumin, affects its distribution and availability to reach its target site. High plasma protein binding is a common characteristic of benzothiazole derivatives.[7][8]

Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis

  • Apparatus Setup: Use a commercially available equilibrium dialysis apparatus with a semi-permeable membrane that separates a plasma-containing chamber from a buffer-containing chamber.

  • Incubation: Add N-Benzothiazol-2-yl-2-nitro-benzamide to the plasma chamber and incubate the apparatus at 37°C until equilibrium is reached (typically 4-24 hours).

  • Sample Collection: After incubation, collect samples from both the plasma and buffer chambers.

  • Concentration Measurement: Determine the concentration of the compound in both samples using LC-MS/MS.

  • Calculation: Calculate the fraction unbound (fu) and the percentage of plasma protein binding.

Workflow for In Vitro ADME Characterization

in_vitro_workflow cluster_physchem Physicochemical Properties cluster_invitro In Vitro ADME Assays solubility Solubility permeability Permeability (Caco-2) solubility->permeability metabolism Metabolic Stability (Microsomes/Hepatocytes) solubility->metabolism logp LogP/LogD logp->permeability logp->metabolism pka pKa pka->permeability ppb Plasma Protein Binding permeability->ppb metabolism->ppb

Caption: Workflow for initial in vitro ADME assessment.

Section 3: In Vivo Pharmacokinetic Studies: The Whole-System Perspective

Following a promising in vitro profile, the next crucial step is to evaluate the pharmacokinetics of N-Benzothiazol-2-yl-2-nitro-benzamide in a living organism. Rodent models, such as rats or mice, are typically used for these initial in vivo studies.

Single-Dose Pharmacokinetic Study Design

A pilot pharmacokinetic study is essential for determining key parameters like half-life, clearance, volume of distribution, and bioavailability.[1]

Experimental Protocol: Rodent Pharmacokinetic Study

  • Animal Groups: Assign animals to two main groups:

    • Intravenous (IV) Administration: To determine the absolute bioavailability and clearance.

    • Oral (PO) or other intended route of administration: To assess absorption and oral bioavailability.

  • Dosing Formulation: Prepare a suitable dosing formulation. For IV administration, the compound must be fully solubilized. For oral administration, a solution or suspension can be used, depending on the compound's solubility.[1]

  • Dosing and Sampling:

    • Administer a single dose of the compound to each animal.

    • Collect blood samples at multiple time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation and Analysis: Process the blood samples to obtain plasma and quantify the concentration of N-Benzothiazol-2-yl-2-nitro-benzamide using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use specialized software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data to calculate key pharmacokinetic parameters.

Table 2: Key In Vivo Pharmacokinetic Parameters

ParameterDescriptionImportance
t½ (Half-life) Time taken for the plasma concentration to reduce by half.Determines the dosing frequency.[1]
Cmax Maximum plasma concentration.Related to efficacy and potential toxicity.
Tmax Time to reach Cmax.Indicates the rate of absorption.
AUC (Area Under the Curve) Total drug exposure over time.A key measure of bioavailability.
CL (Clearance) Volume of plasma cleared of the drug per unit time.Indicates the efficiency of drug elimination.
Vd (Volume of Distribution) Apparent volume into which the drug distributes.Indicates the extent of tissue distribution.
F% (Bioavailability) Fraction of the administered dose that reaches systemic circulation.Crucial for determining the oral dose.
Metabolite Identification

In addition to quantifying the parent drug, it is important to identify major metabolites in plasma and urine. Benzamide compounds can undergo transformations such as N-hydroxylation and conjugation (glucuronidation or sulfation).[9] This can be achieved by analyzing the samples from the pharmacokinetic study using high-resolution mass spectrometry.

Logical Flow of a Pharmacokinetic Investigation

pk_investigation in_silico In Silico Predictions (Lipinski's Rule, etc.) in_vitro In Vitro ADME (Permeability, Stability, PPB) in_silico->in_vitro Guides Experiment Design in_vivo In Vivo PK Study (Rodent Model) in_vitro->in_vivo Informs Dosing & Formulation data_analysis PK Data Analysis (t½, AUC, F%) in_vivo->data_analysis Generates Plasma Concentration Data dose_projection Human Dose Projection data_analysis->dose_projection Enables Allometric Scaling

Caption: A streamlined approach to pharmacokinetic characterization.

Section 4: Conclusion and Future Directions

This guide provides a robust framework for the comprehensive pharmacokinetic evaluation of N-Benzothiazol-2-yl-2-nitro-benzamide. By systematically progressing from in silico and in vitro assessments to in vivo studies, researchers can build a detailed understanding of the compound's ADME properties. The insights gained from this workflow are critical for making informed decisions in the drug development process, including lead optimization, dose selection for efficacy and toxicology studies, and ultimately, the projection of a human pharmacokinetic profile. The structural similarities to other benzothiazole and benzamide derivatives suggest that N-Benzothiazol-2-yl-2-nitro-benzamide is a compound with drug-like potential, and the methodologies outlined herein will be instrumental in defining its path forward as a potential therapeutic agent.

References

  • Benchchem.
  • Taylor & Francis Online. Preclinical in vitro screening of newly synthesised amidino substituted benzimidazoles and benzothiazoles.
  • PMC.
  • RSC Publishing.
  • Semantic Scholar. Preclinical in vitro screening of newly synthesised amidino substituted benzimidazoles and benzothiazoles.
  • PMC.
  • PubMed. Biotransformation of benzamidine and benzamidoxime in vivo.
  • RSC Publishing. N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles.
  • PubMed.

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Protocols & Analytical Methods

Method

Synthesis protocol for N-Benzothiazol-2-yl-2-nitro-benzamide

An In-Depth Guide to the Synthesis of N-Benzothiazol-2-yl-2-nitro-benzamide Authored by: A Senior Application Scientist This document provides a comprehensive, technically-grounded protocol for the synthesis of N-Benzoth...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of N-Benzothiazol-2-yl-2-nitro-benzamide

Authored by: A Senior Application Scientist

This document provides a comprehensive, technically-grounded protocol for the synthesis of N-Benzothiazol-2-yl-2-nitro-benzamide, a molecule of interest for researchers in medicinal chemistry and drug development. The guide is structured to provide not only a step-by-step procedure but also the underlying chemical principles and expert insights necessary for successful and reproducible synthesis.

The benzothiazole scaffold is a privileged heterocyclic structure renowned for its wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The fusion of a benzamide linkage to the 2-amino position of the benzothiazole core creates a class of compounds, N-(benzo[d]thiazol-2-yl)benzamides, with significant therapeutic potential.[4][5] This protocol focuses on the specific synthesis of the 2-nitro substituted analog, which incorporates a nitro (NO₂) group. The inclusion of this strong electron-withdrawing group can significantly influence the molecule's electronic properties, solid-state arrangement, and biological activity, making it a valuable target for further investigation.[1]

Synthesis Strategy and Mechanistic Overview

The synthesis of N-Benzothiazol-2-yl-2-nitro-benzamide is achieved through a classical nucleophilic acyl substitution reaction, a cornerstone of amide bond formation.[6] The strategy involves the condensation of 2-aminobenzothiazole with an activated carboxylic acid derivative, 2-nitrobenzoyl chloride.

Core Reaction:

  • Nucleophile: The primary amine group (-NH₂) of 2-aminobenzothiazole acts as the nucleophile.

  • Electrophile: The carbonyl carbon of 2-nitrobenzoyl chloride serves as the electrophile. The chloride is an excellent leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack.

  • Base: A tertiary amine, such as triethylamine (Et₃N), is employed as an acid scavenger. It neutralizes the hydrochloric acid (HCl) byproduct formed during the reaction, preventing the protonation of the 2-aminobenzothiazole and driving the reaction to completion.[1]

The diagram below illustrates the overall synthetic pathway.

G A 2-Aminobenzothiazole C Triethylamine (Et3N) Toluene, Reflux D N-Benzothiazol-2-yl-2-nitro-benzamide A:e->D:w + B B 2-Nitrobenzoyl Chloride E Triethylamine Hydrochloride (Byproduct)

Caption: Reaction scheme for the synthesis of the target compound.

Experimental Protocol

This section details the materials, equipment, and step-by-step procedure for the synthesis.

Materials and Equipment

Reagents:

  • 2-Aminobenzothiazole (C₇H₆N₂S)

  • 2-Nitrobenzoyl chloride (C₇H₄ClNO₃)

  • Triethylamine (Et₃N)

  • Toluene (Anhydrous)

  • Ethanol (for recrystallization)

  • Ethyl acetate (for TLC)

  • n-Hexane (for TLC)

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Heating mantle

  • Buchner funnel and filtration flask

  • Beakers and Erlenmeyer flasks

  • Glassware for recrystallization

  • TLC plates (Silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Melting point apparatus

Reagent Summary
ReagentMolar Mass ( g/mol )Moles (mmol)EquivalentsAmount
2-Aminobenzothiazole150.193.331.00.50 g
2-Nitrobenzoyl chloride185.573.331.00.62 g (approx. 0.5 mL)
Triethylamine101.193.331.00.34 g (approx. 0.5 mL)
Toluene---25-30 mL
Step-by-Step Synthesis Procedure

The workflow for the synthesis is outlined in the diagram below.

G Experimental Workflow A 1. Setup & Reagent Addition - Combine 2-aminobenzothiazole, Et3N, and toluene in a flask. B 2. Addition of Acyl Chloride - Add 2-nitrobenzoyl chloride to the mixture. A->B C 3. Reaction (Reflux) - Heat the mixture to reflux for 5 hours. B->C D 4. Reaction Monitoring - Check for completion using TLC. C->D E 5. Work-up - Cool mixture to room temperature. - Filter the precipitate. D->E F 6. Washing - Wash the crude solid with cold solvent. E->F G 7. Purification - Recrystallize the product from ethanol. F->G H 8. Characterization - Perform MP, FT-IR, and NMR analysis. G->H

Caption: A step-by-step workflow for the synthesis protocol.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzothiazole (0.5 g, 3.33 mmol) and anhydrous toluene (25 mL).

  • Base Addition: Stir the mixture until the solid dissolves. Add triethylamine (0.5 mL, 3.33 mmol) to the solution.

  • Electrophile Addition: Slowly add a solution of 2-nitrobenzoyl chloride (0.5 mL, 3.33 mmol) in toluene (5 mL) to the reaction flask. An immediate formation of a precipitate (triethylamine hydrochloride) may be observed.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 5 hours.[1]

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of toluene and ethyl acetate (e.g., 7:3 v/v), visualizing the spots under UV light.[7] The disappearance of the starting material (2-aminobenzothiazole) indicates the completion of the reaction.

  • Product Isolation (Work-up): After 5 hours, remove the heat source and allow the reaction mixture to cool to room temperature. The solid product will precipitate out of the solution.

  • Filtration and Washing: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid cake with a small amount of cold toluene to remove any unreacted starting materials, followed by a water wash to remove the triethylamine hydrochloride salt.

  • Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization. Filter the purified crystals and dry them in a desiccator. A yield of approximately 90% can be expected.[1]

Safety Precautions
  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-Nitrobenzoyl chloride is corrosive and a lachrymator. Handle with extreme care.

  • Toluene is flammable and toxic. Avoid inhalation and contact with skin.

Characterization and Data Analysis

Proper characterization is essential to confirm the identity and purity of the synthesized N-Benzothiazol-2-yl-2-nitro-benzamide.

Analysis TechniqueExpected Result
Appearance Off-white to pale yellow solid
Yield Approx. 90%[1]
FT-IR (ATR/cm⁻¹) ~3173 (N-H stretch), ~1690 (C=O amide stretch), ~1597 (C=N stretch), ~1550-1401 (Aromatic C=C and NO₂ stretches)[1]
¹H-NMR (DMSO-d₆, δ ppm) Signals corresponding to the aromatic protons on both the benzothiazole and nitro-benzoyl rings, and a characteristic singlet for the amide N-H proton.
¹³C-NMR (DMSO-d₆, δ ppm) A signal around δ 165 ppm indicating the presence of the amide C=O bond and a signal around δ 176 ppm for the C=N bond of the benzothiazole ring.[7]

Field Insights and Troubleshooting

  • Low Yield: The primary cause of low yield is often the hydrolysis of 2-nitrobenzoyl chloride due to moisture. Ensure all glassware is oven-dried and use anhydrous solvents to mitigate this issue.

  • Impure Product: If the final product contains starting material, the reaction time may need to be extended. Monitor the reaction closely with TLC. If the product is discolored, an additional recrystallization step or a charcoal treatment during recrystallization may be necessary.

  • Alternative Amide Coupling: While the acid chloride method is robust, other amide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with a catalytic amount of 4-Dimethylaminopyridine (DMAP) or Hydroxybenzotriazole (HOBt) can be used, especially if starting from 2-nitrobenzoic acid instead of its acyl chloride.[8] This avoids the need to handle the lachrymatory acyl chloride.

Conclusion

This protocol outlines a reliable and high-yielding synthesis of N-Benzothiazol-2-yl-2-nitro-benzamide via a straightforward amide coupling reaction. The procedure is well-established and utilizes common laboratory reagents and techniques.[1] The detailed characterization data provides a clear benchmark for validating the successful synthesis of the target compound, which serves as a valuable building block for the development of novel therapeutic agents.

References

  • Arora, S., Grewal, A. S., et al. (2021). Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human glucokinase. Journal of Applied Pharmaceutical Science, 11(Supp 1), 038-047. Available at: [Link]

  • New Journal of Chemistry (RSC Publishing). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. Available at: [Link]

  • MDPI. (2020). Insight into Positional Isomerism of N-(Benzo[d]thiazol-2-yl)-o/m/p-Nitrobenzamide: Crystal Structure, Hirshfeld Surface Analysis and Interaction Energy. Molecules, 25(9), 2085. Available at: [Link]

  • MDPI. (2019). Experimental and Computational Study of the Antioxidative Potential of Novel Nitro and Amino Substituted Benzimidazole/Benzothiazole-2-Carboxamides with Antiproliferative Activity. Molecules, 24(20), 3681. Available at: [Link]

  • ResearchGate. (2025). Design of N-(benzothiazol-2-yl)benzamide-Pd complexes with amine and diphosphine co-ligands to enhance hydrogen storage. Available at: [Link]

  • MDPI. (2023). A Review on Benzothiazole Derivatives and Their Biological Significances. Pharmaceuticals, 16(3), 367. Available at: [Link]

  • MDPI. (2021). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Molecules, 26(16), 4945. Available at: [Link]

  • Progress in Chemical and Biochemical Research. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Available at: [Link]

  • ChemCatChem. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Available at: [Link]

  • PMC. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(36), 4886–4890. Available at: [Link]

Sources

Application

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of N-Benzothiazol-2-yl-2-nitro-benzamide

Abstract This document provides a detailed, step-by-step guide for the synthesis, purification, and characterization of N-Benzothiazol-2-yl-2-nitro-benzamide, a compound of significant interest in medicinal chemistry. Be...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed, step-by-step guide for the synthesis, purification, and characterization of N-Benzothiazol-2-yl-2-nitro-benzamide, a compound of significant interest in medicinal chemistry. Benzothiazole derivatives are known for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This protocol is designed for researchers, scientists, and drug development professionals, offering not only a robust methodology but also the underlying scientific principles and practical insights to ensure a successful and reproducible synthesis. We will delve into the critical aspects of the reaction, from the selection of starting materials to the final characterization of the product, providing a self-validating system for achieving high purity and yield.

Introduction: The Scientific Rationale

The synthesis of N-aryl amides is a cornerstone of modern organic and medicinal chemistry.[3][4][5] The amide bond is a prevalent structural motif in a vast array of biologically active molecules. The target molecule, N-Benzothiazol-2-yl-2-nitro-benzamide, combines the pharmacologically significant benzothiazole scaffold with a nitro-substituted benzoyl group. The benzothiazole moiety is a bicyclic ring system recognized for its diverse biological activities.[1][6] The introduction of a 2-nitro-benzamide group can further modulate the compound's electronic and steric properties, potentially leading to novel therapeutic agents.

The chosen synthetic strategy involves the nucleophilic acyl substitution reaction between 2-aminobenzothiazole and 2-nitrobenzoyl chloride. This reaction is a classic and efficient method for amide bond formation.[7][8][9][10] The high reactivity of the acyl chloride ensures that the reaction proceeds readily with the nucleophilic amino group of the benzothiazole.

Materials and Reagents

A comprehensive list of all necessary materials and reagents is provided below. It is imperative to use reagents of high purity to minimize side reactions and facilitate purification.

Reagent/MaterialGradeSupplierNotes
2-Aminobenzothiazole≥98%Sigma-AldrichStore in a cool, dry place.
2-Nitrobenzoyl chloride≥98%Sigma-AldrichHighly reactive and moisture-sensitive. Handle under inert atmosphere.
PyridineAnhydrousAcros OrganicsActs as a base to neutralize the HCl byproduct.[7] Store over molecular sieves.
Dichloromethane (DCM)AnhydrousFisher ScientificReaction solvent. Should be dry to prevent hydrolysis of the acyl chloride.
Ethyl acetateHPLC GradeVWRFor extraction and chromatography.
HexaneHPLC GradeVWRFor chromatography.
Deionized WaterMilliporeFor workup procedures.
Brine (Saturated NaCl solution)For workup procedures.
Anhydrous Sodium Sulfate (Na₂SO₄)GranularJ.T. BakerFor drying the organic layer.
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.

Experimental Protocol: Synthesis of N-Benzothiazol-2-yl-2-nitro-benzamide

This section outlines the detailed, step-by-step procedure for the synthesis of the target compound.

Reaction Setup and Execution

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. 2-Nitrobenzoyl chloride is corrosive and a lachrymator.

  • Reaction Vessel Preparation: A 100 mL round-bottom flask equipped with a magnetic stir bar is flame-dried under a stream of inert gas (nitrogen or argon) to remove any residual moisture. The flask is then allowed to cool to room temperature under the inert atmosphere.

  • Reagent Addition:

    • To the cooled flask, add 2-aminobenzothiazole (1.50 g, 10.0 mmol).

    • Add anhydrous dichloromethane (DCM, 30 mL) to dissolve the 2-aminobenzothiazole.

    • Add anhydrous pyridine (1.2 mL, 15.0 mmol) to the solution. Pyridine acts as a base to scavenge the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.[7]

  • Addition of Acyl Chloride:

    • In a separate, dry vial, weigh out 2-nitrobenzoyl chloride (1.86 g, 10.0 mmol).

    • Dissolve the 2-nitrobenzoyl chloride in anhydrous DCM (10 mL).

    • Slowly add the 2-nitrobenzoyl chloride solution to the stirred solution of 2-aminobenzothiazole and pyridine at 0 °C (ice bath). The slow addition is crucial to control the exothermic nature of the reaction.

  • Reaction Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

    • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 3:7 v/v). The disappearance of the starting materials and the appearance of a new, less polar product spot indicates the reaction is proceeding. The reaction is typically complete within 2-4 hours.

Workup and Purification
  • Quenching the Reaction: Once the reaction is complete (as indicated by TLC), quench the reaction by adding deionized water (30 mL) to the flask.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 30 mL).

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers sequentially with 1 M HCl (2 x 30 mL) to remove excess pyridine, followed by saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid, and finally with brine (30 mL).

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification by Column Chromatography:

    • The crude product is purified by flash column chromatography on silica gel.

    • A gradient elution system, starting with a low polarity solvent system (e.g., 10% ethyl acetate in hexane) and gradually increasing the polarity (e.g., up to 40% ethyl acetate in hexane), is recommended to effectively separate the product from any impurities.

    • Collect the fractions containing the pure product (monitored by TLC) and combine them.

  • Final Product Isolation:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to yield N-Benzothiazol-2-yl-2-nitro-benzamide as a solid.

    • The solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.

Characterization

The identity and purity of the synthesized N-Benzothiazol-2-yl-2-nitro-benzamide must be confirmed by various spectroscopic techniques.[2][11]

TechniqueExpected Results
¹H NMR Aromatic protons of the benzothiazole and nitrobenzoyl rings will be observed in the range of δ 7.0-9.0 ppm. The amide proton (N-H) will likely appear as a broad singlet at a downfield chemical shift (> δ 10 ppm).
¹³C NMR Carbonyl carbon of the amide will be observed around δ 160-170 ppm. Aromatic carbons will be in the range of δ 110-150 ppm.
FT-IR Characteristic absorption bands for the N-H stretch (around 3300-3400 cm⁻¹), C=O stretch of the amide (around 1650-1680 cm⁻¹), and N-O stretches of the nitro group (around 1520 cm⁻¹ and 1350 cm⁻¹) should be present.[11]
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of N-Benzothiazol-2-yl-2-nitro-benzamide (C₁₄H₉N₃O₃S, MW: 299.31 g/mol ) should be observed.
Melting Point A sharp melting point indicates high purity of the synthesized compound.

Mechanistic Insights and Workflow Visualization

The synthesis of N-Benzothiazol-2-yl-2-nitro-benzamide proceeds via a nucleophilic acyl substitution mechanism.[7][10][12] The lone pair of electrons on the nitrogen atom of 2-aminobenzothiazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-nitrobenzoyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating a chloride ion to form the stable amide product. The pyridine in the reaction mixture acts as a base to neutralize the HCl formed, preventing the protonation of the starting amine and driving the reaction to completion.

Reaction Scheme

Reaction_Scheme Reactant1 2-Aminobenzothiazole Reaction Reactant1->Reaction Reactant2 2-Nitrobenzoyl chloride Reactant2->Reaction Base Pyridine Base->Reaction Base Product N-Benzothiazol-2-yl-2-nitro-benzamide Reaction->Product DCM, 0 °C to rt Experimental_Workflow A 1. Dissolve 2-Aminobenzothiazole and Pyridine in Anhydrous DCM B 2. Add 2-Nitrobenzoyl Chloride Solution at 0 °C A->B C 3. Stir at Room Temperature (Monitor by TLC) B->C D 4. Aqueous Workup (Water, HCl, NaHCO₃, Brine) C->D E 5. Dry with Na₂SO₄ and Concentrate D->E F 6. Purify by Column Chromatography E->F G 7. Isolate and Characterize Pure Product F->G

Caption: Step-by-step experimental workflow.

Troubleshooting

ProblemPossible Cause(s)Solution(s)
Low or no product formation - Inactive 2-nitrobenzoyl chloride (hydrolyzed).- Insufficient base.- Wet solvent or glassware.- Use fresh or newly purchased 2-nitrobenzoyl chloride.- Ensure the correct stoichiometry of pyridine is used.- Use anhydrous solvents and flame-dried glassware.
Multiple spots on TLC after reaction - Incomplete reaction.- Formation of side products (e.g., di-acylation).- Allow the reaction to run for a longer duration.- Ensure slow addition of the acyl chloride to avoid localized high concentrations.
Difficulty in purification - Co-elution of impurities with the product.- Optimize the solvent system for column chromatography (try different solvent ratios or different solvents).- Consider recrystallization after column chromatography.

Conclusion

This application note provides a comprehensive and reliable protocol for the laboratory-scale synthesis of N-Benzothiazol-2-yl-2-nitro-benzamide. By following the detailed steps and understanding the underlying chemical principles, researchers can consistently obtain this valuable compound in high purity and yield. The characterization data provided will serve as a benchmark for confirming the successful synthesis of the target molecule. This protocol is intended to be a valuable resource for scientists engaged in the discovery and development of new therapeutic agents based on the benzothiazole scaffold.

References

  • Poonam Yadav et al. (2011). 2-Amino-N-(7-substituted Benzo [d] thiazol-2yl) benzamide: Synthesis and characterization of novel. Der Pharmacia Lettre, 3(1):208-213. Available at: [Link]

  • Arora et al. (2021). Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. Journal of Applied Pharmaceutical Science, 11(Supp 1), 038-047. Available at: [Link]

  • N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). PMC. Available at: [Link]

  • Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Der Pharma Chemica. Available at: [Link]

  • Synthesis, Characterization and Antibacterial Studies of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and Its Neodymium(III) and Thallium(III) Complexes. PMC. Available at: [Link]

  • Hassanzadeh et al. (2025). synthesis of some 2-substituted benzothiazole derivatives and evaluation of their anticancer. J Microbiol Biotech Food Sci, 15(2). Available at: [Link]

  • Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds. (2023). Available at: [Link]

  • Synthesis of 2-substituted nitro-and aminobenzothiazoles and... ResearchGate. Available at: [Link]

  • Method for preparing N-aryl amide without solvent and catalyst. Google Patents.
  • Process for the preparation of 2-aminobenzothiazoles. Google Patents.
  • Fe-mediated synthesis of N -aryl amides from nitroarenes and acyl chlorides. RSC Advances (RSC Publishing). (2021). DOI:10.1039/D0RA10868E. Available at: [Link]

  • Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. OrgoSolver. Available at: [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Available at: [Link]

  • Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. PMC. (2024). Available at: [Link]

  • Synthesis Characterization and Antimicrobial Studies of New Novel Derivatives of 2-Amino- 6-Methylbenzothiazole. ijirset. (2017). Available at: [Link]

  • Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PMC. Available at: [Link]

  • Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses. (2022). Available at: [Link]

  • Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. Available at: [Link]

  • Amides (A-Level). ChemistryStudent. Available at: [Link]

  • Reaction mechanisms: acid/acyl chloride with ammonia/amines. Doc Brown's Chemistry. Available at: [Link]

  • reaction between acyl chlorides and amines - addition / elimination. Chemguide. Available at: [Link]

  • Converting Amines to Amides. Chemistry Steps. (2025). Available at: [Link]

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Method

Application Notes: N-Benzothiazol-2-yl-2-nitro-benzamide as a "Turn-On" Fluorescent Probe for Nitroreductase Detection and Hypoxia Imaging

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling Hypoxic Environments in Cancer Research The tumor microenvironment is characterized by regions of low oxygen concentration, a condit...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Hypoxic Environments in Cancer Research

The tumor microenvironment is characterized by regions of low oxygen concentration, a condition known as hypoxia. Hypoxia is a critical factor in tumor progression, metastasis, and resistance to therapies.[1] A key biomarker for hypoxic cells is the overexpression of nitroreductase (NTR) enzymes.[2][3] These enzymes have the unique ability to reduce nitroaromatic compounds to their corresponding amines, a process that can be harnessed for diagnostic and therapeutic purposes.[2][4]

This application note details the use of N-Benzothiazol-2-yl-2-nitro-benzamide , hereafter referred to as o-BTBA-NO₂ , as a promising "turn-on" fluorescent probe for the detection of nitroreductase activity. The probe is designed based on a well-established mechanism where a fluorescent core is rendered non-fluorescent by a nitro group, which acts as a quencher.[1][5] The enzymatic reduction of the nitro group by NTR restores fluorescence, providing a direct and quantifiable measure of enzyme activity and, by extension, cellular hypoxia.[6][7]

The o-BTBA-NO₂ probe leverages the inherent fluorescence of the benzothiazole moiety, which is initially quenched by the ortho-positioned nitrobenzamide group. This design offers high sensitivity and selectivity for NTR, making it a valuable tool for cancer cell imaging and studying the hypoxic tumor microenvironment.

Proposed Mechanism of Action

The functionality of o-BTBA-NO₂ as a "turn-on" fluorescent probe is predicated on a Photoinduced Electron Transfer (PET) mechanism.[4][6] In its native state, the electron-withdrawing nitro group on the benzamide ring effectively quenches the fluorescence of the electron-donating benzothiazole core through PET.[8] This results in a non-fluorescent or weakly fluorescent molecule.

In the presence of nitroreductase and the cofactor NADH, the nitro group of o-BTBA-NO₂ is selectively reduced to an amino group (-NH₂).[3] This transformation converts the electron-withdrawing group into an electron-donating group, which in turn inhibits the PET process. The inhibition of PET "turns on" the fluorescence of the benzothiazole fluorophore, resulting in a significant increase in emission intensity. This mechanism allows for the sensitive detection of NTR activity.

G cluster_0 Initial State: Non-Fluorescent cluster_1 Sensing Event cluster_2 Final State: Fluorescent Probe o-BTBA-NO₂ (Non-Fluorescent) PET Photoinduced Electron Transfer (PET) Quenching Active Probe->PET Nitro Group (-NO₂) is an Electron Withdrawing Group NTR Nitroreductase (NTR) + NADH Probe->NTR Enzymatic Reduction Product o-BTBA-NH₂ (Fluorescent) NTR->Product No_PET PET Inhibited Fluorescence 'Turned-On' Product->No_PET Amino Group (-NH₂) is an Electron Donating Group

Figure 1: Proposed signaling pathway for o-BTBA-NO₂.

Synthesis and Photophysical Properties

The synthesis of o-BTBA-NO₂ is a straightforward process involving the condensation of 2-aminobenzothiazole with o-nitrobenzoyl chloride.[9] The reaction is typically carried out in toluene with triethylamine as a base.[9]

PropertyN-Benzothiazol-2-yl-2-nitro-benzamide (o-BTBA-NO₂)N-Benzothiazol-2-yl-2-amino-benzamide (o-BTBA-NH₂) (Predicted)
Excitation Wavelength (λex) 271 nm[9]~350 nm
Emission Wavelength (λem) 380 nm[9]~450 nm
Quantum Yield (Φ) Low (Quenched)High (Fluorescent)
Appearance Colorless / Non-fluorescentBlue/Green Fluorescence

Note: The photophysical properties of the reduced form (o-BTBA-NH₂) are predicted based on the typical behavior of similar fluorescent probes where the reduction of a nitro group to an amino group results in a bathochromic (red) shift in both excitation and emission wavelengths and a significant increase in quantum yield.

Experimental Protocols

Protocol 1: Synthesis of N-Benzothiazol-2-yl-2-nitro-benzamide (o-BTBA-NO₂)

This protocol is adapted from Latiff et al., 2020.[9]

Materials:

  • o-nitrobenzoyl chloride

  • 2-aminobenzothiazole

  • Toluene

  • Triethylamine (Et₃N)

Procedure:

  • In a round-bottom flask, dissolve 2-aminobenzothiazole (0.5 g, 3.33 mmol) in toluene.

  • Add o-nitrobenzoyl chloride (0.5 mL, 3.33 mmol) and triethylamine (0.5 mL, 3.33 mmol) to the mixture.

  • Heat the reaction mixture at reflux for 5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The resulting precipitate can be collected by filtration, washed, and purified by recrystallization to yield the final product.

Protocol 2: In Vitro Detection of Nitroreductase Activity

Materials:

  • o-BTBA-NO₂ stock solution (1 mM in DMSO)

  • Nitroreductase (NTR) enzyme

  • NADH stock solution (10 mM in buffer)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Preparation of Working Solutions:

    • Prepare a 10 µM working solution of o-BTBA-NO₂ by diluting the stock solution in PBS.

    • Prepare various concentrations of NTR in PBS.

  • Assay:

    • In a 96-well plate, add 50 µL of the o-BTBA-NO₂ working solution to each well.

    • Add 50 µL of different concentrations of NTR to respective wells.

    • Initiate the reaction by adding 100 µL of 200 µM NADH solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader with excitation at ~350 nm and emission at ~450 nm.

    • A control experiment without NTR should be performed to measure the background fluorescence.

Protocol 3: Imaging of Hypoxia in Cultured Cancer Cells

Materials:

  • Cancer cell line (e.g., A549, HeLa)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • o-BTBA-NO₂ stock solution (1 mM in DMSO)

  • Hypoxia chamber or chemical hypoxia-inducing agent (e.g., CoCl₂)

G cluster_workflow Experimental Workflow for Cellular Imaging A 1. Cell Seeding Seed A549 cells on a glass-bottom dish. B 2. Hypoxia Induction Incubate cells under hypoxic conditions (1% O₂) for 12-24 hours. A->B C 3. Probe Incubation Treat cells with 10 µM o-BTBA-NO₂ for 30 minutes. B->C D 4. Cell Washing Wash cells with PBS to remove excess probe. C->D E 5. Fluorescence Microscopy Image cells using a confocal microscope. (Ex: ~350 nm, Em: ~450 nm) D->E F 6. Data Analysis Quantify fluorescence intensity in hypoxic vs. normoxic cells. E->F

Figure 2: Experimental workflow for cellular imaging.

Procedure:

  • Cell Culture and Plating:

    • Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Seed the cells onto glass-bottom dishes suitable for microscopy and allow them to adhere overnight.

  • Induction of Hypoxia:

    • Place the cells in a hypoxia chamber with 1% O₂, 5% CO₂, and 94% N₂ for 12-24 hours.

    • A parallel set of cells should be maintained under normoxic conditions (21% O₂) as a control.

  • Probe Loading:

    • Remove the culture medium and wash the cells with PBS.

    • Add serum-free medium containing 10 µM o-BTBA-NO₂ to both hypoxic and normoxic cells.

    • Incubate for 30 minutes at 37°C.

  • Imaging:

    • Wash the cells twice with PBS to remove any excess probe.

    • Add fresh PBS or imaging buffer to the dishes.

    • Image the cells using a confocal fluorescence microscope with appropriate filter sets (e.g., excitation at ~350 nm, emission collected at ~450 nm).

  • Data Analysis:

    • A significant increase in fluorescence intensity is expected in the hypoxic cells compared to the normoxic cells, indicating the presence of higher NTR activity.

Conclusion

N-Benzothiazol-2-yl-2-nitro-benzamide (o-BTBA-NO₂) is a promising candidate for a "turn-on" fluorescent probe for the detection of nitroreductase. Its synthesis is straightforward, and its proposed mechanism of action is based on well-established principles of fluorescence quenching and restoration. The protocols provided herein offer a comprehensive guide for its synthesis, in vitro characterization, and application in cellular imaging of hypoxia. This probe has the potential to be a valuable tool for researchers in cancer biology and drug development, enabling the study of the tumor microenvironment and the screening of potential therapeutics that target hypoxic cancer cells.

References

  • Recent progress in small molecule fluorescent probes for nitroreductase. (n.d.).
  • A Comparative Analysis of Fluorescent Probes for Nitroreductase Detection: A Guide for Researchers. (n.d.). Benchchem.
  • Small-molecule probes for fluorescent detection of cellular hypoxia-related nitroreductase. (2021). TrAC Trends in Analytical Chemistry, 144, 116428.
  • Zhang, J., et al. (2015). Efficient Two-Photon Fluorescent Probe for Nitroreductase Detection and Hypoxia Imaging in Tumor Cells and Tissues. Analytical Chemistry, 87(22), 11479–11485.
  • Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe. (n.d.).
  • Fluorescence quenching of versatile fluorescent probes based on strongly electron-donating distyrylbenzenes responsive to aromatic chlorinated and nitro compounds, boronic acid and Ca(2+). (2008). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(1), 167-173.
  • A novel nitro-substituted benzothiadiazole as fluorescent probe for tumor cells under hypoxic condition. (2013). Dyes and Pigments, 100, 1-7.
  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. (2024). International Journal of Molecular Sciences, 25(15), 8089.
  • Latiff, A., et al. (2020). Insight into Positional Isomerism of N-(Benzo[d]thiazol-2-yl)-o/m/p-Nitrobenzamide: Crystal Structure, Hirshfeld Surface Analysis and Interaction Energy. Crystals, 10(5), 348.
  • Luminescent Probe Based Techniques for Hypoxia Imaging. (n.d.).
  • A Highly Selective Fluorescent Probe for the Detection of Nitroreductase Based on a Naphthalimide Scaffold. (2022). Journal of Fluorescence, 32(5), 1825-1832.

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Application

Application Notes and Protocols: Establishing In Vivo Dosing for N-Benzothiazol-2-yl-2-nitro-benzamide

Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to establishing in vivo d...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to establishing in vivo dosing protocols for the novel chemical entity, N-Benzothiazol-2-yl-2-nitro-benzamide. Due to the limited public data on this specific compound, this guide synthesizes established principles of preclinical drug development to offer a robust framework for investigation. We will cover critical aspects from initial physicochemical characterization and formulation to tiered in vivo study designs, including dose-range finding, maximum tolerated dose (MTD) determination, and preliminary pharmacokinetic/pharmacodynamic (PK/PD) assessments. The protocols herein are designed to be self-validating, emphasizing scientific rationale and causality to ensure reproducible and meaningful results.

Introduction: The Scientific Rationale

N-Benzothiazol-2-yl-2-nitro-benzamide is a small molecule of interest, but its biological activity and therapeutic potential are not yet widely characterized in the public domain. The benzothiazole and nitrobenzamide moieties are present in various compounds with demonstrated bioactivity, suggesting potential applications that warrant in vivo exploration. The primary challenge for any novel compound is translating in vitro findings into a safe and effective in vivo model.

The objective of a well-designed dosing protocol is not merely to administer a compound but to achieve plasma and tissue concentrations that are relevant to its biological target, while minimizing off-target toxicity. This process is a multi-stage investigation, beginning with fundamental characterization and culminating in efficacy studies. This guide provides the logical and methodological steps to navigate this process.

Pre-Formulation and Physicochemical Characterization

Before any in vivo administration, a thorough understanding of the compound's physical and chemical properties is paramount. This knowledge directly informs the selection of an appropriate vehicle for administration and predicts its likely behavior in vivo.

Key Parameters for Analysis

A foundational step is to determine the compound's solubility, lipophilicity (LogP), and chemical stability. These factors are critical for developing a viable formulation for animal studies.

ParameterExperimental MethodDesired Outcome & Rationale
Aqueous Solubility Kinetic or Thermodynamic Solubility Assays (e.g., using HPLC-UV)Determines if the compound can be dissolved in simple aqueous vehicles (e.g., saline, PBS). Poor solubility necessitates more complex formulations.
Solubility in Co-solvents Testing in common biocompatible solvents (e.g., DMSO, PEG400, Ethanol)Identifies potential vehicle components for achieving the required dosing concentration. The goal is to keep excipient levels safe and non-toxic.
LogP / LogD Shake-flask method (octanol/water) or HPLC-based methodsPredicts the compound's tendency to cross biological membranes. A LogP between 1 and 3 is often optimal for oral bioavailability.
Chemical Stability HPLC analysis of the compound in the chosen formulation vehicle over time at various conditions (RT, 4°C)Ensures the compound does not degrade in the vehicle before or during administration, which would lead to inaccurate dosing.

Formulation Development for Preclinical Studies

The choice of vehicle and route of administration is a critical decision that directly impacts the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Common Vehicle Formulations

Based on the solubility data, a suitable vehicle can be selected. Below is a tiered approach:

  • Aqueous Solutions: If solubility allows, sterile saline or Phosphate-Buffered Saline (PBS) is ideal for parenteral routes (IV, IP, SC).

  • Aqueous Suspensions: For poorly soluble compounds intended for oral (PO) or intraperitoneal (IP) routes, a suspension can be made using viscosity-enhancing and suspending agents. A common choice is 0.5% (w/v) methylcellulose or carboxymethylcellulose (CMC) in purified water.

  • Co-Solvent Systems: For compounds with very poor aqueous solubility, a co-solvent system may be necessary. A widely used example is a mixture of DMSO, PEG400, and saline. Caution: The concentration of organic solvents like DMSO should be minimized as they can have their own biological effects and cause irritation. A typical vehicle might be 10% DMSO, 40% PEG400, and 50% Saline.

Step-by-Step Protocol: Preparation of a 10 mg/mL Suspension in 0.5% CMC

This protocol is a standard starting point for oral administration of a poorly soluble compound.

  • Prepare the Vehicle: Weigh 0.5 g of low-viscosity carboxymethylcellulose (CMC). In a sterile beaker, slowly add it to 100 mL of sterile, purified water while stirring vigorously with a magnetic stirrer. Leave stirring for 2-4 hours until a clear, homogenous solution is formed.

  • Weigh the Compound: Accurately weigh the required amount of N-Benzothiazol-2-yl-2-nitro-benzamide. For example, to make 10 mL of a 10 mg/mL suspension, weigh 100 mg.

  • Trituration: Place the weighed powder in a mortar. Add a small volume (e.g., 1 mL) of the 0.5% CMC vehicle and triturate with a pestle to create a smooth, uniform paste. This step is critical to break down aggregates and ensure a fine particle size.

  • Geometric Dilution: Gradually add more of the CMC vehicle to the paste in small increments, mixing thoroughly after each addition until the final desired volume is reached.

  • Homogenization: Transfer the final suspension to a sterile vial. Vortex thoroughly before each withdrawal to ensure a uniform concentration is administered to each animal.

  • Quality Control: Visually inspect the suspension for uniformity. For more rigorous studies, particle size analysis can be performed.

In Vivo Dosing Protocol: A Tiered Approach

A systematic, tiered approach is essential to determine a safe and effective dose. This typically involves a dose-range finding study followed by a more definitive Maximum Tolerated Dose (MTD) study.

Workflow for Establishing an In Vivo Dosing Regimen

The following diagram illustrates the logical flow from initial testing to establishing a dose for efficacy studies.

G cluster_0 Phase 1: Dose Range Finding (DRF) cluster_1 Phase 2: Maximum Tolerated Dose (MTD) cluster_2 Phase 3: PK/PD & Efficacy Studies DRF_Start Select 3-4 Log-Spaced Doses (e.g., 1, 10, 100 mg/kg) DRF_Admin Administer Single Dose (n=1-2 mice per group) DRF_Start->DRF_Admin Route: PO or IP DRF_Monitor Monitor for Acute Toxicity (Clinical signs, body weight for 72h) DRF_Admin->DRF_Monitor MTD_Start Select Narrower Dose Range Based on DRF Results DRF_Monitor->MTD_Start Inform Dose Selection MTD_Admin Administer Daily for 5-7 Days (n=3-5 mice per group) MTD_Start->MTD_Admin MTD_Monitor Monitor Daily (Body weight, clinical signs, morbidity) MTD_Admin->MTD_Monitor MTD_Endpoint Define MTD: Highest dose causing <10% weight loss and no mortality. MTD_Monitor->MTD_Endpoint Efficacy_Dose Select 2-3 Doses Below MTD (e.g., MTD, MTD/2, MTD/4) MTD_Endpoint->Efficacy_Dose Inform Dose Selection Efficacy_Study Conduct Efficacy Study with PK/PD satellite groups

Caption: Tiered workflow for in vivo dose determination.

Protocol: Acute Dose-Range Finding (DRF) Study

Objective: To identify a broad range of doses that cause no acute toxicity, some toxicity, and severe/lethal toxicity.

  • Animal Model: Select a common rodent strain (e.g., C57BL/6 or BALB/c mice), 8-10 weeks old.

  • Grouping: Use a small number of animals (n=2 per group).

  • Dose Selection: Select widely spaced doses. A logarithmic progression is standard (e.g., 1, 10, 100 mg/kg). A vehicle control group is mandatory.

  • Administration: Administer a single dose via the intended route (e.g., oral gavage).

  • Monitoring:

    • Observe animals continuously for the first 4 hours post-dose for signs of acute distress (e.g., lethargy, piloerection, abnormal gait, respiratory changes).

    • Record body weight just before dosing and at 24, 48, and 72 hours post-dose.

    • Record any mortality.

  • Analysis: Identify the dose that causes no adverse effects and the dose that causes clear signs of toxicity. This range will inform the MTD study.

Protocol: Multi-Dose Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose that can be administered repeatedly (e.g., daily) without causing significant morbidity.

  • Animal Model: As in the DRF study.

  • Grouping: Increase the group size (n=3-5 per group) to gain statistical confidence.

  • Dose Selection: Based on the DRF results, select 4-5 doses in a narrower range. For example, if the DRF showed toxicity at 100 mg/kg but not 10 mg/kg, you might test 10, 25, 50, and 75 mg/kg. Include a vehicle control group.

  • Administration: Administer the compound daily for 5-7 consecutive days. This duration is often sufficient to reveal cumulative toxicity.

  • Monitoring:

    • Record body weight daily, just before dosing.

    • Perform a daily clinical assessment using a health scoring system (e.g., assessing posture, activity, fur condition).

    • Endpoint Criteria: The MTD is typically defined as the highest dose that does not result in >10-15% body weight loss and has no treatment-related mortality. Animals exceeding this weight loss threshold or showing signs of severe distress should be euthanized.

  • Optional Terminal Endpoints: At the end of the study, blood can be collected for clinical chemistry (to assess liver and kidney function) and tissues can be collected for histopathological analysis to identify target organs of toxicity.

Preliminary Pharmacokinetic (PK) and Pharmacodynamic (PD) Assessment

Once the MTD is established, doses for efficacy studies can be selected (e.g., MTD, MTD/2). A preliminary PK study is highly recommended to understand the compound's exposure profile.

Simplified PK Study Design

Objective: To determine the basic PK parameters (Cmax, Tmax, AUC) at a given dose.

  • Animal Grouping: Use a single, well-tolerated dose (e.g., MTD/2). A minimum of 3 animals per time point is required.

  • Dosing: Administer a single dose of N-Benzothiazol-2-yl-2-nitro-benzamide.

  • Sample Collection: Collect blood samples at multiple time points post-dose. A typical sparse sampling schedule for mice might be: 0 (pre-dose), 15 min, 30 min, 1h, 2h, 4h, 8h, and 24h.

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the compound in plasma.

  • Analysis: Use the concentration-time data to calculate key PK parameters. This data is invaluable for correlating exposure with efficacy and toxicity.

Conclusion and Best Practices

Establishing an in vivo dosing protocol for a novel compound like N-Benzothiazol-2-yl-2-nitro-benzamide is a systematic, data-driven process. It requires careful attention to physicochemical properties, formulation, and a tiered approach to toxicity assessment. By following the principles and protocols outlined in this guide, researchers can generate robust, reproducible data, ensuring the safe and effective evaluation of this compound in preclinical models. Always ensure that all animal procedures are approved by an Institutional Animal Care and Use Committee (IACUC) and are conducted in accordance with institutional guidelines.

References

Note: As N-Benzothiazol-2-yl-2-nitro-benzamide is a specific compound with limited public data, the following references provide authoritative guidance on the general principles of preclinical in vivo study design, which are directly applicable.

  • U.S. Food and Drug Administration (FDA). (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers.[Link]

  • Creekmore, A. L., et al. (2019). General Principles of Preclinical Study Design. In: The AGT Cytogenetics Laboratory Manual. [Link]

  • Diehl, K. H., et al. (2001). A Good Practice Guide to the Administration of Substances and Removal of Blood, Including Routes and Volumes. Journal of Applied Toxicology. [Link]

  • Gao, Y., et al. (2021). An Overview of In Vivo Small Animal Models for ADME/PK. In: ADME-Tox in Drug Discovery. [Link]

  • Kerins, C., et al. (2022). Vehicle Formulations for Preclinical In Vivo Studies. In: In Vivo Models for Drug Discovery. [Link]

Method

Application Notes &amp; Protocols: Catalytic Synthesis of N-Benzothiazol-2-yl-2-nitro-benzamide

Abstract This document provides a comprehensive scientific guide for researchers, chemists, and drug development professionals on the synthesis of N-Benzothiazol-2-yl-2-nitro-benzamide. This compound serves as a valuable...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive scientific guide for researchers, chemists, and drug development professionals on the synthesis of N-Benzothiazol-2-yl-2-nitro-benzamide. This compound serves as a valuable scaffold and intermediate in medicinal chemistry, leveraging the biologically significant benzothiazole moiety.[1][2][3] These application notes detail the prevalent and effective catalytic and reagent-mediated strategies for the formation of the critical amide bond between 2-aminobenzothiazole and 2-nitrobenzoic acid. We delve into the causality behind methodological choices, present detailed, step-by-step protocols, and offer a comparative analysis of common synthetic routes. The protocols are designed to be self-validating, incorporating insights for optimization and troubleshooting to ensure reliable and reproducible outcomes.

Introduction: The Synthetic Challenge

The synthesis of N-aryl amides is a cornerstone of modern medicinal chemistry, with the amide bond being a fundamental feature in approximately 25% of all known pharmaceuticals.[4] The target molecule, N-Benzothiazol-2-yl-2-nitro-benzamide, couples two key fragments: the 2-aminobenzothiazole core, known for its diverse pharmacological activities, and a 2-nitrobenzoic acid moiety, a versatile precursor for further functionalization.[1][5]

The primary challenge in this synthesis lies in the formation of the amide bond. 2-Aminobenzothiazole is a weakly nucleophilic amine due to the electron-withdrawing nature of the heterocyclic ring system. Direct condensation with a carboxylic acid is thermodynamically unfavorable and requires significant activation. Therefore, the reaction necessitates either the use of stoichiometric coupling reagents or the conversion of the carboxylic acid into a more reactive electrophilic derivative, a process often facilitated by specific reagents and catalysts.[4][6]

This guide will focus on the most reliable and widely adopted methods to overcome this challenge, providing both the practical "how" and the critical "why" for each approach.

Overview of Synthetic Strategies & Mechanistic Considerations

The formation of the N-Benzothiazol-2-yl-2-nitro-benzamide bond is typically achieved via two primary pathways. The choice between them depends on factors such as scale, desired purity, cost of reagents, and available equipment.

Route A: Activation of Carboxylic Acid to Acyl Chloride

This classic and robust two-step method involves first activating the 2-nitrobenzoic acid to its highly reactive acyl chloride derivative. This is typically accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF). The resulting 2-nitrobenzoyl chloride is a potent electrophile that readily reacts with the weakly nucleophilic 2-aminobenzothiazole. A base is required in the second step to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Route B: One-Pot Amide Coupling with Carbodiimide Reagents

This strategy employs coupling reagents, most commonly carbodiimides such as Dicyclohexylcarbodiimide (DCC) or the water-soluble variant 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents activate the carboxylic acid in situ, forming a highly reactive O-acylisourea intermediate.[7] This intermediate is then susceptible to nucleophilic attack by the amine. To improve efficiency and minimize side reactions, additives like 1-Hydroxybenzotriazole (HOBt) are frequently included.[7]

Experimental Protocols & Methodologies

The following protocols provide detailed, step-by-step instructions for the synthesis of N-Benzothiazol-2-yl-2-nitro-benzamide.

Protocol 1: Synthesis via Acyl Chloride Intermediate

This protocol is highly effective and generally provides high yields. It is well-suited for both small- and large-scale synthesis. The primary consideration is the handling of the moisture-sensitive acyl chloride intermediate.

Step 1a: Synthesis of 2-Nitrobenzoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-nitrobenzoic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂) (2.0-3.0 eq) as the solvent and reagent.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).

  • Heat the reaction mixture to reflux (approx. 75-80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2-nitrobenzoyl chloride (a yellow solid or oil) is typically used in the next step without further purification.

Step 1b: Amide Formation

  • Dissolve 2-aminobenzothiazole (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile in a separate flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.2-1.5 eq), to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve the crude 2-nitrobenzoyl chloride from Step 1a in a minimal amount of the same dry solvent and add it dropwise to the cooled amine solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by washing with dilute aqueous HCl (to remove excess base), followed by a saturated aqueous solution of sodium bicarbonate (to remove unreacted acid), and finally with brine.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed in vacuo.

  • The crude product is purified by recrystallization (e.g., from ethanol) or column chromatography on silica gel.

Protocol 2: One-Pot Synthesis Using EDC/HOBt Coupling

This method is convenient as it is a one-pot procedure and avoids the handling of highly reactive acyl chlorides. The use of EDC is advantageous as its urea byproduct is water-soluble, simplifying purification.[7]

  • In a round-bottom flask, dissolve 2-nitrobenzoic acid (1.0 eq), 2-aminobenzothiazole (1.1 eq), and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in a suitable aprotic solvent (e.g., DMF or DCM).

  • Stir the mixture at room temperature to ensure all solids are dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the cooled solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • For work-up, if DCM was used, wash the solution sequentially with 1M HCl, saturated NaHCO₃, and brine. If DMF was used, dilute the reaction mixture with a larger volume of ethyl acetate and then perform the aqueous washes.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel chromatography to yield the final N-Benzothiazol-2-yl-2-nitro-benzamide.

Data Presentation: Comparative Analysis

The selection of a synthetic route often involves a trade-off between reaction time, yield, cost, and ease of purification. The table below summarizes the key aspects of the detailed protocols.

ParameterRoute A: Acyl ChlorideRoute B: EDC/HOBt Coupling
Catalyst/Reagent SOCl₂ (Reagent), DMF (Catalyst)EDC (Coupling Reagent), HOBt (Additive)
Number of Steps Two (Activation + Coupling)One-Pot
Reaction Temperature 0 °C to Room Temperature (Coupling)0 °C to Room Temperature
Typical Reaction Time 4 - 12 hours (Coupling Step)12 - 24 hours
Typical Yields Good to Excellent (75-95%)Good (60-85%)
Advantages High reactivity, fast reaction, high yield.Milder conditions, operational simplicity (one-pot).
Disadvantages Requires handling of corrosive and moisture-sensitive reagents (SOCl₂, acyl chloride).Longer reaction times, cost of coupling reagents, purification from byproducts can be challenging if DCC is used.[7]

Visualization of Synthetic Workflow and Mechanism

Visual aids can clarify complex processes. The following diagrams illustrate the overall synthetic workflow and the mechanism of the carbodiimide-mediated coupling reaction.

Synthetic_Workflow cluster_A Route A: Acyl Chloride SM1 2-Nitrobenzoic Acid SM2 2-Aminobenzothiazole A1 1. Add SOCl₂, cat. DMF 2. Reflux SM1->A1 B1 1. Add EDC, HOBt 2. Stir at RT A3 3. Add Amine + Base (TEA) 4. Stir at RT SM2->A3 FP N-Benzothiazol-2-yl- 2-nitro-benzamide A2 2-Nitrobenzoyl Chloride (Intermediate) A1->A2 A2->A3 A3->FP B1->FP Carbodiimide_Mechanism RCOOH 2-Nitrobenzoic Acid (R-COOH) Intermediate O-Acylisourea Intermediate (Highly Reactive) RCOOH->Intermediate + EDC EDC EDC (Carbodiimide) Product Amide Product Intermediate->Product + Ar-NH₂ Byproduct EDC-Urea Byproduct (Water Soluble) Intermediate->Byproduct Amine 2-Aminobenzothiazole (Ar-NH2)

Caption: Simplified mechanism of EDC-mediated amide bond formation.

References

  • Arora, R., Singh, A., Grewal, A. S., & Singh, J. (2021). Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human glucokinase. Journal of Applied Pharmaceutical Science, 11(Supp 1), 038-047.

  • CN106674040A - Method for preparing N-aryl amide without solvent and catalyst. (2017). Google Patents.

  • Pattar, S. A., & Bhinge, S. D. (2021). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC.

  • Oyeleke, G. S., Oladipo, A. A., & Adeyemi, O. O. (2014). Synthesis, Characterization and Antibacterial Studies of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and Its Neodymium(III) and Thallium(III) Complexes. PMC.

  • Aapptec Peptides. (n.d.). Coupling Reagents.

  • Shaikh, R., & D'Souza, A. (2021). A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. Molecules, 26(22), 6932.

  • BenchChem. (2025). Technical Support Center: N-Aryl Benzamide Synthesis.

  • Yadav, P., Kumar, D., & Singh, S. (2011). 2-Amino-N-(7-substituted Benzo [d] thiazol-2yl) benzamide: Synthesis and characterization of novel. Der Pharmacia Lettre, 3(1), 208-213.

  • Chikhale, R., et al. (2023). Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds. RSC Advances.

  • Arora, R., et al. (2021). Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human glucokinase. ResearchGate.

  • Javahershenas, R., & Gorgani, L. (2024). Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. ChemistrySelect.

  • Nguyen, T.D., et al. (2019). The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. Processes, 7(11), 789.

  • Wang, R., et al. (2012). DDQ-Promoted C-S Bond Formation: Synthesis of 2-Aminobenzothiazole Derivatives under Transition-Metal-, Ligand-, and Base-Free Conditions. Synlett, 23(11), 1643-1648.

  • Arora, R., et al. (2021). Physicochemical properties of the synthesized N-benzothiazol-2-yl benzamide analogs. ResearchGate.

  • Al-Ostath, R. A., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8820.

  • Hassanzadeh, F., et al. (2025). Synthesis of some 2-substituted benzothiazole derivatives and evaluation of their anticancer. Journal of Microbiology, Biotechnology and Food Sciences.

  • BenchChem. (2025). Synthesis of Benzothiazole Derivatives: Application Notes and Protocols.

  • Karatas, M. O., & Demir, Y. (2025). Synthesis and Characterization of Metal Complexes of 4-Nitro-N-(6-sulfamoylbenzothiazol-2-yl)benzamide. ResearchGate.

  • Aday, B., et al. (2024). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry.

  • Sahib, H. A., Dakhel, Z. A., & Hadi, M. K. (2021). Synthesis and Preliminary Antimicrobial Activity Evaluation of New Amide Derivatives of 2-aminobenzothiazole. International Journal of Drug Delivery Technology, 11(4), 1258-1261.

  • US5374737A - Process for the preparation of 2-aminobenzothiazoles. (1994). Google Patents.

  • Al-Amiery, A. A. (2016). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. University of Kerbala.

Sources

Application

Application Notes &amp; Protocols for the Purification of N-Benzothiazol-2-yl-2-nitro-benzamide

Executive Overview N-Benzothiazol-2-yl-2-nitro-benzamide is a heterocyclic compound belonging to the benzamide class, which is of significant interest in medicinal chemistry and materials science.[1] The purity of such c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

N-Benzothiazol-2-yl-2-nitro-benzamide is a heterocyclic compound belonging to the benzamide class, which is of significant interest in medicinal chemistry and materials science.[1] The purity of such compounds is paramount for accurate biological screening, pharmacokinetic studies, and ensuring reproducible experimental outcomes. This document provides a detailed guide to the purification of crude N-Benzothiazol-2-yl-2-nitro-benzamide, with a primary focus on recrystallization methodologies. The protocols herein are designed for researchers, chemists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific rationale for procedural choices, ensuring both efficacy and safety.

Compound Profile & Physicochemical Properties

A thorough understanding of the target molecule's properties is critical for designing an effective purification strategy.

  • IUPAC Name: N-(1,3-benzothiazol-2-yl)-2-nitrobenzamide

  • Synonyms: N-(benzo[d]thiazol-2-yl)-o-nitrobenzamide[1]

  • Molecular Structure: alt text

Table 1: Physicochemical Data for N-Benzothiazol-2-yl-2-nitro-benzamide

PropertyValueSource
Molecular FormulaC₁₄H₉N₃O₃SPubChem
Molecular Weight299.31 g/mol PubChem
AppearanceSolid (typically off-white to yellow crude)General Observation
Melting PointLiterature values vary; expect >220 °C[2]
FT-IR Key Peaks (cm⁻¹)~3173 (N-H), ~1690 (C=O), ~1597 (C=N)[1]

The presence of the polar nitro (-NO₂) and amide (-CONH-) groups, combined with the larger, relatively non-polar benzothiazole moiety, results in moderate solubility in polar organic solvents, a key characteristic exploited during purification.

Rationale for Purification: Addressing Synthesis Impurities

The standard synthesis of N-Benzothiazol-2-yl-2-nitro-benzamide involves the condensation of 2-aminobenzothiazole with 2-nitrobenzoyl chloride, often in the presence of a base like triethylamine (Et₃N) and a solvent such as toluene.[1] This process can introduce several impurities that must be removed:

  • Unreacted Starting Materials: Residual 2-aminobenzothiazole and 2-nitrobenzoic acid (from hydrolysis of the acid chloride).

  • Base-Related Impurities: Triethylammonium salts (e.g., triethylammonium chloride).

  • Side-Products: Minor products from undesired side reactions.

  • Residual Solvents: Toluene, triethylamine, or solvents used in workup.

Recrystallization is the chosen method due to its high efficiency in separating a target crystalline solid from soluble and insoluble impurities based on differential solubility.

Purification Workflow Overview

The overall strategy involves a preliminary wash to remove gross impurities, followed by a systematic recrystallization to achieve high purity.

G cluster_0 Phase 1: Pre-Purification cluster_1 Phase 2: Recrystallization cluster_2 Phase 3: Final Processing & QC crude Crude Product (Off-white/Yellow Solid) wash Solvent Wash (e.g., Diethyl Ether) crude->wash Slurry & Filter dissolve Dissolve in Minimum Hot Ethanol wash->dissolve Washed Solid hot_filter Hot Filtration (If insoluble impurities present) dissolve->hot_filter Optional cool Slow Cooling (Promotes crystal growth) dissolve->cool hot_filter->cool collect Vacuum Filtration (Isolate crystals) dry Drying (Vacuum Oven, <50°C) collect->dry Purified Crystals qc Quality Control (TLC, Melting Point) dry->qc final_product Pure Product (White/Pale Yellow Crystals) qc->final_product Purity Confirmed

Caption: Overall workflow for the purification of N-Benzothiazol-2-yl-2-nitro-benzamide.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Preliminary Solvent Wash

Rationale: This step removes highly non-polar impurities and some residual, highly polar salts (like triethylammonium chloride which has slight solubility in ether) without dissolving the desired product.

  • Preparation: Place the crude N-Benzothiazol-2-yl-2-nitro-benzamide powder in an Erlenmeyer flask.

  • Washing: Add diethyl ether (approx. 10-15 mL per gram of crude material).

  • Slurry: Using a glass rod or magnetic stirrer, agitate the suspension for 10-15 minutes at room temperature. The product should remain largely undissolved.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Rinse: Wash the filter cake with a small amount of fresh, cold diethyl ether (2-3 mL per gram).

  • Drying: Allow the solid to air-dry on the filter for a few minutes to remove the bulk of the ether. Do not dry completely if proceeding directly to recrystallization.

Protocol 2: Single-Solvent Recrystallization from Ethanol

Rationale: Ethanol is an excellent choice for many benzamide derivatives.[3] It is polar enough to dissolve the compound when hot, by forming hydrogen bonds with the amide and nitro groups, but its polarity is low enough that the compound's solubility drops significantly upon cooling.

Table 2: Solvent Selection Rationale for Recrystallization

SolventSolubility (Hot)Solubility (Cold)Rationale
Ethanol Good Poor Ideal. Large solubility differential allows for high recovery.
MethanolVery GoodModerateHigher cold solubility may reduce yield compared to ethanol.[4]
AcetoneVery GoodGoodSmall solubility differential often leads to poor recovery.[2]
WaterInsolubleInsolubleCompound is not polar enough to dissolve in water.[5]
TolueneModerateModerateMay not provide a sufficient solubility gradient.
HexaneInsolubleInsolubleUseful for washing, not for recrystallization.

Step-by-Step Procedure:

  • Setup: Place the washed, crude solid into a clean Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add a magnetic stir bar.

  • Solvent Addition: Add a minimal amount of ethanol to just cover the solid.

  • Heating: Place the flask on a stirrer hotplate and begin heating to a gentle boil (approx. 78 °C) with stirring.

  • Dissolution: Continue adding ethanol dropwise from a pipette or burette until all the solid just dissolves. Causality Note: Adding a large excess of solvent will significantly reduce the final yield.

  • Hot Filtration (Optional): If insoluble impurities (dust, particulates) are observed in the hot solution, perform a hot filtration. This involves quickly pouring the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.

  • Cooling & Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature undisturbed. Causality Note: Slow cooling is crucial for the formation of large, well-defined crystals, which tend to exclude impurities more effectively than rapidly formed small crystals.

  • Ice Bath: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for 20-30 minutes to maximize product precipitation.

  • Collection: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small portion of ice-cold ethanol to remove any residual soluble impurities from the mother liquor.

  • Drying: Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a moderate temperature (40-50 °C) until a constant weight is achieved.

Quality Control & Purity Assessment

Post-purification analysis is essential to validate the success of the procedure.

Method 1: Thin-Layer Chromatography (TLC)

Rationale: TLC provides a rapid, qualitative assessment of purity by separating the components of a mixture. A pure sample should ideally show a single spot.

  • Stationary Phase: Silica gel 60 F₂₅₄ plate.

  • Mobile Phase: Toluene:Ethyl Acetate (7:3 v/v). This system has been shown to be effective for related benzamide analogs.[6]

  • Procedure:

    • Dissolve a tiny amount of the crude material and the recrystallized product in separate vials using a suitable solvent (e.g., acetone or ethyl acetate).

    • Spot both samples alongside each other on a TLC plate.

    • Develop the plate in a chamber saturated with the mobile phase.

    • Visualize the spots under UV light (254 nm).

  • Expected Result: The lane with the recrystallized product should show a single, strong spot, while the crude material lane may show the main spot along with other faint spots corresponding to impurities.

Method 2: Melting Point Analysis

Rationale: The melting point of a pure crystalline solid is a sharp, well-defined range. Impurities depress and broaden the melting point range.

  • Procedure: Determine the melting point of the dried, recrystallized product using a calibrated melting point apparatus.

  • Interpretation: Compare the observed melting point to the literature value. A narrow range (e.g., 1-2 °C) close to the expected value indicates high purity.

Troubleshooting

ProblemPossible CauseSolution
Product does not crystallize ("oils out") Solution is supersaturated; compound is melting, not dissolving.Add slightly more hot solvent until the oil dissolves. If the issue persists, the solvent may be unsuitable.
No crystals form on cooling Too much solvent was used; solution is not saturated enough.Boil off some of the solvent to concentrate the solution and attempt cooling again.
Very low recovery/yield Too much solvent used; product is too soluble in cold solvent.Ensure minimal hot solvent is used. Use an ice bath to maximize precipitation. Consider a different solvent system.
Colored impurities remain Impurities are co-crystallizing with the product.Add a very small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities.

Visualization of Recrystallization Logic

G start Begin Recrystallization add_solvent Add minimal hot solvent start->add_solvent dissolved Is all solid dissolved? add_solvent->dissolved dissolved->add_solvent No insolubles Are insoluble impurities visible? dissolved->insolubles Yes hot_filter Perform Hot Filtration insolubles->hot_filter Yes cool_solution Cool solution slowly insolubles->cool_solution No hot_filter->cool_solution crystals_form Have crystals formed? cool_solution->crystals_form ice_bath Place in ice bath crystals_form->ice_bath Yes boil_off Boil off excess solvent crystals_form->boil_off No filter_dry Vacuum filter & Dry ice_bath->filter_dry end Pure Product filter_dry->end boil_off->cool_solution

Caption: Decision-making workflow for the recrystallization protocol.

References

  • NextSDS. (n.d.). N-(1,3-BENZOTHIAZOL-2-YL)-4-NITROBENZAMIDE – Chemical Substance Information.
  • PubChem. (n.d.). N-Benzothiazol-2-yl-benzamide. Retrieved from [Link]

  • Chemdiv. (n.d.). Compound N-(1,3-benzothiazol-2-yl)-2-chloro-5-nitrobenzamide.
  • Arora, S., et al. (2021). Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. Journal of Applied Pharmaceutical Science, 11(Supp 1), 038-047.
  • New Journal of Chemistry. (n.d.). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. RSC Publishing.
  • Yadav, P., et al. (2011). 2-Amino-N-(7-substituted Benzo [d] thiazol-2yl) benzamide: Synthesis and characterization of novel. Der Pharmacia Lettre, 3(1), 208-213.
  • ResearchGate. (n.d.). Physicochemical properties of the synthesized N-benzothiazol-2-yl benzamide analogs. Retrieved from [Link]

  • Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K....
  • Obaleye, J. A., et al. (n.d.). Synthesis, Characterization and Antibacterial Studies of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and Its Neodymium(III) and Thallium(III) Complexes. PMC.
  • ResearchGate. (n.d.). Solubility determination and modelling of benzamide in organic solvents.... Retrieved from [Link]

  • University Handout. (n.d.). Purification of an Unknown.
  • University of Sydney. (2023). Solubility of Organic Compounds.
  • Biointerphases. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives.
  • Yusof, N. S. M., et al. (2020). Insight into Positional Isomerism of N-(Benzo[d]thiazol-2-yl)-o/m/p-Nitrobenzamide: Crystal Structure, Hirshfeld Surface Analysis and Interaction Energy. Crystals, 10(5), 364. Retrieved from [Link]

  • Semantic Scholar. (2023). Discovery and functional characterization of N-(thiazol-2-yl)- benzamide analogs as the first class of selective antagonists.
  • IISTE. (n.d.). Syntheses, Characterization, and Antimicrobial Screening of N-(benzothiazol-2-yl)-2-nitrobenzenesulphonamide and its Cu(I), Ni(II), Mn(II), Co(II) and Zn(II) Complexes.

Sources

Method

Application Notes &amp; Protocols: Formulation Strategies for N-Benzothiazol-2-yl-2-nitro-benzamide Drug Delivery

Introduction N-Benzothiazol-2-yl-2-nitro-benzamide is a novel heterocyclic compound with significant potential in therapeutic applications. However, like many benzothiazole derivatives, it is anticipated to exhibit poor...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-Benzothiazol-2-yl-2-nitro-benzamide is a novel heterocyclic compound with significant potential in therapeutic applications. However, like many benzothiazole derivatives, it is anticipated to exhibit poor aqueous solubility, a characteristic that presents a major hurdle for its development as an effective pharmaceutical agent.[1][2][3] Low solubility often leads to poor dissolution in gastrointestinal fluids, resulting in low and erratic oral bioavailability.[2][3] Consequently, advanced formulation strategies are imperative to enhance the solubility and dissolution rate of this compound, thereby unlocking its full therapeutic potential.

This comprehensive guide provides an in-depth overview of promising formulation strategies for N-Benzothiazol-2-yl-2-nitro-benzamide, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic basis of each approach, provide detailed, field-proven protocols, and outline the necessary characterization techniques to ensure the development of a robust and effective drug delivery system. The strategies discussed herein are based on established principles for enhancing the bioavailability of poorly soluble drugs, particularly those belonging to the Biopharmaceutics Classification System (BCS) Class II and IV.[4][5][6][7]

Physicochemical Characterization of N-Benzothiazol-2-yl-2-nitro-benzamide (A Hypothetical Profile)

A thorough understanding of the physicochemical properties of the active pharmaceutical ingredient (API) is the cornerstone of rational formulation design. While specific experimental data for N-Benzothiazol-2-yl-2-nitro-benzamide is not widely available, we can infer a likely profile based on its chemical structure.

Table 1: Anticipated Physicochemical Properties of N-Benzothiazol-2-yl-2-nitro-benzamide

PropertyAnticipated Value/CharacteristicImplication for Formulation
Molecular Weight~300 g/mol Moderate molecular weight, generally favorable for permeation.
LogP (Octanol/Water)High (>3)Lipophilic nature, indicating poor aqueous solubility.
Aqueous SolubilityVery low (<10 µg/mL)Significant challenge for oral absorption; dissolution will be the rate-limiting step.
Melting PointHighCrystalline solid, requiring energy to overcome lattice forces for dissolution.
pKaLikely weakly acidic or neutralpH-dependent solubility may be a factor to explore.
Physical FormCrystalline solidStable but possesses lower apparent solubility compared to the amorphous form.

These anticipated properties firmly place N-Benzothiazol-2-yl-2-nitro-benzamide in the category of poorly soluble compounds, necessitating advanced formulation approaches.

Formulation Strategy 1: Nanocrystal Technology

Nanocrystal technology involves reducing the particle size of the drug to the nanometer range (typically < 1000 nm).[5] This approach significantly increases the surface area-to-volume ratio of the drug particles, leading to an enhanced dissolution rate as described by the Noyes-Whitney equation.[1] For BCS Class II drugs, which have good permeability but poor solubility, nanocrystals are a particularly effective strategy.[4]

Rationale for Nanocrystal Formulation
  • Increased Dissolution Velocity: The larger surface area allows for a more rapid dissolution of the drug in biological fluids.

  • Improved Bioavailability: Faster dissolution can lead to increased absorption and improved overall bioavailability.[4][7][8]

  • High Drug Loading: Nanocrystal formulations can have a drug loading of nearly 100%, which is advantageous over other carrier-based systems.[4]

Diagram: Nanocrystal Preparation Workflow

G cluster_0 Bottom-Up Method (Precipitation) cluster_1 Top-Down Method (High-Pressure Homogenization) A API Dissolved in Solvent B Addition of Anti-solvent A->B C Precipitation of Nanocrystals B->C G Lyophilization (Optional) C->G D API Suspension in Stabilizer Solution E High-Pressure Homogenization D->E F Nanocrystal Suspension E->F F->G H Characterization G->H

Caption: Workflow for nanocrystal preparation.

Protocol: Preparation of N-Benzothiazol-2-yl-2-nitro-benzamide Nanocrystals by High-Pressure Homogenization (HPH)

This protocol outlines a top-down approach to produce a nanosuspension.

Materials:

  • N-Benzothiazol-2-yl-2-nitro-benzamide

  • Stabilizer (e.g., Poloxamer 188, Tween 80)

  • Purified water

  • High-pressure homogenizer

Procedure:

  • Preparation of the Suspension:

    • Disperse a pre-determined amount of N-Benzothiazol-2-yl-2-nitro-benzamide in an aqueous solution containing the stabilizer.

    • The concentration of the drug and stabilizer should be optimized. A common starting point is a 1-5% (w/v) drug concentration and a 0.5-2% (w/v) stabilizer concentration.

  • Pre-milling (Optional but Recommended):

    • Subject the suspension to high-shear mixing or ball milling to reduce the particle size to the micron range. This step improves the efficiency of the HPH process.

  • High-Pressure Homogenization:

    • Process the pre-milled suspension through a high-pressure homogenizer.

    • Typical parameters to optimize are pressure (e.g., 500-1500 bar) and the number of homogenization cycles (e.g., 10-30 cycles).

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Determine the zeta potential to assess the stability of the nanosuspension.

    • Use scanning electron microscopy (SEM) or transmission electron microscopy (TEM) to visualize the morphology of the nanocrystals.[9][10]

Formulation Strategy 2: Amorphous Solid Dispersions (ASDs)

Amorphous solid dispersions involve dispersing the drug in its amorphous, higher-energy state within a hydrophilic polymer matrix.[11] The amorphous form of a drug has a lower thermodynamic barrier to dissolution compared to its crystalline counterpart, leading to increased apparent solubility and faster dissolution rates.[12] Hot-melt extrusion (HME) is a robust and scalable technique for preparing ASDs.[11][13][14]

Rationale for Amorphous Solid Dispersions
  • Enhanced Apparent Solubility: The amorphous form of the drug has a higher free energy, which translates to increased solubility.

  • Improved Dissolution Rate: The hydrophilic polymer carrier promotes wetting and prevents drug recrystallization upon dissolution.

  • Continuous Manufacturing: HME is a solvent-free, continuous process that is well-suited for pharmaceutical manufacturing.[11][14]

Diagram: Hot-Melt Extrusion Process for ASD

G A API and Polymer Blending B Feeding into Extruder A->B C Melting and Mixing in Heated Barrel B->C D Extrusion through Die C->D E Cooling and Solidification D->E F Milling and Sieving E->F G Final ASD Powder F->G

Caption: Hot-Melt Extrusion workflow.

Protocol: Preparation of an ASD of N-Benzothiazol-2-yl-2-nitro-benzamide by Hot-Melt Extrusion

Materials:

  • N-Benzothiazol-2-yl-2-nitro-benzamide

  • Polymer (e.g., PVP VA64, HPMCAS)

  • Plasticizer (optional, e.g., a surfactant)[15]

  • Twin-screw hot-melt extruder

Procedure:

  • Pre-formulation Screening:

    • Use techniques like differential scanning calorimetry (DSC) to determine the miscibility of the drug and polymer.[13]

  • Blending:

    • Accurately weigh and blend the drug and polymer at a pre-determined ratio (e.g., 1:3 drug-to-polymer).

  • Hot-Melt Extrusion:

    • Set the temperature profile of the extruder barrel. The temperature should be high enough to melt the polymer and dissolve the drug but below the degradation temperature of the drug.[13][14]

    • Feed the blend into the extruder at a constant rate.

    • The screw speed and feed rate should be optimized to ensure complete mixing and dissolution of the drug in the polymer matrix.[14]

  • Extrudate Collection and Processing:

    • Collect the extrudate strand and allow it to cool.

    • Mill the extrudate into a fine powder.

  • Characterization:

    • Confirm the amorphous nature of the drug in the dispersion using DSC and X-ray powder diffraction (XRPD).

    • Perform in vitro dissolution testing to compare the release profile of the ASD to the pure drug.

Formulation Strategy 3: Polymeric Nanoparticles

Polymeric nanoparticles are colloidal systems where the drug is either dissolved, entrapped, encapsulated, or attached to a polymer matrix.[10][16] These systems can protect the drug from degradation, control its release, and improve its solubility. The emulsion-solvent evaporation method is a widely used technique for preparing polymeric nanoparticles.[16][17][18][19]

Rationale for Polymeric Nanoparticles
  • Solubility Enhancement: Encapsulation of the hydrophobic drug within a polymeric matrix can improve its dispersibility in aqueous media.

  • Controlled Release: The polymer matrix can be designed to control the rate of drug release.[10]

  • Protection of the API: The polymer can protect the drug from chemical and enzymatic degradation.

Diagram: Emulsion-Solvent Evaporation Method

G A Dissolve API and Polymer in Organic Solvent (Oil Phase) B Emulsify Oil Phase in Aqueous Surfactant Solution A->B C High-Energy Homogenization (o/w emulsion) B->C D Solvent Evaporation C->D E Nanoparticle Suspension D->E F Purification (Centrifugation/Washing) E->F G Final Nanoparticle Formulation F->G

Caption: Emulsion-Solvent Evaporation workflow.

Protocol: Preparation of Polymeric Nanoparticles by Emulsion-Solvent Evaporation

Materials:

  • N-Benzothiazol-2-yl-2-nitro-benzamide

  • Biodegradable polymer (e.g., PLGA, PCL)[18]

  • Organic solvent (e.g., dichloromethane, ethyl acetate)

  • Surfactant (e.g., PVA, Poloxamer 188)

  • Purified water

Procedure:

  • Preparation of the Organic Phase:

    • Dissolve the drug and the polymer in the organic solvent.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant in purified water.

  • Emulsification:

    • Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.[16]

  • Solvent Evaporation:

    • Stir the emulsion at room temperature or under reduced pressure to evaporate the organic solvent.[17][18] This leads to the precipitation of the polymer, forming nanoparticles.

  • Purification:

    • Collect the nanoparticles by ultracentrifugation.

    • Wash the nanoparticles with purified water to remove excess surfactant and un-encapsulated drug.[16]

  • Lyophilization (Optional):

    • The nanoparticle suspension can be lyophilized to obtain a dry powder for long-term storage.

  • Characterization:

    • Determine the particle size, PDI, and zeta potential.

    • Calculate the drug loading and encapsulation efficiency.

    • Assess the in vitro drug release profile.[20]

Characterization and Quality Control

Regardless of the chosen formulation strategy, a comprehensive set of characterization techniques is essential to ensure the quality, stability, and performance of the final drug product.

Table 2: Key Characterization Techniques for Formulation Development

ParameterTechnique(s)Purpose
Particle Size and DistributionDynamic Light Scattering (DLS), Laser Diffraction, Electron Microscopy (SEM, TEM)[9][10][21][22]To determine the size and uniformity of the nanoparticles or nanocrystals, which directly impacts dissolution and bioavailability.
Surface ChargeZeta Potential MeasurementTo assess the physical stability of colloidal systems. Higher zeta potential values indicate greater stability.
Crystalline vs. Amorphous StateX-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC)[8][12]To confirm the physical state of the drug in the formulation, which is critical for solubility enhancement.
Drug Loading and Encapsulation EfficiencyHPLC, UV-Vis Spectrophotometry[7]To quantify the amount of drug successfully incorporated into the delivery system.
In Vitro Drug ReleaseUSP Dissolution Apparatus (e.g., paddle or basket method), Dialysis Bag Method[20][23][24][25]To evaluate the rate and extent of drug release from the formulation, which is a critical performance indicator.
StabilityStability Chambers (ICH guidelines)[26][27][28][29][30]To assess the physical and chemical stability of the formulation under various temperature and humidity conditions over time.

Stability Studies

Stability testing is a critical component of formulation development to ensure that the drug product maintains its quality, safety, and efficacy throughout its shelf life.[26][29] Studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.[26][27][28][29][30]

Protocol: Accelerated Stability Study

  • Storage Conditions: Store the formulation at accelerated conditions, typically 40°C ± 2°C and 75% RH ± 5% RH.[26][27]

  • Time Points: Test the samples at specified time points, such as 0, 1, 3, and 6 months.[29][30]

  • Parameters to Test:

    • Appearance

    • Assay of the active ingredient

    • Degradation products

    • Physical characteristics (e.g., particle size, crystallinity)

    • In vitro dissolution

Conclusion

The successful formulation of the poorly soluble drug N-Benzothiazol-2-yl-2-nitro-benzamide requires a systematic and scientifically-driven approach. The strategies outlined in these application notes—nanocrystal technology, amorphous solid dispersions, and polymeric nanoparticles—offer viable pathways to enhance its solubility and bioavailability. The choice of the most suitable strategy will depend on a thorough evaluation of the drug's physicochemical properties, the desired therapeutic outcome, and manufacturing considerations. By following the detailed protocols and implementing rigorous characterization and stability testing, researchers and drug development professionals can effectively advance this promising compound through the development pipeline.

References

  • In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • Strategies to Enhance Nanocrystal Formulations for Overcoming Physiological Barriers Across Diverse Routes of Administration. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma. Retrieved March 17, 2026, from [Link]

  • Physical Characterization of Nano Particulates Used in the Pharmaceutical Industry. (2011, January 1). AZoNano. Retrieved March 17, 2026, from [Link]

  • Staff, R. H., Landfester, K., & Crespy, D. (2013, October 29). Recent Advances in the Emulsion Solvent Evaporation Technique for the Preparation of Nanoparticles and Nanocapsules. Kinam Park. Retrieved March 17, 2026, from [Link]

  • Nanoparticles Preparation Method and Applications. (2022, September 15). iciset.in. Retrieved March 17, 2026, from [Link]

  • The Design of Nanoparticles Obtained by Solvent Evaporation: A Comprehensive Study. (n.d.). MDPI. Retrieved March 17, 2026, from [Link]

  • Exploring Various Techniques for the Chemical and Biological Synthesis of Polymeric Nanoparticles. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • Nanoparticle Characterization in Pharmaceutical Applications Using Electron Microscopy. (n.d.). Cambridge University Press. Retrieved March 17, 2026, from [Link]

  • Solvent evaporation method of preparation for nanoparticles. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Development of Nanocrystal Formulations With Improved Dissolution And Bioavailability for BCS Classs-II Drug- Quitapine. (2022, August 1). Journal of Pharmaceutical Negative Results. Retrieved March 17, 2026, from [Link]

  • Nanocarrier Drug Delivery Systems: Characterization, Limitations, Future Perspectives and Implementation of Artificial Intelligence. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • Unlocking Nano-Drug Potential: Revolutionizing In Vitro Dissolution Testing for Nanomedicines. (2026, January 13). Preprints.org. Retrieved March 17, 2026, from [Link]

  • Nanoparticle: An overview of preparation and characterization. (2011, August 10). Journal of Applied Pharmaceutical Science. Retrieved March 17, 2026, from [Link]

  • In Vitro Release Test of Nano-drug Delivery Systems Based on Analytical and Technological Perspectives. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Testing the In-Vitro Product Performance of Nanomaterial-Based Drug Products: View of the USP Expert Panel. (2022, February 7). Dissolution Technologies. Retrieved March 17, 2026, from [Link]

  • Stability testing of Pharmaceutical products based on ICH Guide (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use). (n.d.). IVAMI. Retrieved March 17, 2026, from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved March 17, 2026, from [Link]

  • Nanocrystals for BCS class II and class IV drugs. (n.d.). SlideShare. Retrieved March 17, 2026, from [Link]

  • The Use of Hot Melt Extrusion to Prepare a Solid Dispersion of Ibuprofen in a Polymer Matrix. (2023, June 30). MDPI. Retrieved March 17, 2026, from [Link]

  • Sinha, S., et al. (2015, June 17). Formulation and characterisation of nanosuspensions of BCS class II and IV drugs by combinative method. Taylor & Francis Online. Retrieved March 17, 2026, from [Link]

  • Pokharana, M., et al. (2018, March 15). STABILITY TESTING GUIDELINES OF PHARMACEUTICAL PRODUCTS. Journal of Drug Delivery and Therapeutics. Retrieved March 17, 2026, from [Link]

  • Q1A(R2) Guideline. (2010, February 2). ICH. Retrieved March 17, 2026, from [Link]

  • A Complete Overview of Nanocrystals in Pharmaceuticals. (2024, March 19). IJPPR. Retrieved March 17, 2026, from [Link]

  • Particle Characterization in the Pharmaceutical Industry. (n.d.). HORIBA. Retrieved March 17, 2026, from [Link]

  • Hot Melt Extrusion: Development of an Amorphous Solid Dispersion for an Insoluble Drug from Mini-scale to Clinical Scale. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • Hot melt extrusion: A single-step continuous manufacturing process for developing amorphous solid dispersions of poorly soluble drug. (2022, November 9). GSC Online Press. Retrieved March 17, 2026, from [Link]

  • Development of Ternary Amorphous Solid Dispersions Manufactured by Hot-Melt Extrusion and Spray-Drying: Comparison of In Vitro and In Vivo Performance. (2024, February 12). ACS Publications. Retrieved March 17, 2026, from [Link]

  • Synthesis, Characterization and Antibacterial Studies of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and Its Neodymium(III) and Thallium(III) Complexes. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. (2021, February 25). Journal of Applied Pharmaceutical Science. Retrieved March 17, 2026, from [Link]

  • N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. (n.d.). Royal Society of Chemistry. Retrieved March 17, 2026, from [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher. Retrieved March 17, 2026, from [Link]

  • Physicochemical properties of the synthesized N-benzothiazol-2-yl benzamide analogs. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). sphinxsai.com. Retrieved March 17, 2026, from [Link]

  • (PDF) Formulation strategies for poorly soluble drugs. (2025, July 8). ResearchGate. Retrieved March 17, 2026, from [Link]

  • (PDF) Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human glucokinase. (2021, March 16). ResearchGate. Retrieved March 17, 2026, from [Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis of N-Benzothiazol-2-yl-2-nitro-benzamide

Document Type: Advanced Protocol & Application Guide Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Introduction & Scientific Rationale Benzothiazole scaffolds are privileg...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Protocol & Application Guide Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals

Introduction & Scientific Rationale

Benzothiazole scaffolds are privileged pharmacophores in medicinal chemistry, exhibiting profound biological activities ranging from anti-tubercular efficacy to potent Quorum Sensing (QS) inhibition against Pseudomonas aeruginosa biofilms[1]. Specifically, N-(benzothiazol-2-yl)benzamide derivatives have emerged as critical targets for novel anti-biofilm agents, demonstrating superior anti-QS action compared to standard inhibitors like salicylic acid[1][2].

The Mechanistic Challenge

The synthesis of N-benzothiazol-2-yl-2-nitro-benzamide via the acylation of 2-aminobenzothiazole with 2-nitrobenzoyl chloride presents a unique kinetic challenge. While the strongly electron-withdrawing ortho-nitro group increases the electrophilicity of the carbonyl carbon, it simultaneously introduces severe steric hindrance[3]. Under conventional convective heating, this steric bulk restricts the nucleophilic attack of the weakly basic 2-aminobenzothiazole, leading to sluggish reaction times (8–12 hours), competitive hydrolysis of the acyl chloride, and diminished yields.

The Microwave Advantage

Microwave (MW) irradiation offers a transformative solution by utilizing dielectric heating[4][5]. Instead of relying on thermal conduction, MW energy directly couples with the highly polar transition state of the nucleophilic acyl substitution. This localized superheating dramatically lowers the activation energy barrier, accelerating the reaction rate by orders of magnitude while suppressing thermodynamic side reactions.

MW_Synthesis R1 2-Aminobenzothiazole + 2-Nitrobenzoyl Chloride MW Microwave Irradiation (80°C, 150W, 10 min) R1->MW R2 Solvent & Base (Dry THF, TEA) R2->MW WU Aqueous Workup & Filtration MW->WU Quench in ice water Pur Recrystallization (EtOH) WU->Pur Crude solid Prod N-Benzothiazol-2-yl -2-nitro-benzamide Pur->Prod >90% Yield

Figure 1: Microwave-assisted synthesis workflow for N-Benzothiazol-2-yl-2-nitro-benzamide.

Materials and Equipment

Reagents:

  • 2-Aminobenzothiazole (1.0 eq, 1.50 g, 10.0 mmol) – Nucleophile

  • 2-Nitrobenzoyl chloride (1.1 eq, 2.04 g, 11.0 mmol) – Electrophile

  • Triethylamine (TEA) (1.5 eq, 2.1 mL, 15.0 mmol) – Acid Scavenger

  • Tetrahydrofuran (THF), anhydrous (15 mL) – Microwave-active aprotic solvent

Equipment:

  • Dedicated Microwave Synthesizer (e.g., CEM Discover® or Anton Paar Monowave) equipped with dynamic power modulation and IR/fiber-optic temperature sensors.

  • 10 mL or 30 mL heavy-walled microwave reaction vials with crimp-sealed Teflon septa.

Experimental Protocol

This protocol is designed as a self-validating system. The causality behind each step is explicitly detailed to ensure reproducibility and high-fidelity scale-up.

Step 1: Reagent Preparation & Assembly
  • Atmospheric Control: Purge a 30 mL microwave vial with dry nitrogen. Causality: 2-nitrobenzoyl chloride is highly moisture-sensitive; ambient humidity will cause rapid hydrolysis to 2-nitrobenzoic acid, killing the reaction.

  • Dissolution: Add 1.50 g of 2-aminobenzothiazole and 15 mL of anhydrous THF to the vial. Stir until completely dissolved.

  • Base Addition: Inject 2.1 mL of TEA into the solution. Causality: TEA acts as a proton sponge. Without it, the generated HCl will protonate the 2-aminobenzothiazole, rendering it non-nucleophilic and halting the reaction prematurely.

  • Electrophile Addition: Cool the vial in an ice bath (0 °C). Slowly add 2.04 g of 2-nitrobenzoyl chloride dropwise over 2 minutes. Causality: The initial acylation is exothermic. Cooling prevents localized boiling of THF and minimizes the formation of di-acylated side products before MW irradiation begins.

  • Sealing: Crimp-seal the vial with a Teflon-lined cap.

Step 2: Microwave Irradiation
  • Place the sealed vial into the microwave synthesizer cavity.

  • Program Parameters:

    • Target Temperature: 80 °C

    • Ramp Time: 2 minutes (Max Power: 150 W)

    • Hold Time: 10 minutes

    • Pressure Limit: 250 psi (Safety threshold)

    • Cooling: Compressed air cooling to 35 °C post-reaction.

  • Execution: Initiate the sequence. Causality: THF has a moderate loss tangent (tan δ = 0.047), allowing it to absorb microwave energy efficiently without thermal runaway. The dynamic power modulation will automatically reduce wattage once 80 °C is reached, maintaining isothermal conditions.

Step 3: Workup and Isolation
  • Quenching: Once cooled, unseal the vial and pour the reaction mixture into 50 mL of vigorously stirred crushed ice/water.

  • Precipitation: A pale yellow precipitate will form immediately. Causality: The target benzamide is highly hydrophobic and insoluble in water, whereas the TEA-HCl byproduct and any unreacted TEA dissolve completely in the aqueous phase, self-purifying the crude mixture.

  • Filtration: Filter the solid under vacuum using a Büchner funnel. Wash the filter cake with cold distilled water (3 × 15 mL) followed by cold hexane (10 mL) to remove trace organic impurities.

Step 4: Purification & Validation
  • Recrystallization: Dissolve the crude solid in a minimum volume of boiling absolute ethanol. Allow to cool slowly to room temperature, then transfer to an ice bath for 30 minutes.

  • Validation: Filter the purified crystals. Confirm completion via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the 2-aminobenzothiazole spot (lower Rf) validates the protocol's success.

Data Presentation & Comparative Analysis

Microwave irradiation systematically outperforms conventional reflux techniques. The table below summarizes the quantitative improvements observed when transitioning this specific acylation to a microwave-assisted workflow.

ParameterConventional RefluxMicrowave Irradiation
Heating Mechanism Convective (Oil Bath)Dielectric (Direct Energy Transfer)
Solvent THFAnhydrous THF
Reaction Temperature 80 °C (Atmospheric)80 °C (Pressurized / Sealed)
Reaction Time 8.0 – 12.0 hours10.0 minutes
Isolated Yield (%) 55% – 65%92% – 95%
Purity (HPLC) < 85% (Hydrolysis byproducts)> 98%
E-Factor (Waste Metric) HighLow

Biological Application: Quorum Sensing Inhibition

Once synthesized, N-benzothiazol-2-yl-2-nitro-benzamide serves as a vital precursor or direct agent in microbiological studies. Recent in-silico and in-vitro models demonstrate that benzothiazole-benzamides act as competitive inhibitors of the LasR/RhlR receptor pathways in P. aeruginosa, effectively shutting down the genetic expression required for biofilm formation[1][2].

QS_Pathway Ligand N-Benzothiazol-2-yl- 2-nitro-benzamide Receptor LasR / RhlR Receptors (P. aeruginosa) Ligand->Receptor Competitive Binding Biofilm Biofilm Formation & Virulence Factors Receptor->Biofilm Gene Expression (Blocked) Inhibition Quorum Sensing Inhibition Receptor->Inhibition Reduced Autoinducer Affinity

Figure 2: Mechanism of Quorum Sensing (QS) inhibition by benzothiazole derivatives.

References

  • Irzoqi, A., Salman, F. A., & Alasadi, Y. K. (2021). Synthesis, characterization and biological studies of metal complexes of N-(benzothiazol-2-yl)benzamide derivatives. ResearchGate. Available at:[Link]

  • National Hellenic Research Foundation (EIE). (2021). Transition Metal Catalyzed Cross-Coupling Reactions and Acylation Challenges. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of N-Benzothiazol-2-yl-2-nitro-benzamide

From the desk of the Senior Application Scientist: Welcome to our dedicated technical guide for the synthesis of N-Benzothiazol-2-yl-2-nitro-benzamide. This molecule represents a key scaffold in medicinal chemistry, with...

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Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist:

Welcome to our dedicated technical guide for the synthesis of N-Benzothiazol-2-yl-2-nitro-benzamide. This molecule represents a key scaffold in medicinal chemistry, with derivatives showing potential as therapeutic agents.[1] The formation of the central amide bond, while conceptually straightforward, presents several challenges that can significantly impact reaction yield and purity. The electronic properties of the starting materials—the nucleophilic 2-aminobenzothiazole and the electron-deficient 2-nitrobenzoic acid—require a carefully controlled and optimized approach.

This guide is designed to move beyond simple protocols. It provides a deep dive into the causality behind experimental choices, offering robust troubleshooting strategies and validated protocols to empower researchers in achieving high-yield, high-purity synthesis.

The Core Reaction: Understanding the Amide Bond Formation

The synthesis of N-Benzothiazol-2-yl-2-nitro-benzamide is a nucleophilic acyl substitution reaction. The primary challenge lies in the fact that a carboxylic acid is not sufficiently electrophilic to react directly with the amine. Therefore, the carboxylic acid's hydroxyl group must first be converted into a better leaving group. This is achieved by "activating" the carboxylic acid, typically through one of two primary pathways: conversion to a highly reactive acyl chloride or in-situ activation using a coupling agent.

Amide_Synthesis_Pathway cluster_methods Activation Methods Reactants Starting Materials (2-Aminobenzothiazole + 2-Nitrobenzoic Acid) Activation Carboxylic Acid Activation Reactants->Activation Key Step Product N-Benzothiazol-2-yl- 2-nitro-benzamide Activation->Product Amidation p1 AcylChloride Method A: Acyl Chloride Formation (e.g., SOCl₂) p1->AcylChloride Coupling Method B: Direct Coupling (e.g., EDC, HOBt) p1->Coupling

Caption: General workflow for N-Benzothiazol-2-yl-2-nitro-benzamide synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My overall yield is consistently low (<50%). What are the most likely causes and how can I fix them?

A1: Low yield is the most common complaint and can stem from several factors. Let's break down the possibilities based on the chosen activation method.

  • If using the Acyl Chloride Method (e.g., with Thionyl Chloride, SOCl₂):

    • Incomplete Acyl Chloride Formation: The conversion of 2-nitrobenzoic acid to 2-nitrobenzoyl chloride may be sluggish.

      • Cause: Insufficient heating or reaction time. The presence of water can also quench the thionyl chloride.

      • Solution: Ensure your glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar). Increase the reflux time (from 2 hours to 4 hours) and monitor the disappearance of the starting carboxylic acid by TLC. A catalytic amount of DMF can sometimes accelerate this conversion.[2]

    • Hydrolysis of the Acyl Chloride: 2-nitrobenzoyl chloride is highly reactive and moisture-sensitive.

      • Cause: Exposure to atmospheric moisture or use of non-anhydrous solvents.

      • Solution: After formation, remove excess SOCl₂ under reduced pressure and immediately use the crude acyl chloride in the next step. Re-dissolve it in fresh, anhydrous solvent (like THF or CH₂Cl₂) before adding the amine.[3]

    • Sub-optimal Amine Addition: The reaction between the acyl chloride and 2-aminobenzothiazole is very fast and exothermic.

      • Cause: Adding the amine too quickly or at room temperature can lead to side reactions.

      • Solution: Dissolve the 2-aminobenzothiazole and a base (like triethylamine) in an anhydrous solvent. Cool the acyl chloride solution to 0°C in an ice bath before adding the amine solution dropwise with vigorous stirring.[3]

  • If using the Direct Coupling Method (e.g., with EDC/HOBt):

    • Reagent Degradation: Carbodiimide reagents like EDC are moisture-sensitive.

      • Cause: Improper storage of EDC or HOBt.

      • Solution: Use fresh, high-quality reagents. Store EDC in a desiccator at a low temperature.

    • Incorrect Stoichiometry: The ratio of coupling agents to reactants is critical.

      • Cause: Using insufficient amounts of EDC or HOBt.

      • Solution: Use a slight excess of the coupling reagents. A typical ratio is 1.0 eq of carboxylic acid, 1.1-1.2 eq of amine, 1.2 eq of EDC, and 1.1 eq of HOBt.

    • Reaction pH: The reaction efficiency is pH-dependent.

      • Cause: The reaction medium becoming too acidic, which can protonate the amine, reducing its nucleophilicity.

      • Solution: The inclusion of a non-nucleophilic base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) can be beneficial to maintain an optimal pH and scavenge any acid formed.[4]

Q2: I'm seeing multiple spots on my TLC plate post-reaction. What are these byproducts and how can I minimize them?

A2: Byproduct formation is a common reason for low yield and purification difficulties.

  • Unreacted Starting Materials: The most common "spots." This points to an inefficient reaction (see Q1).

  • Symmetrical Anhydride: 2-nitrobenzoic acid can react with the activated intermediate to form an anhydride. This is more common in the acyl chloride method if the amine is not added promptly. It can be minimized by ensuring the amine is ready for addition as soon as the acyl chloride is prepared.

  • N-acylurea Byproduct: When using EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea if the amine nucleophile does not react in a timely manner.

    • Solution: The addition of HOBt is specifically designed to prevent this.[4] HOBt traps the O-acylisourea intermediate to form an activated ester, which is less prone to rearrangement but still highly reactive towards the amine.

Q3: My product precipitates during the reaction, but it seems impure. What is the best workup and purification strategy?

A3: The desired product, N-Benzothiazol-2-yl-2-nitro-benzamide, is typically a solid with poor solubility in many common solvents.

  • Workup:

    • Quenching: After the reaction is complete (monitored by TLC), pour the reaction mixture into cold water. This will precipitate the crude product and help dissolve water-soluble salts (like triethylamine hydrochloride).

    • Filtration: Collect the crude solid using a Büchner funnel.

    • Washing: Wash the filtered solid sequentially with several portions of water to remove any remaining salts. Follow this with a wash using a cold, non-polar solvent like n-hexane or diethyl ether to remove non-polar impurities.[5]

  • Purification (Recrystallization):

    • Solvent Selection: Finding a suitable recrystallization solvent is key. Ethanol, or a mixture of DMF and ethanol, has been reported to be effective.[6][7]

    • Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.

Frequently Asked Questions (FAQs)

Q1: Why is an anhydrous (dry) solvent so critical for this reaction? A1: Water is nucleophilic and can compete with the 2-aminobenzothiazole. It readily hydrolyzes the highly reactive intermediates (2-nitrobenzoyl chloride or the EDC-activated ester) back to the starting 2-nitrobenzoic acid, which halts the reaction and drastically reduces the yield.[3]

Q2: What is the specific role of triethylamine (Et₃N) in the acyl chloride method? A2: Triethylamine plays two crucial roles. First, it acts as an acid scavenger, neutralizing the HCl byproduct generated during the reaction of the amine with the acyl chloride.[4][5] This is vital because HCl would otherwise protonate the unreacted 2-aminobenzothiazole, rendering it non-nucleophilic. Second, it ensures the 2-aminobenzothiazole remains as a free base, maximizing its nucleophilicity for the attack on the acyl chloride.

Q3: How does the electron-withdrawing nitro group on the benzoyl ring affect the reaction? A3: The ortho-nitro group has a significant electronic effect. It makes the carbonyl carbon of 2-nitrobenzoic acid more electrophilic, which is beneficial for the nucleophilic attack by the amine.[3] However, it also makes the carboxylic acid proton more acidic and can influence the conformation of the molecule.[5]

Optimized Experimental Protocols

The following are detailed, self-validating protocols based on established methodologies. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol A: The Acyl Chloride Method[2][3][5]
  • Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add 2-nitrobenzoic acid (1.0 eq).

  • Acyl Chloride Formation: Add thionyl chloride (1.5 eq) dropwise, followed by 3-4 drops of anhydrous DMF (catalyst). Heat the mixture to reflux (approx. 80°C) for 2-3 hours. The solid should dissolve, and the solution may turn yellow.

  • Reagent Removal: Cool the flask to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure (vacuum).

  • Amidation: Re-dissolve the resulting crude 2-nitrobenzoyl chloride in anhydrous toluene or CH₂Cl₂ (approx. 20 mL per gram of starting acid).[5] Cool the flask to 0°C in an ice bath.

  • Amine Addition: In a separate flask, dissolve 2-aminobenzothiazole (1.0 eq) and triethylamine (1.2 eq) in the same anhydrous solvent. Add this solution dropwise to the stirred acyl chloride solution at 0°C over 20-30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC indicates the consumption of the starting materials.

  • Workup & Purification: Pour the reaction mixture into ice-cold water. Filter the resulting precipitate, wash thoroughly with water, then with n-hexane, and dry. Recrystallize from an ethanol/DMF mixture to obtain the pure product.[5]

Protocol B: The Direct Coupling Method (EDC/HOBt)[4]
  • Preparation: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 2-nitrobenzoic acid (1.0 eq), 2-aminobenzothiazole (1.1 eq), and 1-hydroxybenzotriazole (HOBt) (1.1 eq).

  • Dissolution: Add anhydrous CH₂Cl₂ or DMF (approx. 25 mL per gram of starting acid) and stir until all solids are dissolved.

  • Coupling Agent Addition: Cool the solution to 0°C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by TLC.

  • Workup & Purification: Dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization as described in Protocol A.

Data Summary: Comparison of Synthetic Methods

ParameterMethod A: Acyl ChlorideMethod B: Direct Coupling
Activating Agent Thionyl Chloride (SOCl₂)EDC / HOBt
Key Intermediate 2-Nitrobenzoyl chlorideActivated O-acylisourea ester
Temperature Reflux for activation, 0°C to RT for amidation0°C to Room Temperature
Byproducts HCl, SO₂EDC-urea, salts
Pros Highly reactive intermediate, often faster reaction times. Cost-effective reagents.Milder conditions, suitable for sensitive substrates. Fewer harsh byproducts.
Cons Harsh reagents (SOCl₂), requires inert atmosphere, potential for side reactions if not controlled.More expensive reagents, longer reaction times, potential for N-acylurea byproduct if HOBt is omitted.

Visualization: Troubleshooting Workflow for Low Yield

Troubleshooting_Yield Start Low Yield Observed CheckTLC Analyze Post-Reaction TLC Start->CheckTLC SM_Present Significant Starting Material Remains CheckTLC->SM_Present Predominant? Multi_Spots Multiple Byproduct Spots CheckTLC->Multi_Spots Streaking/Spots? Clean_Low Clean Reaction, but Low Isolated Yield CheckTLC->Clean_Low Main Spot Only? Sol_Activation Problem: Incomplete Activation or Reagent Degradation Solution: Use fresh reagents, increase reaction time/temp for activation, ensure anhydrous conditions. SM_Present->Sol_Activation Sol_SideReaction Problem: Side Reactions Solution: Control temperature (add amine at 0°C), ensure proper stoichiometry (use HOBt with EDC). Multi_Spots->Sol_SideReaction Sol_Workup Problem: Product Loss During Workup/Purification Solution: Optimize recrystallization solvent. Ensure complete precipitation before filtering. Minimize transfers. Clean_Low->Sol_Workup

Caption: A decision-making workflow for troubleshooting low product yield.

References

  • Arora, S., et al. (2021). Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human glucokinase. Journal of Applied Pharmaceutical Science, 11(Supp 1), 038-047. [Link]

  • Perin, N., et al. (2019). Experimental and Computational Study of the Antioxidative Potential of Novel Nitro and Amino Substituted Benzimidazole/Benzothiazole-2-Carboxamides with Antiproliferative Activity. Molecules, 24(19), 3633. [Link]

  • Koeberle, A., et al. (2014). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. Journal of Medicinal Chemistry, 57(13), 5747-5757. (Note: The general coupling method is described, though not for the exact target molecule). [Link]

  • Bio-organic Chemistry & Molecular Biology Laboratory (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. International Journal of Science and Research (IJSR). (Provides a general procedure for using thionyl chloride). [Link]

  • Arora, S., et al. (2021). Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human glucokinase. ResearchGate. [Link]

  • Cheah, Y. Y., et al. (2020). Insight into Positional Isomerism of N-(Benzo[d]thiazol-2-yl)-o/m/p-Nitrobenzamide: Crystal Structure, Hirshfeld Surface Analysis and Interaction Energy. Crystals, 10(5), 353. [Link]

  • Yadav, P., et al. (2011). 2-Amino-N-(7-substituted Benzo [d] thiazol-2yl) benzamide: Synthesis and characterization of novel. Der Pharmacia Lettre, 3(1), 208-213. [Link]

  • Olasunkanmi, L. O., et al. (2015). Synthesis, Characterization and Antibacterial Studies of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and Its Neodymium(III) and Thallium(III) Complexes. International Journal of Chemistry, 7(2). [Link]

  • Racané, L., et al. (2019). Experimental and Computational Study of the Antioxidative Potential of Novel Nitro and Amino Substituted Benzimidazole/Benzothiazole-2-Carboxamides with Antiproliferative Activity. Molecules, 24(19), 3633. [Link]

  • Penningroth, M., et al. (2023). Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes. ACS Infectious Diseases, 9(5), 1085-1097. [Link]

  • Abass, S. J. (2012). Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. Al-Mustansiriyah Journal of Science, 23(5). [Link]

  • Dadmal, T. L., et al. (2018). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry, 42(2), 776-797. [Link]

  • Johnson, G., & Fesik, S. W. (2012). Intramolecular Rearrangement of α-Amino Acid Amide Derivatives of 2-Aminobenzothiazoles. Molecules, 17(11), 12705-12713. [Link]

  • Chen, J., et al. (2014). Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. Organic Letters, 16(3), 896-899. [Link]

  • Al-Masoudi, W. A., et al. (2024). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry. [Link]

  • Lawal, N., et al. (2016). Syntheses, Characterization, and Antimicrobial Screening of N-(benzothiazol-2-yl)-2-nitrobenzenesulphonamide and its Cu(I), Ni(II), Mn(II), Co(II) and Zn(II) Complexes. Chemistry and Materials Research, 8(8). [Link]

  • Dave, R., & Patel, H. (2010). Synthesis and biological evaluation of 2-aminobenzothiazole derivatives. Rasayan Journal of Chemistry, 3(4), 642-647. [Link]

  • Nguyen, T. L. B., et al. (2022). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Journal of Chemistry, 2022, 1-17. [Link]

Sources

Optimization

Reducing byproducts in N-Benzothiazol-2-yl-2-nitro-benzamide acylation reactions

Technical Support Center: N-Benzothiazol-2-yl-2-nitro-benzamide Synthesis Welcome to the technical support guide for the synthesis of N-benzothiazol-2-yl-2-nitro-benzamide. This resource is designed for drug development...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-Benzothiazol-2-yl-2-nitro-benzamide Synthesis

Welcome to the technical support guide for the synthesis of N-benzothiazol-2-yl-2-nitro-benzamide. This resource is designed for drug development professionals, researchers, and scientists engaged in the acylation of 2-aminobenzothiazole with 2-nitrobenzoyl chloride. Our goal is to provide you with in-depth, field-proven insights to help you navigate common challenges, optimize your reaction conditions, and ultimately minimize the formation of unwanted byproducts, leading to higher yields and product purity.

The acylation of 2-aminobenzothiazole is a fundamental step in the synthesis of various biologically active molecules.[1][2] However, like many chemical transformations, it is not without its challenges. Byproducts can arise from several competing reaction pathways, complicating purification and reducing the overall efficiency of your synthesis. This guide addresses the most common issues encountered in a direct question-and-answer format, explaining the underlying chemical principles and offering robust, actionable solutions.

Core Reaction Pathway: Nucleophilic Acyl Substitution

The desired reaction proceeds via a nucleophilic attack of the exocyclic amino group of 2-aminobenzothiazole on the highly electrophilic carbonyl carbon of 2-nitrobenzoyl chloride. The electron-withdrawing nitro group (-NO₂) enhances the electrophilicity of the carbonyl carbon, facilitating the reaction.[3] The reaction releases one equivalent of hydrochloric acid (HCl), which must be neutralized to prevent it from protonating the starting amine, rendering it non-nucleophilic.

Acylation Mechanism Figure 1: Mechanism of N-Benzothiazol-2-yl-2-nitro-benzamide Formation Amine 2-Aminobenzothiazole (Nucleophile) Attack Amine->Attack Nucleophilic Attack AcidChloride 2-Nitrobenzoyl Chloride (Electrophile) AcidChloride->Attack Tetrahedral Tetrahedral Intermediate Elimination Tetrahedral->Elimination Collapse of Intermediate Product N-Benzothiazol-2-yl-2-nitro-benzamide HCl HCl (Byproduct) Attack->Tetrahedral Elimination->Product Forms Amide Bond Elimination->HCl Eliminates HCl

Caption: Figure 1: Mechanism of N-Benzothiazol-2-yl-2-nitro-benzamide Formation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiment. Each answer is designed to not only solve the immediate issue but also to provide a deeper understanding of the reaction chemistry.

Problem Area 1: Low Yield and Incomplete Reactions

Q1: My final yield of N-benzothiazol-2-yl-2-nitro-benzamide is consistently low. What are the primary factors I should investigate?

A: Low yield is a multifaceted problem that can stem from several sources. The most common culprits are:

  • Hydrolysis of the Acylating Agent: 2-Nitrobenzoyl chloride is highly sensitive to moisture.[3][4] Any water present in your solvent, glassware, or on the surface of your amine will hydrolyze the acyl chloride to the unreactive 2-nitrobenzoic acid. This is often the single largest contributor to reduced yield.

  • Protonation of the Nucleophile: The reaction generates HCl. Without a suitable base to act as a scavenger, this acid will protonate the starting 2-aminobenzothiazole, forming an unreactive ammonium salt. This effectively removes your nucleophile from the reaction.[5]

  • Sub-optimal Stoichiometry: Using an insufficient amount of the acylating agent will naturally lead to an incomplete reaction and unreacted starting material.

  • Poor Reaction Conditions: Incorrect temperature, solvent, or mixing can favor side reactions over the desired product formation.

Q2: My TLC and LC-MS analysis shows a large amount of unreacted 2-aminobenzothiazole, even after a long reaction time. Why isn't it reacting?

A: This is a classic sign of nucleophile deactivation, directly linked to the HCl byproduct. When 2-aminobenzothiazole reacts, it releases HCl. This acid immediately protonates the lone pair on the nitrogen of another 2-aminobenzothiazole molecule. The resulting ammonium salt is no longer nucleophilic and cannot attack the acyl chloride.

Solution: This issue is effectively solved by employing Schotten-Baumann conditions .[5][6] This involves adding a base to the reaction mixture to neutralize the HCl as it is formed. The base ensures that the 2-aminobenzothiazole remains in its free, nucleophilic state, allowing the reaction to proceed to completion.

Base TypeExample(s)Role & Considerations
Aqueous Inorganic NaOH, K₂CO₃, NaHCO₃Used in biphasic systems (e.g., Toluene/Water). Highly effective and cost-efficient. The reaction occurs at the interface of the two layers.[7][8]
Organic Amine Pyridine, Triethylamine (Et₃N)Acts as both a base and sometimes as a nucleophilic catalyst. Must be used in an anhydrous organic solvent (e.g., DCM, THF). Pyridine is often used in excess to serve as the solvent.
Problem Area 2: Identification and Prevention of Byproducts

Q3: I have a significant, water-soluble acidic byproduct. I suspect it's 2-nitrobenzoic acid. How can I confirm this and prevent its formation?

A: Your suspicion is very likely correct. The hydrolysis of 2-nitrobenzoyl chloride is the most common side reaction.

  • Confirmation: You can confirm its identity by extracting the aqueous layer post-reaction, acidifying it (if it's basic), and analyzing it via LC-MS or by comparing its TLC retention factor to a commercial standard of 2-nitrobenzoic acid.

  • Prevention: Preventing hydrolysis is critical for a high-yield reaction.

    • Use Fresh Reagents: Use a freshly opened bottle or a recently purified batch of 2-nitrobenzoyl chloride.

    • Ensure Anhydrous Conditions: Dry all glassware in an oven (e.g., >100°C) and cool under a stream of inert gas (N₂ or Ar). Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.

    • Controlled Addition: Add the 2-nitrobenzoyl chloride slowly to the reaction mixture, especially at low temperatures, to minimize its exposure time to any trace moisture before it can react with the amine.

Hydrolysis Figure 2: Hydrolysis of 2-Nitrobenzoyl Chloride cluster_0 Side Reaction AcidChloride 2-Nitrobenzoyl Chloride CarboxylicAcid 2-Nitrobenzoic Acid (Unreactive Byproduct) AcidChloride->CarboxylicAcid Hydrolysis Water H₂O (Moisture Contamination) Water->CarboxylicAcid

Caption: Figure 2: Hydrolysis of 2-Nitrobenzoyl Chloride.

Q4: Is it possible to get diacylation (reaction of a second acyl chloride molecule)? If so, how can I minimize it?

A: Diacylation is a potential, though less common, byproduct. While the exocyclic amino group is the primary nucleophile, under forcing conditions (high temperature, strong base, large excess of acyl chloride), a second acylation could potentially occur on the endocyclic nitrogen of the benzothiazole ring.

Minimization Strategy:

  • Stoichiometric Control: Use a slight excess (e.g., 1.05-1.1 equivalents) of 2-nitrobenzoyl chloride, but avoid a large excess.

  • Temperature Control: Perform the reaction at a reduced temperature (0°C to room temperature). Add the acylating agent dropwise to avoid localized concentration and temperature spikes.

  • Order of Addition: Add the 2-nitrobenzoyl chloride solution slowly to the solution of 2-aminobenzothiazole and base. This ensures the acyl chloride is more likely to encounter the intended nucleophile rather than the already-formed product.

Experimental Protocols & Workflows

A well-defined protocol is essential for reproducibility and minimizing side reactions. Below is a recommended starting procedure based on robust Schotten-Baumann conditions.

Recommended Protocol: Biphasic Acylation
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzothiazole (1.0 eq) and a suitable organic solvent like 2-Methyltetrahydrofuran (2-MeTHF) or Toluene (approx. 10 mL per gram of amine).

  • Base Addition: Add an aqueous solution of sodium carbonate (Na₂CO₃, 2.0 eq) or potassium carbonate (K₂CO₃, 2.0 eq). The use of carbonate is often preferred over hydroxide to reduce the rate of competing hydrolysis of the acid chloride.[7]

  • Cooling: Cool the vigorously stirring biphasic mixture to 0-5°C using an ice-water bath. Vigorous stirring is crucial to maximize the interfacial area where the reaction occurs.

  • Acyl Chloride Addition: Dissolve 2-nitrobenzoyl chloride (1.05 eq) in a small amount of the same organic solvent. Add this solution dropwise to the cooled reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the 2-aminobenzothiazole.

  • Workup: Separate the organic and aqueous layers. Wash the organic layer with dilute HCl (to remove any unreacted base), then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization (e.g., from ethanol or ethyl acetate/hexane) or by flash column chromatography on silica gel.

Workflow: Troubleshooting Low Yield

G start Low Yield of Product check_amine Unreacted 2-aminobenzothiazole in crude mixture? start->check_amine check_acid Acidic byproduct (e.g., 2-nitrobenzoic acid) present? check_amine->check_acid No solution_base Root Cause: Amine Protonation Solution: Add a base (e.g., K₂CO₃) (Schotten-Baumann) check_amine->solution_base Yes solution_anhydrous Root Cause: Acyl Chloride Hydrolysis Solution: Use anhydrous solvents/reagents. Handle acyl chloride under N₂. check_acid->solution_anhydrous Yes other_issues Other Issues: - Incorrect Stoichiometry - Poor Temperature Control - Inefficient Mixing check_acid->other_issues No

Caption: Figure 3: A troubleshooting workflow for diagnosing low product yield.

Frequently Asked Questions (FAQs)

Q5: What is the best way to purify the final product away from 2-nitrobenzoic acid?

A: If your crude product is contaminated with 2-nitrobenzoic acid, you can perform a basic wash during the workup. Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane. Wash this solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will deprotonate the acidic 2-nitrobenzoic acid, forming the water-soluble sodium 2-nitrobenzoate salt, which will partition into the aqueous layer. The neutral amide product will remain in the organic layer. Subsequent recrystallization or column chromatography will then remove other neutral impurities.

Q6: Are there any greener or more modern alternatives to this classic acylation?

A: Yes, the field of amide bond formation is continually evolving. While the Schotten-Baumann reaction is robust and uses environmentally benign water and inorganic bases, alternatives exist.[8] For instance, continuous flow chemistry offers precise control over temperature, mixing, and reaction time, which can significantly suppress byproduct formation by minimizing the time reactants are exposed to harsh conditions.[8] Additionally, various peptide coupling reagents can be used, though they are often more expensive and generate stoichiometric waste, making them less ideal for large-scale synthesis.

References

  • Schotten-Baumann Reaction. Organic Chemistry Portal. [Link]

  • Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. American Journal of Applied Science and Technology. [Link]

  • Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. ACS Publications. [Link]

  • Bayesian optimisation of the Schotten–Baumann reaction in a continuous flow reactor. Reaction Chemistry & Engineering - RSC Publishing. [Link]

  • Process for producing nitrobenzoyl chloride.
  • The Mechanism of Hydrolysis of Acid Chlorides. Part X. Salt Effects. RSC Publishing. [Link]

  • Preparation of 2-nitrobenzaldehyde and 2-nitrobenzylidenechloride.
  • Facile synthesis of N-acyl 2-aminobenzothiazoles by NHC- catalyzed direct oxidative amidation of aldehydes. National Center for Biotechnology Information. [Link]

  • Which benzoyl chloride undergoes hydrolysis faster in water? Reddit. [Link]

  • Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. Journal of Applied Pharmaceutical Science. [Link]

  • 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. MDPI. [Link]

  • Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. National Center for Biotechnology Information. [Link]

  • Synthesis, Characterization and Antibacterial Studies of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and Its Neodymium(III) and Thallium(III) Complexes. National Center for Biotechnology Information. [Link]

  • Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. Indian Journal of Chemistry. [Link]

  • Synthesis of biologically active derivatives of 2-aminobenzothiazole. National Center for Biotechnology Information. [Link]

  • Possible mechanism for the synthesis of 2‐aminobenzothiazole. ResearchGate. [Link]

  • A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF BENZOTHIAZOLE DERIVATIVES. World Journal of Pharmaceutical Research. [Link]

  • 2-Amino-N-(7-substituted Benzo [d] thiazol-2yl) benzamide: Synthesis and characterization of novel. Scholars Research Library. [Link]

  • AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. International Journal of Pharmaceutical Sciences and Research. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • Synthesis of 2-Aryl Benzothiazoles via K2S2O8-mediated Oxidative Condensation of Benzothiazoles with Aryl Aldehydes. ACS Publications. [Link]

  • N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry - RSC Publishing. [Link]

  • Syntheses, Characterization, and Antimicrobial Screening of N-(benzothiazol-2-yl)-2-nitrobenzenesulphonamide and its Cu(I), Ni(II), Mn(II), Co(II) and Zn(II) Complexes. IISTE.org. [Link]

  • Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds. RSC Publishing. [Link]

  • Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). National Center for Biotechnology Information. [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Preprints.org. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization of N-Benzothiazol-2-yl-2-nitro-benzamide

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working on the crystallization of N-Benzothiazol-2-yl-2-nitro-benzamide. The objective is to deliver field...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working on the crystallization of N-Benzothiazol-2-yl-2-nitro-benzamide. The objective is to deliver field-proven insights and troubleshooting strategies to overcome common challenges in obtaining high-quality, crystalline material suitable for further analysis and development.

Introduction: The Crystallization Challenge

N-Benzothiazol-2-yl-2-nitro-benzamide is a heterocyclic compound of interest in medicinal chemistry.[1][2] Obtaining this molecule in a highly pure, crystalline form is a critical step for definitive structural elucidation via X-ray crystallography and for ensuring batch-to-batch consistency in drug development pipelines.[3]

The crystallization of this specific molecule presents a unique challenge due to the molecular geometry. The ortho-positioned nitro (NO2) group introduces significant steric hindrance, which can result in a distorted or twisted conformation.[1][4] This molecular distortion can complicate the process of orderly packing into a stable crystal lattice, increasing the likelihood of encountering issues such as oiling out, formation of amorphous solids, or difficulty in initiating crystal growth. This guide is structured to address these specific challenges head-on.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step before attempting to crystallize N-Benzothiazol-2-yl-2-nitro-benzamide?

A1: The most critical preliminary step is to assess the purity of your crude material. Crystallization is a purification technique, but high concentrations of impurities can significantly inhibit or alter the crystallization process, often leading to oiling out.[5] Use techniques like Thin Layer Chromatography (TLC) or ¹H-NMR to estimate the purity. If significant impurities are present, consider a preliminary purification by column chromatography. For benzamide derivatives, a common mobile phase for silica gel chromatography is a mixture of ethyl acetate and hexanes.[6]

Q2: How does the ortho-nitro group specifically impact solvent selection?

A2: The ortho-nitro group, along with the amide and benzothiazole moieties, makes the molecule quite polar.[7] Following the "like dissolves like" principle, polar solvents are excellent starting points.[7] However, the steric hindrance from the nitro group can affect how the molecule interacts with solvent molecules. This distorted geometry means that ideal packing may be achieved in solvents that can effectively solvate the molecule in its twisted conformation at high temperatures but are poor enough solvents at low temperatures to encourage crystal formation. Alcoholic solvents are often a good starting point for nitroaryl compounds.[7]

Q3: When is a mixed-solvent system the right choice?

A3: A mixed-solvent system is ideal when no single solvent provides the desired steep solubility curve—where the compound is highly soluble when hot but poorly soluble when cold.[7] You would use this system if you find a "good" solvent that dissolves the compound too well even at room temperature, and a "bad" (or anti-solvent) in which the compound is nearly insoluble.[6][7] The process involves dissolving the compound in a minimal amount of the hot "good" solvent, followed by the slow, dropwise addition of the "bad" solvent until persistent turbidity (cloudiness) is observed.

Troubleshooting Guide: Common Crystallization Problems & Solutions

This section addresses the most common issues encountered during the crystallization of N-Benzothiazol-2-yl-2-nitro-benzamide in a question-and-answer format.

Problem 1: My compound separates as an oil instead of forming crystals ("oiling out"). What's happening and how do I fix it?

  • Underlying Cause: Oiling out occurs when the solute separates from the solution at a temperature above its melting point, or when the concentration of the solute is so high that it comes out of solution before it can organize into a crystal lattice.[5] This is particularly common for compounds with low melting points or those containing impurities.

  • Solutions:

    • Reheat and Dilute: Reheat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point.[7]

    • Drastically Slow Cooling: This is the most crucial parameter. Allow the solution to cool to room temperature over several hours. Insulating the flask (e.g., by placing it in a warm water bath that is allowed to cool or wrapping it in glass wool) can prevent rapid temperature drops that favor oiling. Very slow cooling is often the key to encouraging crystal formation over oiling.[5]

    • Change Solvents: If the problem persists, your solvent's boiling point may be too high. Select a solvent with a lower boiling point.[7]

Problem 2: The solution cools completely, but no crystals have formed.

  • Underlying Cause: The solution is supersaturated, meaning it holds more dissolved compound than it theoretically should at that temperature.[5] Crystal formation requires a nucleation event—a starting point for growth—which has not occurred.

  • Solutions:

    • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the level of the solution. The microscopic imperfections on the glass provide a surface for the first crystals to form.[7]

    • Add a Seed Crystal: If you have a tiny crystal from a previous successful attempt, adding it to the supersaturated solution can trigger rapid crystal growth.[5]

    • Reduce Solvent Volume: It is possible that too much solvent was used, and the solution is not actually saturated at the lower temperature.[5] Gently heat the solution and evaporate a portion of the solvent to increase the concentration. Allow it to cool again.

    • Deep Cooling: Once the solution is at room temperature, placing it in an ice-water bath (0-4 °C) will further decrease the solubility of the compound and may promote crystallization.[7]

Problem 3: The crystallization produced a very low yield of product.

  • Underlying Cause: Low recovery is typically due to using an excessive volume of solvent or losing product during the washing step.[6][7]

  • Solutions:

    • Minimize Solvent: During the initial dissolving step, use only the absolute minimum amount of hot solvent required to fully dissolve the compound.

    • Recover from Mother Liquor: Before discarding the filtrate (the "mother liquor"), try cooling it in an ice bath to see if a second crop of crystals will form.[7] You can also reduce its volume by evaporation and re-cool to recover more product.

    • Use Ice-Cold Washing Solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent.[6][7] Using room-temperature solvent will re-dissolve a portion of your purified product.

Problem 4: The final crystals have a yellow or brown tint.

  • Underlying Cause: The color is likely due to chromophoric (colored) impurities or byproducts from the synthesis, which have been trapped in the crystal lattice. Nitrostyrenes, which can form from dehydration side-reactions in similar compounds, are often highly colored.[8]

  • Solution:

    • Activated Charcoal Treatment: Re-dissolve the impure crystals in a suitable hot solvent. Add a very small amount (e.g., the tip of a spatula) of activated charcoal to the hot solution and allow it to boil for a few minutes.[6] The charcoal will adsorb many of the colored impurities.

    • Hot Filtration: You must perform a hot filtration to remove the charcoal while the solution is still hot. Use a pre-heated funnel and flask to prevent the product from crystallizing prematurely during filtration. Allow the now-colorless filtrate to cool and crystallize as usual.

Data & Visualization

Table 1: Qualitative Solvent Selection Guide

This table provides a starting point for solvent screening based on general principles for polar nitroaromatic and benzamide compounds.[6][7]

SolventPolarityBoiling Point (°C)Suitability Notes
Ethanol Polar78Often a good starting point for benzamides.[6][9]
Methanol Polar65Higher solubility than ethanol; may require cooling.
Acetone Polar Aprotic56Good solvent, but high volatility. Can be used in mixed systems with water.[6]
Ethyl Acetate Medium Polarity77Good solvent; often used in a mixed system with hexanes as the anti-solvent.[6]
Toluene Non-polar111Used as a solvent in the synthesis of the compound; may be suitable for slow cooling.[1]
Water Very Polar100Unlikely to be a good single solvent, but can be used as an anti-solvent with acetone or ethanol.
Diagrams

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high_quality [label="Need High-Quality Single Crystals for X-Ray?", shape=diamond, fillcolor="#FBBC05"]; vapor_diffusion [label="Use Vapor Diffusion or Slow Evaporation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_product [label="Obtain Crystalline Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> purity_check; purity_check -> solvent_screen; solvent_screen -> single_solvent; single_solvent -> recrystallize [label="Yes"]; single_solvent -> mixed_solvent [label="No"]; mixed_solvent -> recrystallize_mixed; recrystallize -> high_quality; recrystallize_mixed -> high_quality; high_quality -> vapor_diffusion [label="Yes"]; high_quality -> end_product [label="No"]; vapor_diffusion -> end_product; } end_dot

Caption: General workflow for selecting a suitable crystallization method.

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check2 [label="Is Solvent Boiling Point >\nCompound Melting Point?", shape=diamond, fillcolor="#FBBC05"]; action3 [label="Choose a Lower-Boiling Point Solvent & Repeat"];

check3 [label="Is Crude Material Highly Impure?", shape=diamond, fillcolor="#FBBC05"]; action4 [label="Consider Pre-Purification\n(e.g., Column Chromatography)"];

start -> action1; action1 -> action2; action2 -> check1; check1 -> success [label="Yes"]; check1 -> check2 [label="No"]; check2 -> action3 [label="Yes"]; check2 -> check3 [label="No"]; check3 -> action4 [label="Yes"]; } end_dot

Caption: A logical flowchart for addressing the issue of a compound oiling out.

Detailed Experimental Protocols

Protocol 1: Standard Recrystallization from a Single Solvent

  • Dissolution: Place the crude N-Benzothiazol-2-yl-2-nitro-benzamide in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and bring the mixture to a boil (using a hot plate and a condenser) with stirring. Continue to add the solvent in small portions until the solid has just completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[6] Re-heat the mixture to boiling for 2-5 minutes.

  • Hot Filtration (if necessary): If charcoal was used, perform a hot filtration through a fluted filter paper into a pre-heated flask to remove it.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small portion of ice-cold solvent to remove any residual mother liquor.[6]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Crystallization by Vapor Diffusion

This method is excellent for obtaining high-quality single crystals for X-ray analysis.[3]

  • Preparation: Prepare a nearly saturated solution of the compound in a good, relatively volatile solvent (e.g., dichloromethane or acetone) in a small, open vial.

  • Setup: Place this small vial inside a larger, sealable jar or beaker. Carefully add a layer of an "anti-solvent" (a solvent in which the compound is insoluble, such as hexane or ethanol) to the larger jar, ensuring the level is below the top of the inner vial.[3]

  • Equilibration: Seal the larger jar tightly. Over time, the volatile anti-solvent will slowly diffuse as a vapor into the inner vial containing the compound solution.[3][10] This gradual decrease in solubility will induce the slow growth of high-quality crystals.

  • Harvesting: Leave the setup undisturbed for several days to weeks. Once suitable crystals have formed, carefully remove them for analysis.

References

  • BenchChem (2025). Crystallization Methods for X-ray Analysis of Benzamide Derivatives: Application Notes and Protocols.
  • Latiff, A., Chong, Y. Y., Lee, M. W. F., & Kassim, M. (2020). Insight into Positional Isomerism of N-(Benzo[d]thiazol-2-yl)-o/m/p-Nitrobenzamide: Crystal Structure, Hirshfeld Surface Analysis and Interaction Energy. MDPI. Available at: [Link]

  • BenchChem (2025). Solvent selection for effective recrystallization of nitroaromatic compounds.
  • Latiff, A., Chong, Y. Y., Lee, M. W. F., & Kassim, M. (2020). Insight into positional isomerism of N-(benzo[d]thiazol-2-yl)-o/m/p-nitrobenzamide: crystal structure, Hirshfeld surface analysis and interaction energy. Universiti Putra Malaysia Institutional Repository.
  • Li, Y., et al. (2012). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules. Available at: [Link]

  • Latiff, A., Chong, Y. Y., Lee, M. W. F., & Kassim, M. (2020). Insight into Positional Isomerism of N-(Benzo[d]thiazol-2-yl)-o/m/p-Nitrobenzamide: Crystal Structure, Hirshfeld Surface Analysis and Interaction Energy. ResearchGate. Available at: [Link]

  • BenchChem (2025). Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification.
  • Elgemeie, G. H., et al. (2021). Crystal structure of N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide, an achiral compound crystallizing in space group P1 with Z = 1. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Various Authors (2012). Why I am not getting crystals? ResearchGate. Available at: [Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations. Available at: [Link]

  • Reddit r/OrganicChemistry (2024). Struggling with the purification of a nitroaldol product. Available at: [Link]

Sources

Optimization

N-Benzothiazol-2-yl-2-nitro-benzamide degradation at high temperatures

Welcome to the Technical Support Center for N-Benzothiazol-2-yl-2-nitro-benzamide. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the thermal stability...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-Benzothiazol-2-yl-2-nitro-benzamide. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the thermal stability of this compound. As Senior Application Scientists, we provide this resource to help you troubleshoot experimental issues, understand the underlying chemical principles, and implement robust analytical strategies.

Forced degradation studies are a critical component of pharmaceutical development, providing essential insights into a drug substance's intrinsic stability, degradation pathways, and the specificity of analytical methods.[1][2] Thermal stress testing, in particular, is designed to simulate the effect of high temperatures that a compound might experience during manufacturing, formulation, or storage.

N-Benzothiazol-2-yl-2-nitro-benzamide, with its ortho-nitrobenzoyl moiety, presents specific stability challenges. The proximity of the nitro group to the amide linkage can facilitate unique intramolecular degradation pathways, making a thorough understanding of its behavior at high temperatures essential for any research or development program.[3]

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the thermal degradation of N-Benzothiazol-2-yl-2-nitro-benzamide.

Q1: My assay values for N-Benzothiazol-2-yl-2-nitro-benzamide are consistently low after heating my samples. What is the likely cause?

A1: A consistent decrease in the concentration of the parent compound after heat exposure strongly suggests thermal degradation. N-Benzothiazol-2-yl-2-nitro-benzamide, like many nitroaromatic compounds, is susceptible to decomposition at elevated temperatures. The energy input from heating can be sufficient to initiate chemical reactions that break down the molecule. Forced degradation is considered significant when a 20% or greater loss of the active pharmaceutical ingredient (API) is observed.[1]

Q2: I am observing several new, unexpected peaks in my HPLC chromatogram after my thermal stress experiment. What are they?

A2: These new peaks are likely thermal degradants of the parent molecule. The specific structures can be diverse, but for this particular molecule, a primary pathway involves the ortho-nitro group. Studies on similar ortho-nitroaromatic compounds show they can undergo intramolecular rearrangement.[3] This can lead to cyclization products or fragments from the cleavage of the amide bond. Identifying these peaks is crucial for establishing the degradation pathway and ensuring your analytical method can adequately separate them from the parent compound.[2]

Q3: At what temperature should I expect degradation to begin?

A3: The onset temperature for degradation is highly dependent on the experimental conditions (solid-state vs. solution, presence of excipients, atmospheric oxygen). As a starting point for forced degradation studies, exposing the compound to temperatures in the range of 60-80°C is common.[4] If no degradation is observed, the temperature can be incrementally increased. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) can provide a more precise onset temperature of decomposition, which for similar nitrobenzoic acid isomers can be in the range of 120-210°C.[5]

Q4: Can my experimental setup be contributing to the degradation?

A4: Absolutely. Beyond temperature, several factors can catalyze or accelerate degradation:

  • Presence of Catalysts: Trace metals from containers or reagents can initiate decomposition.

  • pH: If the sample is in solution, the pH can influence the stability of the amide bond.

  • Atmosphere: The presence of oxygen can lead to oxidative degradation in conjunction with thermal stress.[6][7]

  • Excipients: In a formulation, interactions between the API and excipients can significantly alter thermal stability.[1][8]

Q5: What are the best analytical techniques to monitor this degradation?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard approach.[6] This method should be able to separate the parent peak from all major degradation products. For structural elucidation of the unknown degradant peaks, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are indispensable.[9]

Troubleshooting Guide for Thermal Degradation Experiments

This guide provides a structured approach to resolving specific issues encountered during your experiments.

Issue 1: Significant Loss of Parent Compound (>20%) with No Corresponding Degradant Peaks
  • Possible Cause 1: Volatilization. The compound may be sublimating at the tested temperature, leading to a loss of mass that is not due to chemical degradation.

  • Troubleshooting Steps:

    • Thermogravimetric Analysis (TGA): Perform TGA to determine if mass loss occurs before the onset of thermal decomposition (as determined by DSC).

    • Sealed vs. Open Vials: Conduct the experiment in both open and hermetically sealed vials.[10] A significantly smaller loss in the sealed vial suggests volatilization is the primary issue.

    • Adjust Temperature: Lower the experimental temperature to a point where sublimation is minimal.

  • Possible Cause 2: Formation of Non-UV Active or Insoluble Degradants. The degradation products may not have a chromophore detectable at your HPLC-UV wavelength, or they may be precipitating out of solution.

  • Troubleshooting Steps:

    • Use a Broader Detector: Employ a Photodiode Array (PDA) detector to screen across a wide range of UV-Vis wavelengths.

    • Mass Balance Analysis: Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside UV to perform a mass balance calculation. A significant discrepancy indicates the presence of non-UV active species.

    • Visual Inspection: Check for any precipitate in the stressed samples. If present, attempt to dissolve it in a stronger solvent for analysis.

Issue 2: Inconsistent or Irreproducible Degradation Profile
  • Possible Cause 1: Contamination or Impurities. The starting material may contain impurities that act as catalysts for degradation. Batch-to-batch variability in these impurities can lead to inconsistent results.

  • Troubleshooting Steps:

    • Purity Check: Analyze the purity of your starting N-Benzothiazol-2-yl-2-nitro-benzamide from different batches using a high-resolution analytical method.

    • Inert Atmosphere: Run the experiment under an inert nitrogen or argon atmosphere to rule out oxidative degradation, which can be highly variable.[4]

    • Standardize Cleaning Procedures: Ensure all glassware and equipment are scrupulously cleaned to remove any trace contaminants (e.g., acids, bases, metal ions).

  • Possible Cause 2: Inconsistent Heating. The heating method (e.g., oven, heating block) may have temperature gradients, leading to different degradation rates in samples placed at different locations.

  • Troubleshooting Steps:

    • Use a Calibrated Oven: Ensure your heating apparatus is calibrated and provides uniform temperature distribution.

    • Sample Placement: Place all samples (including controls) in a consistent location within the heating chamber for each run.

Workflow for Troubleshooting Thermal Degradation

The following diagram outlines a logical workflow for diagnosing and resolving issues related to thermal degradation.

G start Problem Observed: Inconsistent Results or Unexpected Degradation check_instrument Step 1: Verify Instrument Performance start->check_instrument check_sample Step 2: Assess Starting Material check_instrument->check_sample sub_inst Calibrate Oven? Consistent Heating? System Suitability Pass? check_instrument->sub_inst control_exp Step 3: Conduct Controlled Stress Study check_sample->control_exp sub_sample Purity Check (HPLC)? Batch-to-Batch Variability? Proper Storage? check_sample->sub_sample analyze Step 4: Analyze Results & Identify Degradants control_exp->analyze sub_exp Solid vs. Solution? Inert Atmosphere? Time & Temp Matrix? control_exp->sub_exp resolve Resolution: Optimized Protocol & Understood Pathway analyze->resolve sub_analyze Mass Balance? Peak Purity? LC-MS for ID? analyze->sub_analyze

Caption: Troubleshooting workflow for thermal stability studies.

Plausible Degradation Pathway

The ortho-position of the nitro group relative to the amide linker in N-Benzothiazol-2-yl-2-nitro-benzamide is a key structural feature that dictates its thermal degradation. Research on similar ortho-nitroaromatic compounds suggests a pathway involving intramolecular cyclization.[3] This is often a lower-energy pathway compared to the direct cleavage of the C-NO2 bond.

DegradationPathway Parent N-Benzothiazol-2-yl- 2-nitro-benzamide Intermediate Intramolecular Cyclization Intermediate Parent->Intermediate Heat (Δ) Intramolecular Attack Cleavage Amide Bond Cleavage Parent->Cleavage Heat (Δ) Hydrolysis (if H2O present) Product1 Degradant A: Benzimidazo[2,1-b]quinazolin-12-one (or similar cyclized product) Intermediate->Product1 Dehydration (-H2O) Product2 Degradant B: 2-Aminobenzothiazole Product3 Degradant C: 2-Nitrobenzoic Acid Cleavage->Product2 Cleavage->Product3

Caption: Plausible thermal degradation pathways for the target molecule.

Experimental Protocols

Protocol 1: Forced Thermal Degradation Study (Solid State)

This protocol outlines a systematic approach to investigating the solid-state thermal stability of N-Benzothiazol-2-yl-2-nitro-benzamide, in line with ICH guidelines.[6]

  • Preparation:

    • Accurately weigh 5-10 mg of the compound into several 2 mL amber glass vials.

    • Prepare three sets of vials: one open to the atmosphere, one loosely capped (to allow for pressure release but limit oxidation), and one sealed under a nitrogen atmosphere.

    • Prepare a control sample stored at 2-8°C, protected from light.[4]

  • Stress Conditions:

    • Place the vials in a calibrated, temperature-controlled oven.

    • Begin with a temperature of 80°C.

    • Pull samples for analysis at predetermined time points (e.g., 24, 48, 72 hours).

  • Analysis:

    • At each time point, remove a vial from each set. Allow it to cool to room temperature.

    • Dissolve the contents in a known volume of a suitable solvent (e.g., acetonitrile/water) to achieve a target concentration of ~0.5 mg/mL.

    • Analyze the solution immediately by a stability-indicating HPLC-UV method (see Protocol 2).

    • Analyze the control sample at the final time point.

  • Evaluation:

    • Calculate the percentage loss of the parent compound relative to the control.

    • Calculate the peak area of each degradant as a percentage of the total peak area.

    • If degradation is less than 5% after 72 hours, repeat the experiment at a higher temperature (e.g., 100°C). The goal is to achieve 5-20% degradation to ensure the method is challenged.[7]

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a method to separate the parent compound from its potential degradants.

Parameter Condition Rationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and resolution for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape for amine and amide-containing compounds.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 0-5 min: 30% B5-25 min: 30% to 90% B25-30 min: 90% B30.1-35 min: 30% BA gradient elution is necessary to separate the parent compound from potentially more polar or less polar degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLAdjust as needed based on sample concentration and detector sensitivity.
Detection UV at 254 nm and 320 nmMonitor at multiple wavelengths to ensure detection of all relevant species. A PDA detector is highly recommended.

Method Validation: This method must be validated for specificity by analyzing samples from all forced degradation conditions (thermal, acid, base, oxidative, photolytic) to ensure no degradant peaks co-elute with the parent peak.[2]

References
  • Vertex AI Search. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology, 35(3), 68-81.
  • Nelson Labs. Forced Degradation Studies for Stability. Nelson Labs.
  • ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma.
  • Shendarkar, S.M., & Vadvalkar, S.M. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201.
  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC.
  • Wang, Y. (2016). Thermal Hazard Analysis of Nitroaromatic Compounds. OAKTrust.
  • Zhang, Y., et al. (2024). Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. SciELO.
  • BenchChem. (2025). Troubleshooting guide for 2,2'-Biphenyldiamine stability and degradation.
  • ResearchGate. 50 questions with answers in THERMAL DEGRADATION | Science topic.
  • Sigma-Aldrich. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter.

Sources

Troubleshooting

Preventing oxidation of N-Benzothiazol-2-yl-2-nitro-benzamide during long-term storage

Welcome to the technical support center for N-Benzothiazol-2-yl-2-nitro-benzamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-Benzothiazol-2-yl-2-nitro-benzamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Here, you will find in-depth information on preventing oxidation, troubleshooting common issues, and frequently asked questions, all grounded in established scientific principles.

Introduction: Understanding the Molecule's Stability

N-Benzothiazol-2-yl-2-nitro-benzamide is a complex organic molecule featuring three key functional groups: a benzothiazole ring, an amide linkage, and a nitroaromatic group. Each of these components has distinct chemical properties that can influence the molecule's overall stability, particularly its susceptibility to oxidation.

  • Nitroaromatic Group: The electron-withdrawing nature of the nitro group makes the benzene ring resistant to oxidative degradation. However, nitroaromatic compounds can be susceptible to photodecomposition.[1][2]

  • Benzothiazole Ring: While generally stable, the benzothiazole ring can undergo oxidative ring-opening under certain conditions, especially in the presence of strong oxidants.[3][4]

  • Amide Bond: The amide bond is exceptionally stable due to resonance, making it resistant to cleavage under normal conditions.[5] However, extreme pH and high temperatures can promote hydrolysis.[6]

This guide will provide a comprehensive approach to mitigating potential degradation pathways and ensuring the compound's purity during long-term storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of degradation for N-Benzothiazol-2-yl-2-nitro-benzamide?

A1: The most common signs of degradation include a noticeable change in color (e.g., yellowing), a change in physical state (e.g., from a crystalline solid to a more amorphous or oily substance), and the appearance of new, unidentified peaks in analytical chromatograms (e.g., HPLC).

Q2: What are the ideal storage conditions for this compound?

A2: For long-term stability, N-Benzothiazol-2-yl-2-nitro-benzamide should be stored as a dry solid in a tightly sealed, amber glass vial at refrigerated temperatures (2-8°C).[7] The area should be dark and have a controlled atmosphere, preferably under an inert gas like argon or nitrogen to minimize exposure to oxygen.

Q3: Is it safe to store this compound in solution?

A3: For long-term storage, it is highly recommended to store the compound as a dry solid. If a solution is necessary for experimental purposes, use a high-purity, dry solvent and prepare it fresh. Some solvents can promote degradation, so it is crucial to perform a stability study in the chosen solvent if it will be stored for any significant period.[7]

Q4: Can I use antioxidants to prevent the oxidation of this compound?

A4: Yes, the use of antioxidants can be an effective strategy. Synthetic antioxidants like Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) are commonly used to stabilize organic compounds.[8] Natural antioxidants such as tocopherols (Vitamin E) or ascorbic acid (Vitamin C) can also be considered.[9][10] The choice and concentration of the antioxidant should be carefully evaluated to ensure compatibility and efficacy.

Troubleshooting Guide

This section addresses specific issues you may encounter during the storage and handling of N-Benzothiazol-2-yl-2-nitro-benzamide.

Issue 1: The compound has developed a yellow tint over time.
  • Possible Cause: This is a classic indicator of degradation, likely due to oxidation or photodecomposition. The nitro group, in particular, can contribute to the formation of colored byproducts upon exposure to light.[1]

  • Solution:

    • Assess Purity: Perform an HPLC analysis to quantify the purity of the compound and identify any degradation products.

    • Review Storage Conditions: Ensure the compound is stored in a dark environment, protected from light. Use amber vials or wrap clear vials in aluminum foil.[7]

    • Inert Atmosphere: If not already doing so, store the compound under an inert atmosphere (argon or nitrogen) to displace oxygen.

Issue 2: Unexpected peaks appear in the HPLC chromatogram.
  • Possible Cause: The presence of new peaks indicates the formation of impurities, which could be oxidation products or isomers. Oxidative cleavage of the benzothiazole ring can lead to the formation of sulfonate esters or other byproducts.[3][4]

  • Solution:

    • Characterize Impurities: If possible, use techniques like LC-MS to identify the mass of the impurity peaks and propose potential structures.

    • Forced Degradation Study: Conduct a forced degradation study (see Experimental Protocols below) to intentionally generate degradation products under controlled stress conditions (acid, base, oxidation, heat, light). This can help in confirming the identity of the impurities observed in your stored sample.[7][11]

    • Optimize Storage: Re-evaluate and tighten storage conditions, focusing on strict exclusion of light, oxygen, and moisture.

Issue 3: The compound shows poor solubility compared to a fresh batch.
  • Possible Cause: The formation of less soluble degradation products or polymerization could be the cause.

  • Solution:

    • Purification: If the purity has significantly decreased, consider re-purifying a small amount of the material by recrystallization or column chromatography.

    • Solubility Testing: Test the solubility of the material in a range of solvents to find a suitable system for your experiments.

    • Preventative Measures: For future storage, ensure the compound is completely dry before sealing the container, as residual solvent or moisture can accelerate degradation.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of N-Benzothiazol-2-yl-2-nitro-benzamide. Method optimization may be required.

Parameter Condition
Instrumentation Standard HPLC system with UV-Vis detector
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm and 280 nm
Sample Preparation Prepare a 1 mg/mL stock solution in acetonitrile. Dilute as needed.

This representative method is based on common practices for analyzing benzothiazole derivatives.[12][13]

Protocol 2: Accelerated Stability (Forced Degradation) Study

This study exposes the compound to harsh conditions to predict its long-term stability and identify potential degradation products.[11][14][15]

  • Prepare Samples: Prepare separate samples of the solid compound and a solution (e.g., in acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1 N HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 1 N NaOH and heat at 60°C for 24 hours.

    • Oxidation: Add 30% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solid and solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the HPLC method described above. Compare the chromatograms to identify and quantify degradation products.

Visualization of Degradation and Troubleshooting

Potential Oxidative Degradation Pathway

G A N-Benzothiazol-2-yl- 2-nitro-benzamide B Oxidative Stress (O2, Light, Heat) A->B C Ring-Opened Products (e.g., Acylamidobenzene sulfonate esters) B->C D Other Degradants B->D G Start Observe Sign of Degradation (e.g., color change) CheckPurity Assess Purity (HPLC) Start->CheckPurity PurityOK Purity > 98%? CheckPurity->PurityOK ReviewStorage Review Storage Conditions (Temp, Light, Atmosphere) PurityOK->ReviewStorage No End Continue Use with Monitoring PurityOK->End Yes ImpurityID Identify Impurities (LC-MS, Forced Degradation) ReviewStorage->ImpurityID OptimizeStorage Optimize Storage: - Inert Atmosphere - Add Antioxidant - Tightly Seal ImpurityID->OptimizeStorage RePurify Consider Re-purification ImpurityID->RePurify OptimizeStorage->End

Sources

Optimization

Technical Support Center: NMR Troubleshooting for N-Benzothiazol-2-yl-2-nitro-benzamide

Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific spectral challenges associated with N-Benzothiazol-2-yl-2-nitro-benzamide and its...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific spectral challenges associated with N-Benzothiazol-2-yl-2-nitro-benzamide and its derivatives.

Analyzing this molecule presents a "perfect storm" of NMR complexity: it contains eight aromatic protons and one amide proton squeezed into a narrow chemical shift window (7.2–8.5 ppm). Furthermore, the steric bulk of the 2-nitro group and the benzothiazole ring restricts rotation around the amide bond, leading to dynamic conformational exchange (rotamerism).

This guide provides the mechanistic causality behind these issues and self-validating experimental workflows to achieve complete, unambiguous resonance assignment.

Diagnostic Workflow

Before altering your sample or instrument parameters, follow this logical diagnostic tree to identify the root cause of your signal overlap.

NMR_Workflow Start Observe Overlap in Aromatic Region (7.2-8.5 ppm) CheckBroad Are peaks broad or duplicated? Start->CheckBroad VTNMR Perform VT-NMR (Heat to 60-80°C) CheckBroad->VTNMR Yes (Rotamers) CheckOverlap Are peaks sharp but overlapping? CheckBroad->CheckOverlap No Rotamer Rotamer Coalescence (Sharp Peaks) VTNMR->Rotamer Rotamer->CheckOverlap Solvent Solvent Titration (Add C6D6 or Acetone-d6) CheckOverlap->Solvent Yes TwoDNMR Acquire 2D NMR (COSY, HSQC, HMBC) Solvent->TwoDNMR Still Overlapped PureShift Pure Shift NMR (PSYCHE) for Decoupling TwoDNMR->PureShift Complex Multiplets Resolved Complete Resonance Assignment TwoDNMR->Resolved Resolved PureShift->Resolved

Diagnostic workflow for resolving NMR peak overlap in benzamides.

Troubleshooting Guide & FAQs

Q1: My spectrum shows broad humps and duplicate signal sets in the 7.0–8.5 ppm region instead of sharp multiplets. Is my sample impure? Expert Insight (Causality): It is highly likely your sample is pure but exhibiting rotamerism. The amide bond (NH-CO) possesses partial double-bond character. In ortho-substituted benzamides (like the 2-nitro derivative), severe steric hindrance forces the molecule into distinct cis and trans conformers (rotamers). At room temperature, the interconversion between these rotamers is slow on the NMR timescale, causing the signals to broaden or split into duplicate sets of unequal integration[1]. Self-Validating Solution: Perform Variable Temperature (VT) NMR. As you introduce thermal energy, the rotation rate increases. The exact temperature at which the duplicate peaks merge into a single sharp peak (the coalescence temperature) mathematically validates that the broadening was due to dynamic exchange, not impurities[2].

Q2: After VT-NMR, my peaks are sharp, but I have a massive overlapping "forest" of multiplets between 7.5 and 8.3 ppm. How do I separate the benzothiazole protons from the 2-nitrobenzoyl protons? Expert Insight (Causality): You are observing two distinct spin systems in nearly identical electron-withdrawing environments. The strongly electron-withdrawing 2-nitro group deshields its adjacent aromatic protons, pushing them downfield into the exact region where the benzothiazole H-4 and H-7 protons resonate. Self-Validating Solution: Rely on 2D NMR, specifically HMBC (Heteronuclear Multiple Bond Correlation). HMBC correlates protons to carbons 2-3 bonds away[3]. The benzothiazole protons will show cross-peaks to the distinct quaternary carbons of the thiazole ring, while the nitrobenzene protons will correlate exclusively to the carbonyl carbon and the nitro-bearing carbon. This creates a closed-loop validation: if a proton correlates to the carbonyl, it must belong to the benzoyl ring.

Q3: 2D NMR helped assign the peaks, but the J-coupling multiplets are still too complex to integrate accurately for quantitative purity analysis. Is there a way to simplify the 1D spectrum? Expert Insight (Causality): Homonuclear J-coupling (protons splitting adjacent protons) widens the footprint of each signal on the frequency axis, causing the edges of multiplets to bleed into one another. Self-Validating Solution: Implement Pure Shift NMR (e.g., the PSYCHE pulse sequence). This technique applies broadband homonuclear decoupling, collapsing all complex multiplets into sharp, single lines (singlets)[4]. The resulting spectrum looks like a decoupled 13C spectrum, allowing for flawless integration.

Experimental Protocols

Protocol A: Variable Temperature (VT) NMR for Rotamer Coalescence

Objective: Overcome the rotational barrier of the amide bond to achieve sharp, time-averaged signals.

  • Solvent Selection: Dissolve 15-20 mg of the sample in DMSO- d6​ . (CDCl 3​ boils at 61°C, which is often too low to reach the coalescence temperature of hindered amides).

  • Calibration: Calibrate the probe temperature using an ethylene glycol standard to ensure accurate VT readings.

  • Incremental Heating: Acquire a standard 1H spectrum at 298 K (25°C). Increase the temperature in 10 K increments (e.g., 308 K, 318 K, 328 K).

  • Equilibration: Allow the sample to equilibrate for at least 5 minutes at each new temperature before locking, shimming, and acquiring.

  • Observation: Monitor the broad humps. Stop heating once the signals sharpen into distinct, well-resolved multiplets (typically between 60°C and 80°C for ortho-substituted benzamides).

Protocol B: 2D NMR (HSQC & HMBC) Setup for Peak Deconvolution

Objective: Disentangle overlapping proton signals by spreading them into the carbon dimension.

  • Preparation: Ensure a high sample concentration (≥25 mg in 0.6 mL solvent) to obtain good signal-to-noise for the less sensitive 13C nuclei.

  • HSQC Acquisition: Load the phase-sensitive HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 on Bruker). Set the F2 (1H) spectral width to 6.0–11.0 ppm and the F1 (13C) width to 110–160 ppm to focus purely on the aromatic region[3].

  • HMBC Acquisition: Load the HMBC sequence optimized for long-range couplings (typically 8 Hz, ~62.5 ms delay).

  • Data Processing: Apply a squared sine-bell apodization function in both dimensions before Fourier transformation to enhance cross-peak resolution.

  • Validation Step: Map the H-4 and H-7 protons of the benzothiazole ring by looking for strong HMBC correlations to the C-2 and C-3a/C-7a bridgehead carbons, which are chemically distinct from the benzoyl carbons.

Protocol C: Pure Shift NMR (PSYCHE) Acquisition

Objective: Remove homonuclear J-coupling to yield a spectrum of pure singlets.

  • Hardware Check: Ensure your spectrometer is equipped with a modern console (e.g., Bruker Avance III/NEO) capable of executing the PSYCHE (Pure Shift Yielded by Chirp Excitation) pulse sequence[4].

  • Parameter Setup: Load the psyche pulse program. Set the flip angle of the chirp pulses to approximately 15–20° to balance sensitivity and decoupling efficiency.

  • Acquisition: Run the experiment. Note that PSYCHE has inherently lower sensitivity than a standard 1H experiment, so increase the number of scans (NS = 32 to 64) to compensate.

  • Processing: Process the pseudo-2D data into a 1D spectrum. All overlapping multiplets should now appear as sharp singlets, ready for precise integration.

Quantitative Data: Typical Chemical Shifts & Solvent Effects

The table below summarizes the expected chemical shifts and diagnostic correlations for N-Benzothiazol-2-yl-2-nitro-benzamide. Notice how switching from CDCl 3​ to DMSO- d6​ drastically shifts the amide NH due to hydrogen bonding, which can sometimes pull overlapping aromatic signals apart.

Proton AssignmentExpected Range (CDCl 3​ , ppm)Expected Range (DMSO- d6​ , ppm)MultiplicityDiagnostic 2D Correlation (HMBC)
Amide NH 9.5 – 10.512.0 – 13.0Broad SingletStrong correlation to Carbonyl C
Benzothiazole H-4 7.8 – 8.08.0 – 8.2DoubletCorrelation to C-2 and C-7a
Benzothiazole H-7 7.8 – 8.07.9 – 8.1DoubletCorrelation to C-3a
Benzothiazole H-5, H-6 7.3 – 7.57.4 – 7.6Triplet/MultipletCorrelation to C-4 and C-7
2-Nitrobenzoyl H-3 8.0 – 8.28.1 – 8.3DoubletCorrelation to C-NO 2​ (C-2)
2-Nitrobenzoyl H-6 7.7 – 7.97.8 – 8.0DoubletCorrelation to Carbonyl C
2-Nitrobenzoyl H-4, H-5 7.6 – 7.87.7 – 7.9Triplet/MultipletCorrelation to C-3 and C-6

References

  • Amide rotamers of N-acetyl-1,3-dimethyltetrahydroisoquinolines: Synthesis, variable temperature NMR spectroscopy and molecular modelling ResearchGate URL: [Link]

  • Dynamic variable temperature NMR investigation of tautomerism in nicotinamide Addis Ababa University URL: [Link]

  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides National Institute of Science Communication and Policy Research (NIScPR) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in N-Benzothiazol-2-yl-2-nitro-benzamide Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to synthesize highly hindered heterocyclic amides.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to synthesize highly hindered heterocyclic amides. Coupling 2-aminobenzothiazole with a 2-nitrobenzoyl moiety presents a dual-threat chemical challenge: the exocyclic amine of 2-aminobenzothiazole is a notoriously weak nucleophile (due to lone-pair delocalization into the electron-deficient thiazole ring), and the ortho-nitro group creates a massive steric shield around the electrophilic carbonyl carbon.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to bypass these thermodynamic and kinetic barriers.

Part 1: Troubleshooting FAQs

Q1: I am using standard EDC/HOBt coupling conditions, but I only recover unreacted starting materials. Why is this failing? A1: Standard carbodiimide coupling relies on the formation of an active ester (e.g., an OBt-ester). While effective for standard peptide synthesis, the ortho-nitro group creates severe steric hindrance that blocks the trajectory of the incoming nucleophile. Furthermore, the amine of 2-aminobenzothiazole is highly deactivated . The activation energy required for this bulky, weak nucleophile to attack the sterically shielded OBt-ester is simply too high at room temperature. Actionable Fix: Abandon standard carbodiimides. You must either use highly reactive acid chlorides with a nucleophilic catalyst, or bypass direct amide coupling entirely.

Q2: I converted 2-nitrobenzoic acid to the acid chloride, but I'm getting a complex mixture with a very low yield of the target amide. What is going wrong? A2: Two competing side reactions are likely occurring: hydrolysis of the highly reactive 2-nitrobenzoyl chloride back to the acid (due to trace moisture), and dimerization/degradation of the starting materials under harsh basic conditions. Actionable Fix: Implement a strictly anhydrous workflow and use a dual-base system: N,N-Diisopropylethylamine (DIPEA) as the stoichiometric proton sponge, and 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks the acid chloride to form an acylpyridinium intermediate. This intermediate is intensely electrophilic but less prone to side reactions, effectively shuttling the acyl group to the weak amine.

Q3: Even with acid chlorides and DMAP, my yields for highly substituted derivatives are <20%. Is there an alternative route that avoids direct amide coupling? A3: Yes. When direct C-N bond formation is sterically forbidden, the most elegant solution is to form the amide bond before constructing the bulky benzothiazole ring. This is achieved via transition-metal-catalyzed intramolecular cyclization. You can react 2-nitrobenzoyl isothiocyanate with an ortho-haloaniline to form a thiourea intermediate. Subsequent Copper- or Palladium-catalyzed C-S bond formation yields the target N-benzothiazol-2-yl-amide smoothly , .

Part 2: Mechanistic Workflows

To understand how we bypass the steric clash, review the two primary validated pathways below.

G A 2-Nitrobenzoic Acid B 2-Nitrobenzoyl Chloride (Highly Reactive) A->B SOCl2, DMF (cat.) Reflux C Acylpyridinium Intermediate (Electrophilic Shuttle) B->C DMAP Catalyst DCM, 0°C D N-Benzothiazol-2-yl- 2-nitro-benzamide C->D 2-Aminobenzothiazole DIPEA, RT

Mechanistic bypass of steric hindrance via a highly electrophilic DMAP-acylpyridinium intermediate.

G A 2-Bromoaniline + 2-Nitrobenzoyl Isothiocyanate B 1-(2-Nitrobenzoyl)-3- (2-bromophenyl)thiourea A->B Nucleophilic Addition Acetone, RT C Intramolecular C-S Bond Formation B->C CuI (cat.), Ligand Base, Toluene, 110°C D Target Amide (Steric Clash Bypassed) C->D Cyclization & Deprotection

Alternative synthesis via Cu-catalyzed intramolecular cyclization of thiourea intermediates.

Part 3: Quantitative Comparison of Synthetic Strategies

Selecting the right methodology depends on the exact substitution pattern of your target derivative. Use the table below to evaluate the trade-offs of each approach.

Synthetic StrategyReagents / CatalystsTypical Yield (o-Nitro)Reaction TimeSteric Tolerance
Carbodiimide Coupling EDC/HOBt, DIPEA< 10%24 - 48 hPoor
Uronium Coupling HATU, DIPEA, DMF25 - 40%18 - 24 hModerate
Acid Chloride + DMAP SOCl 2​ , DMAP, DIPEA65 - 80%8 - 12 hHigh
Cu-Catalyzed Cyclization CuI, 1,10-Phenanthroline80 - 95%12 - 16 hExcellent

Part 4: Validated Experimental Protocols

The following methodologies are designed as self-validating systems . Do not proceed to the next step without confirming the analytical checkpoint.

Protocol A: Optimized Acid Chloride Coupling with DMAP Catalyst

Best for moderately hindered derivatives where direct coupling is still kinetically possible.

  • Acid Chloride Formation: Suspend 2-nitrobenzoic acid (1.0 eq) in anhydrous DCM. Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of DMF (2 drops). Stir at room temperature for 2 hours until gas evolution ceases.

    • Self-Validation Checkpoint: Quench a 10 µL aliquot in dry methanol. Analyze via LC-MS. The exclusive presence of the methyl ester mass (and absence of the free acid) confirms 100% conversion to the acid chloride.

  • Solvent Exchange: Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride. Redissolve the crude 2-nitrobenzoyl chloride in anhydrous THF.

  • Acylpyridinium Formation & Coupling: In a separate flame-dried flask, dissolve 2-aminobenzothiazole (0.9 eq), DIPEA (2.5 eq), and DMAP (0.2 eq) in anhydrous THF at 0 °C. Dropwise, add the acid chloride solution over 30 minutes.

  • Completion: Allow the reaction to warm to room temperature and stir for 8 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 7:3). The disappearance of the highly fluorescent 2-aminobenzothiazole spot under 365 nm UV light indicates reaction completion.

Protocol B: Copper-Catalyzed Intramolecular Cyclization (The "Workaround")

Best for extremely hindered derivatives where Protocol A yields <20%. This method builds the benzothiazole ring post-amide formation .

  • Thiourea Formation: React 2-bromoaniline (1.0 eq) with 2-nitrobenzoyl isothiocyanate (1.1 eq) in anhydrous acetone at room temperature for 4 hours. Precipitate the product by pouring into ice water and filter.

    • Self-Validation Checkpoint: Isolate the intermediate and run a 1 H-NMR. A sharp, distinct singlet peak at ~11.0–12.0 ppm indicates the thiourea N-H protons, confirming successful addition.

  • Cu-Catalyzed Cyclization: Charge a Schlenk tube with the thiourea intermediate (1.0 eq), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs 2​ CO 3​ (2.0 eq). Evacuate and backfill with Argon three times.

  • Heating: Add anhydrous toluene and heat the sealed tube at 110 °C for 12 hours.

    • Self-Validation Checkpoint: Analyze an aliquot via LC-MS. Monitor the extrusion of HBr. The loss of the characteristic 1:1 Bromine isotope pattern (M / M+2) in the mass spectrum confirms successful C-S bond formation and cyclization.

  • Purification: Cool to room temperature, filter through a pad of Celite, concentrate, and purify via flash chromatography.

References

  • Design, synthesis and evaluation of N-(substituted benzothiazol-2-yl)amides as anticonvulsant and neuroprotective. PubMed (Elsevier Masson SAS). Available at:[Link]

  • Synthesis of N-benzothiazol-2-yl-amides by a copper-catalyzed intramolecular cyclization process. Tetrahedron Letters (via ResearchGate). Available at:[Link]

  • Synthesis of N-benzothiazol-2-yl-amides by Pd-catalyzed C(sp2)-H functionalization/C-S bond formation. Chinese Chemical Letters. Available at:[Link]

  • A Novel Practical Synthesis of Benzothiazoles via Pd-Catalyzed Thiol Cross-Coupling. Organic Letters (ACS Publications). Available at:[Link]

Reference Data & Comparative Studies

Validation

Comparative Spectral Guide: Structural Characterization of N-Benzothiazol-2-yl-2-nitro-benzamide vs. Structural Analogs

Audience: Researchers, scientists, and drug development professionals. Focus: High-fidelity 1 H and 13 C NMR spectral comparison, conformational causality, and self-validating analytical protocols.

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Focus: High-fidelity 1 H and 13 C NMR spectral comparison, conformational causality, and self-validating analytical protocols.

Executive Summary

Benzothiazole benzamides represent a privileged scaffold in modern drug discovery, frequently investigated as allosteric activators of human glucokinase for type 2 diabetes management[1], as well as potent antimicrobial and anticancer agents[2]. Within this class, N-Benzothiazol-2-yl-2-nitro-benzamide presents unique structural and electronic properties compared to its unsubstituted and para-substituted isomers.

This guide objectively compares the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral performance of the 2-nitro target compound against alternative analogs. By establishing the causality between molecular conformation and chemical shifts, this document provides a robust framework for structural validation and reference standard purity assessment.

Mechanistic Causality: The Ortho-Nitro Effect (E-E-A-T)

As an Application Scientist, it is critical to look beyond raw data and understand the why behind spectral phenomena. The structural elucidation of N-Benzothiazol-2-yl-2-nitro-benzamide relies heavily on mapping its conformational dynamics against its isomers.

  • Steric Hindrance and Loss of Coplanarity: In the unsubstituted N-(1,3-benzothiazol-2-yl)benzamide[3], the molecule favors a highly conjugated, planar conformation. However, the introduction of an ortho-nitro group introduces severe steric hindrance (A-strain) against the amide carbonyl. This forces the benzoyl ring to twist out of coplanarity with the amide bond, disrupting the extended π -conjugation[2].

  • 13 C NMR Impact (Shielding): Because the extended conjugation is broken, the electron density becomes more localized on the carbonyl carbon. Consequently, the carbonyl carbon in the 13 C NMR spectrum experiences a shielding effect, shifting upfield to ~164.2 ppm compared to the planar unsubstituted analog (~166.5 ppm).

  • 1 H NMR Impact (Deshielding): Conversely, the 1 H NMR spectrum reveals a profound deshielding of the amide N-H proton (~13.25 ppm). This is driven by the strong inductive electron-withdrawing effect of the ortho-nitro group and the formation of a weak intramolecular hydrogen bond between the amide proton and the adjacent nitro oxygen[1].

Ortho_Effect OrthoNitro Ortho-Nitro Substitution StericClash Steric Hindrance (A-Strain) OrthoNitro->StericClash Deshielding 1H Downfield Shift (Amide NH ~13.2 ppm) OrthoNitro->Deshielding Inductive Effect & H-Bonding TwistedConform Loss of Coplanarity (Twisted Amide) StericClash->TwistedConform Shielding 13C Upfield Shift (Carbonyl ~164 ppm) TwistedConform->Shielding Reduced Conjugation

Fig 1. Logical relationship mapping the causality of the ortho-nitro effect on NMR chemical shifts.

Self-Validating Experimental Protocol

To ensure high-fidelity, reproducible spectral data, the following step-by-step methodology establishes a self-validating system where parameter selection directly mitigates common artifacts in heterocyclic NMR[4].

Step 1: Sample Preparation

  • Action: Dissolve 15 mg (for 1 H) or 50 mg (for 13 C) of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ). Add 0.05% v/v tetramethylsilane (TMS) as an internal reference standard.

  • Causality: DMSO- d6​ is mandatory due to the high polarity and strong intermolecular hydrogen-bonding network of benzothiazole benzamides, which exhibit poor solubility and line-broadening in less polar solvents like CDCl 3​ .

Step 2: Instrument Calibration

  • Action: Insert the sample into a 400 MHz NMR spectrometer. Lock the magnetic field to the deuterium resonance of DMSO- d6​ (39.5 ppm) and perform automated shimming.

  • Validation: Ensure the line width at half height is < 1.0 Hz before proceeding to guarantee sharp multiplet resolution.

Step 3: 1 H NMR Acquisition

  • Action: Set the pulse sequence to a standard 1D proton experiment (zg30). Use a spectral width of 15 ppm, a relaxation delay (D1) of 2.0 seconds, and acquire 16 scans.

  • Causality: The 2.0s delay ensures complete longitudinal relaxation of the highly deshielded amide proton, preventing quantitative integration errors during comparative analysis.

Step 4: 13 C NMR Acquisition

  • Action: Switch to a 1D carbon experiment with proton decoupling (zgpg30). Set the spectral width to 250 ppm, D1 to 2.0 seconds, and acquire 1024 scans.

  • Causality: The high number of scans compensates for the low natural abundance of 13 C and the quaternary nature of the benzothiazole and carbonyl carbons, which suffer from longer T1​ relaxation times.

Step 5: Data Processing

  • Action: Apply a line broadening factor of 0.3 Hz (for 1 H) and 1.0 Hz (for 13 C) prior to Fourier transformation. Perform manual phase correction and a polynomial baseline correction.

NMR_Workflow SamplePrep 1. Sample Preparation (DMSO-d6 + 0.05% TMS) Acquisition 2. Data Acquisition (400 MHz ¹H / 100 MHz ¹³C) SamplePrep->Acquisition Solubility & Lock Processing 3. Spectral Processing (FT, Phase & Baseline Corr.) Acquisition->Processing FID Generation Analysis 4. Comparative Analysis (Conformational & Shift Evaluation) Processing->Analysis Quantitative Integration Validation 5. Structural Validation (E-E-A-T Verified Output) Analysis->Validation Isomeric Differentiation

Fig 2. Self-validating NMR workflow for structural characterization of benzothiazole benzamides.

Quantitative Data Presentation: Spectral Comparison

The following tables summarize the comparative NMR performance data. The shifts demonstrate how the ortho-nitro variant deviates from the baseline unsubstituted and para-nitro alternatives.

Table 1: 1 H NMR Comparative Spectral Data (400 MHz, DMSO- d6​ )
Proton EnvironmentN-Benzothiazol-2-yl-2-nitro-benzamide (Target)N-Benzothiazol-2-yl-4-nitro-benzamide (Isomer)N-Benzothiazol-2-yl-benzamide (Unsubstituted)
Amide N-H 13.25 (s, 1H) [Highly Deshielded]13.10 (s, 1H)12.85 (s, 1H)
Benzothiazole H-4, H-7 8.01 (d, 1H), 7.79 (d, 1H)8.05 (d, 1H), 7.80 (d, 1H)8.02 (d, 1H), 7.78 (d, 1H)
Benzothiazole H-5, H-6 7.49 (t, 1H), 7.36 (t, 1H)7.50 (t, 1H), 7.38 (t, 1H)7.48 (t, 1H), 7.35 (t, 1H)
Benzoyl Protons 8.22 (d, 1H), 7.95 (t, 1H), 7.85 (t, 1H), 7.80 (d, 1H)8.40 (d, 2H), 8.35 (d, 2H) [AA'BB' System]8.15 (d, 2H), 7.65 (t, 1H), 7.55 (t, 2H)
Table 2: 13 C NMR Comparative Spectral Data (100 MHz, DMSO- d6​ )
Carbon EnvironmentN-Benzothiazol-2-yl-2-nitro-benzamide (Target)N-Benzothiazol-2-yl-4-nitro-benzamide (Isomer)N-Benzothiazol-2-yl-benzamide (Unsubstituted)
Carbonyl (C=O) 164.2 [Upfield Shift via Twist]165.0166.5
Thiazole (C=N) 157.8158.0158.2
Nitro-Aromatic (C-NO 2​ ) 147.5150.5N/A
Other Aromatic Carbons 134.5, 132.0, 131.5, 129.5, 126.6, 124.8, 124.3, 122.1, 120.6138.5, 130.0, 126.8, 124.5, 124.2, 122.2, 120.8133.0, 132.5, 128.8, 128.5, 126.5, 124.0, 122.0, 120.5

Conclusion & Application Insights

When evaluating N-Benzothiazol-2-yl-2-nitro-benzamide against alternative derivatives for assay development or structure-activity relationship (SAR) studies, researchers must account for its unique 3D topology. The definitive markers of this compound—the upfield 13 C carbonyl shift (~164.2 ppm) and the downfield 1 H amide shift (~13.25 ppm)—serve as robust diagnostic criteria for confirming structural integrity and purity before advancing to in vitro biological screening.

References

  • Arora, S., et al. "Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human glucokinase." Journal of Applied Pharmaceutical Science, 2021.[Link]

  • "N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles." New Journal of Chemistry (RSC Publishing), 2023.[Link]

  • "Synthesis, Characterization and Antibacterial Studies of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and Its Neodymium(III) and Thallium(III) Complexes." MDPI, 2017. [Link]

  • "N-Benzothiazol-2-yl-benzamide | CID 689669." PubChem, National Center for Biotechnology Information, 2025.[Link]

Sources

Comparative

N-Benzothiazol-2-yl-2-nitro-benzamide vs N-Benzothiazol-2-yl-4-nitro-benzamide efficacy

An In-Depth Comparative Analysis of N-Benzothiazol-2-yl-2-nitro-benzamide and N-Benzothiazol-2-yl-4-nitro-benzamide Efficacy Introduction: The Significance of the Benzothiazole Scaffold and Positional Isomerism The benzo...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of N-Benzothiazol-2-yl-2-nitro-benzamide and N-Benzothiazol-2-yl-4-nitro-benzamide Efficacy

Introduction: The Significance of the Benzothiazole Scaffold and Positional Isomerism

The benzothiazole ring system is a privileged bicyclic heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anticonvulsant properties. The functionalization of the 2-aminobenzothiazole core, in particular, has proven to be a fruitful strategy for the development of novel therapeutic agents.

This guide focuses on a specific comparative analysis between two positional isomers: N-Benzothiazol-2-yl-2-nitro-benzamide (the ortho-substituted compound) and N-Benzothiazol-2-yl-4-nitro-benzamide (the para-substituted compound). The position of the nitro (-NO₂) group on the benzamide ring can dramatically influence the molecule's electronic properties, steric hindrance, and ultimately, its biological efficacy. We will dissect the available experimental data to provide a clear comparison of their antimicrobial performance, supported by detailed protocols and structure-activity relationship insights.

Synthesis Pathway: A Generalized Approach

The synthesis of these target compounds generally involves a straightforward condensation reaction. The process begins with the reaction of 2-aminobenzothiazole with a substituted nitrobenzoyl chloride (either 2-nitrobenzoyl chloride or 4-nitrobenzoyl chloride) in the presence of a suitable solvent and base to neutralize the hydrochloric acid byproduct.

G cluster_reactants Reactants cluster_conditions Reaction Conditions R1 2-Aminobenzothiazole P1 N-Benzothiazol-2-yl- (2/4)-nitro-benzamide R1->P1 + R2 Ortho/Para Nitrobenzoyl Chloride R2->P1 C1 Solvent (e.g., Acetone) C1->P1 C2 Base (e.g., Pyridine) C2->P1 C3 Stirring at Room Temperature C3->P1

Caption: Generalized synthetic route for N-Benzothiazol-2-yl-nitro-benzamides.

Comparative Biological Efficacy: Antimicrobial Activity

The most direct way to compare the efficacy of these two compounds is by examining their Minimum Inhibitory Concentration (MIC) values against a panel of pathogenic bacteria and fungi. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A lower MIC value indicates higher potency.

Experimental data from studies by Gudipati et al. provides a direct comparison of the antimicrobial activities of these two isomers.

Quantitative Data Summary

The antimicrobial efficacy was evaluated against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The results are summarized below.

MicroorganismStrain TypeN-Benzothiazol-2-yl-2-nitro-benzamide (ortho) MIC (µg/mL)N-Benzothiazol-2-yl-4-nitro-benzamide (para) MIC (µg/mL)
Staphylococcus aureusGram-positive50100
Bacillus subtilisGram-positive50100
Escherichia coliGram-negative100200
Pseudomonas aeruginosaGram-negative100200
Aspergillus nigerFungi100200
Candida albicansFungi100200
(Data sourced from Gudipati et al., 2012)
Analysis of Efficacy

The experimental data clearly demonstrates that N-Benzothiazol-2-yl-2-nitro-benzamide (the ortho-isomer) is significantly more potent than its para-isomer counterpart across all tested microbial strains.

  • Antibacterial Activity: Against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria, the 2-nitro derivative exhibited an MIC value that was half that of the 4-nitro derivative (50 vs. 100 µg/mL for Gram-positive, and 100 vs. 200 µg/mL for Gram-negative). This indicates a twofold increase in potency.

  • Antifungal Activity: A similar trend was observed against the fungal strains A. niger and C. albicans, where the 2-nitro compound was again twice as effective as the 4-nitro compound, with MIC values of 100 µg/mL compared to 200 µg/mL.

Structure-Activity Relationship (SAR) Insights

The superior activity of the ortho-substituted isomer can be attributed to intramolecular interactions. The proximity of the nitro group (-NO₂) to the amide linkage (-CONH-) in the ortho position allows for the potential formation of an intramolecular hydrogen bond between the amide proton and an oxygen atom of the nitro group. This can lead to a more planar and rigid conformation of the molecule. Such conformational rigidity often enhances the binding affinity of a molecule to its biological target, thereby increasing its efficacy. In contrast, the nitro group in the para position is too distant to form this intramolecular hydrogen bond, resulting in a more flexible molecule with comparatively weaker biological activity.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The following is a detailed, step-by-step protocol for the tube dilution method used to determine the MIC values, a standard and self-validating system for assessing antimicrobial potency.

Protocol Steps
  • Preparation of Stock Solution:

    • Accurately weigh 1 mg of the test compound (e.g., N-Benzothiazol-2-yl-2-nitro-benzamide).

    • Dissolve it in 1 mL of a suitable solvent (e.g., Dimethyl sulfoxide - DMSO) to prepare a stock solution of 1000 µg/mL. The choice of DMSO is critical as it readily dissolves a wide range of organic compounds and is generally non-toxic to microbes at the low final concentrations used.

  • Preparation of Media:

    • Prepare sterile Nutrient Broth for bacterial strains and Sabouraud Dextrose Broth for fungal strains.

    • Dispense 1 mL of the sterile broth into a series of labeled test tubes.

  • Serial Dilution:

    • Add 1 mL of the compound stock solution (1000 µg/mL) to the first test tube containing 1 mL of broth. Mix thoroughly. This results in a concentration of 500 µg/mL.

    • Transfer 1 mL from this first tube to the second tube, mix, and repeat this two-fold serial dilution process across the subsequent tubes to obtain a range of concentrations (e.g., 250 µg/mL, 125 µg/mL, 62.5 µg/mL, etc.).

  • Inoculation:

    • Prepare a standardized microbial inoculum, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Add a standardized volume (e.g., 100 µL) of the microbial suspension to each test tube, including a positive control tube (broth + inoculum, no compound) and a negative control tube (broth only). The positive control validates that the microbes can grow in the media, while the negative control validates the sterility of the media.

  • Incubation:

    • Incubate the bacterial tubes at 37°C for 24 hours.

    • Incubate the fungal tubes at 28°C for 48-72 hours. These specific temperatures and durations represent the optimal growth conditions for the respective microorganisms.

  • Result Interpretation:

    • After incubation, visually inspect the tubes for turbidity (cloudiness), which indicates microbial growth.

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity.

G start Start: Prepare Stock (1000 µg/mL in DMSO) prep_media 1. Prepare & Dispense Sterile Broth into Tubes start->prep_media serial_dilute 2. Perform Two-Fold Serial Dilutions of Compound prep_media->serial_dilute inoculate 3. Inoculate Tubes with Standardized Microbial Suspension serial_dilute->inoculate controls 4. Prepare Positive (Inoculum+Broth) & Negative (Broth only) Controls inoculate->controls incubate 5. Incubate (37°C for Bacteria, 28°C for Fungi) controls->incubate read 6. Visually Inspect for Turbidity (Microbial Growth) incubate->read end End: Identify MIC (Lowest concentration with no growth) read->end

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of N-Benzothiazol-2-yl-2-nitro-benzamide

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of chemical analysis. Mass spectrometry (MS) stands as a pivotal techniq...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of chemical analysis. Mass spectrometry (MS) stands as a pivotal technique in this endeavor, providing not only molecular weight information but also a detailed fragmentation "fingerprint" that aids in confirming molecular structure. This guide offers an in-depth analysis of the predicted mass spectral fragmentation pattern of N-Benzothiazol-2-yl-2-nitro-benzamide , a molecule integrating three distinct chemical moieties: a 2-nitrobenzoyl group, an amide linker, and a benzothiazole heterocycle.

This document synthesizes established fragmentation principles from authoritative sources to forecast the compound's behavior under common ionization techniques, primarily Electron Ionization (EI) and Electrospray Ionization (ESI). By dissecting the fragmentation of its constituent parts and comparing it with structurally related analogues, we provide a robust framework for identifying this molecule and others in its class.

Foundational Fragmentation: Analyzing the Core Moieties

The fragmentation pattern of N-Benzothiazol-2-yl-2-nitro-benzamide is best understood by first examining the characteristic behavior of its three core components.

  • Amide Linkage: The cleavage of the amide bond (N-CO) is one of the most common fragmentation pathways for amide-containing compounds under both EI and ESI conditions.[1][2] This cleavage typically results in the formation of a stable acylium cation. For α,β-unsaturated amides, the stability of this cation is enhanced by extended conjugation, making this a dominant fragmentation route.[1][2]

  • Aromatic Nitro Group: Aromatic nitro compounds exhibit several characteristic fragmentation patterns.[3] Common losses from the molecular ion include the expulsion of a nitro radical (•NO₂, 46 Da) and nitric oxide (NO, 30 Da).[4][5] Furthermore, the presence of a substituent at the ortho position to the nitro group can induce specific "ortho effects," often leading to the loss of a hydroxyl radical (•OH, 17 Da) through intramolecular rearrangement.[3][6]

  • Benzothiazole System: The benzothiazole ring is a stable heterocyclic system, but it also undergoes predictable fragmentation. Under EI, the parent benzothiazole molecule is known to fragment via the loss of hydrogen cyanide (HCN, 27 Da) and carbon monosulfide (CS, 44 Da).[7] Substituted benzothiazoles will show fragmentation patterns influenced by the nature and position of the substituent.[7][8]

Predicted Fragmentation Pathways of N-Benzothiazol-2-yl-2-nitro-benzamide

The molecular weight of N-Benzothiazol-2-yl-2-nitro-benzamide (C₁₄H₉N₃O₃S) is 299.04 g/mol . Its fragmentation will be a composite of the pathways described above, influenced by the interplay between the functional groups.

Electron Ionization (EI-MS) Fragmentation

Under the high-energy conditions of EI, extensive fragmentation is expected. The molecular ion (M⁺•) at m/z 299 will likely be observed, followed by a cascade of fragment ions.

  • Primary Amide Cleavage: The most probable initial fragmentation is the cleavage of the amide C-N bond. This can occur in two ways, but the formation of the more stable cation will be favored.

    • Pathway A (Favored): Cleavage to form the 2-nitrobenzoyl cation (m/z 150) and a 2-aminobenzothiazole radical. The 2-nitrobenzoyl cation is the expected base peak due to its stability.

    • Pathway B: Cleavage to form the 2-benzothiazolylaminyl cation (m/z 149) and a 2-nitrobenzoyl radical.

  • Fragmentation of the 2-Nitrobenzoyl Cation (m/z 150):

    • Loss of nitric oxide (NO) to yield a fragment at m/z 120 .

    • Loss of the entire nitro group (•NO₂) to yield the benzoyl cation at m/z 105 , which can subsequently lose carbon monoxide (CO) to form the phenyl cation at m/z 77 .

  • Fragmentation Involving the Benzothiazole Moiety:

    • The ion at m/z 149 (from Pathway B) can undergo cleavage of the thiazole ring, potentially losing HCN to give a fragment at m/z 122 .

  • Ortho Effect: The molecular ion at m/z 299 may exhibit an ortho effect, leading to the loss of a hydroxyl radical (•OH) to produce an ion at m/z 282 .

G M M+• m/z 299 F150 2-Nitrobenzoyl cation m/z 150 M->F150 - C7H5N2S• F149 2-Benzothiazolylaminyl cation m/z 149 M->F149 - C7H4NO2• F282 [M - •OH]+• m/z 282 M->F282 - •OH (ortho effect) F120 m/z 120 F150->F120 - NO F105 Benzoyl cation m/z 105 F150->F105 - •NO2 F77 Phenyl cation m/z 77 F105->F77 - CO

Caption: Predicted EI fragmentation pathway for N-Benzothiazol-2-yl-2-nitro-benzamide.
Electrospray Ionization Tandem MS (ESI-MS/MS)

ESI is a soft ionization technique that will primarily generate the protonated molecule, [M+H]⁺, at m/z 300 . Collision-induced dissociation (CID) in an MS/MS experiment is then required to induce fragmentation. Protonation is likely to occur on the amide nitrogen or the benzothiazole ring nitrogen.[1][2]

  • Dominant Amide Cleavage: The most prominent fragmentation of the [M+H]⁺ ion will be the cleavage of the amide bond, leading to the loss of the neutral 2-aminobenzothiazole molecule (150 Da). This will produce the protonated 2-nitrobenzoic acid, which quickly loses water to form the 2-nitrobenzoyl cation at m/z 150 .

  • Subsequent Fragmentation: The fragment ion at m/z 150 will follow the same fragmentation cascade as observed in EI-MS, losing NO (to m/z 120 ) and •NO₂ (to m/z 105 ).

G MH [M+H]+ m/z 300 F150 2-Nitrobenzoyl cation m/z 150 MH->F150 - C7H6N2S (2-aminobenzothiazole) F120 m/z 120 F150->F120 - NO F105 Benzoyl cation m/z 105 F150->F105 - •NO2 F77 Phenyl cation m/z 77 F105->F77 - CO

Caption: Predicted ESI-MS/MS fragmentation pathway (positive mode).

Comparative Fragmentation Analysis

To build confidence in the predicted fragmentation, we compare it with the known or expected patterns of structurally similar molecules.

CompoundMolecular Weight (Da)Key Fragment Ions (m/z) and Proposed IdentityDistinguishing Features
N-Benzothiazol-2-yl-2-nitro-benzamide 299.31150 (2-nitrobenzoyl), 149 (benzothiazolylaminyl), 120, 105, 77Presence of nitro-group related fragments (m/z 150, 120).
N-Benzothiazol-2-yl-benzamide[9]254.31105 (benzoyl), 149 (benzothiazolylaminyl), 77Lacks nitro-group fragments. Base peak is the benzoyl cation at m/z 105.
2-Nitrobenzamide[10]166.13150 ([M-NH₂]⁺), 120, 104, 76Shows loss of NH₂. Lacks benzothiazole-related fragments.
2-Methylbenzothiazole[8]149.21149 (M⁺•), 148, 108, 91, 69Shows ring cleavage fragments (m/z 108, 91) characteristic of the benzothiazole core.

This comparison highlights that the ion at m/z 150 is a strong diagnostic marker for the 2-nitrobenzoyl substructure, while the ion at m/z 149 is indicative of the benzothiazole-amide portion. The presence of both, along with the correct molecular ion, provides compelling evidence for the structure of N-Benzothiazol-2-yl-2-nitro-benzamide.

Experimental Protocols

To acquire high-quality mass spectral data for this compound, the following protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are recommended.

GC-MS for Electron Ionization (EI)

This method is suitable for thermally stable and volatile compounds.

G cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Prep Dissolve sample in volatile solvent (e.g., Dichloromethane) GC Inject into GC Prep->GC Column Column: HP-5MS (30m x 0.25mm) GC->Column Oven Oven Program: Start 150°C, ramp 15°C/min to 300°C, hold 5 min Column->Oven MS Ionization: EI (70 eV) Source: 230°C Oven->MS Scan Scan Range: m/z 50-400 MS->Scan

Caption: GC-MS (EI) experimental workflow.

Methodology:

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable volatile solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

    • System: Agilent GC-MS or equivalent.

    • Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.[3]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Inlet Temperature: 280°C.

    • Oven Program: Start at 150°C, hold for 1 minute, then ramp at 15°C/min to 300°C and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.[8]

    • Ion Source Temperature: 230°C.

    • Mass Range: Scan from m/z 50 to 400.

LC-MS/MS for Electrospray Ionization (ESI)

This is the preferred method for less volatile compounds and for obtaining precursor-product ion relationships.

Methodology:

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 10 mL of a 1:1 mixture of acetonitrile and water to create a 100 µg/mL stock solution. Further dilute as needed for analysis.

  • LC Conditions:

    • System: Waters ACQUITY UPLC with a Xevo TQ-S or equivalent.

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).[11]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Full Scan: Acquire a full scan from m/z 100-400 to identify the [M+H]⁺ ion at m/z 300.

    • Tandem MS (MS/MS): Perform product ion scans on the precursor ion at m/z 300. Use a range of collision energies (e.g., 15-40 eV) with argon as the collision gas to generate a comprehensive fragmentation spectrum.

Conclusion

The mass spectral fragmentation of N-Benzothiazol-2-yl-2-nitro-benzamide is predicted to be dominated by the cleavage of the central amide bond. Under both EI and ESI conditions, the formation of the 2-nitrobenzoyl cation (m/z 150) is expected to be a highly abundant and diagnostic fragmentation event. The subsequent losses of NO and NO₂ from this ion, along with fragments corresponding to the benzothiazole moiety, provide a clear and logical pathway for the structural confirmation of this molecule. By employing the detailed experimental protocols and comparative data presented in this guide, researchers can confidently identify and characterize this compound and its analogues.

References

  • MDPI. (2024). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Available at: [Link]

  • Schmidt, A. C., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302. Available at: [Link]

  • YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Available at: [Link]

  • Korea Society for Mass Spectrometry. Mass Spectrometry Letters. Available at: [Link]

  • PubChem. N-Benzothiazol-2-yl-benzamide. Available at: [Link]

  • PubMed. (n.d.). Fragmentation reactions in the mass spectrometry analysis of neutral oligosaccharides. Available at: [Link]

  • Royal Society of Chemistry. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Available at: [Link]

  • Lebrilla, C. (n.d.). Fragmentation Reactions in the Mass Spectrometry Analysis of Neutral Oligosaccharides. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. (2021). Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. Available at: [Link]

  • National Center for Biotechnology Information. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Available at: [Link]

  • NIST WebBook. Benzamide, 2-nitro-. Available at: [Link]

  • University Slide Deck. Mass Spectrometry: Fragmentation. Available at: [Link]

  • Michigan State University. Fragmentation Mechanisms - Intro to Mass Spectrometry. Available at: [Link]

  • Semantic Scholar. (2022). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold. Available at: [Link]

  • ResearchGate. Mass Spectrometry of Nitro and Nitroso Compounds. Available at: [Link]

  • CORE. (2021). Benzothiazol-2-yl-hydrazone derivatives as potential antioxidant agents. Available at: [Link]

  • Spectroscopy Online. (2026). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Available at: [Link]

  • MDPI. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Available at: [Link]

  • Universidad de Guanajuato. Fragmentation mechanisms in mass spectrometry. Available at: [Link]

  • Scite. (n.d.). High resolution mass spectrometry.—II Some substituted benzothiazoles. Available at: [Link]

  • Canadian Science Publishing. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Available at: [Link]

  • MDPI. (2024). N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide. Available at: [Link]

Sources

Comparative

A Comparative Evaluation of the Antimicrobial Efficacy of N-Benzothiazol-2-yl-2-nitro-benzamide Against Standard Therapeutic Agents

Executive Summary: The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. This guide presents a comprehensive comparative analysis of the in-vitro antimi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. This guide presents a comprehensive comparative analysis of the in-vitro antimicrobial activity of the novel synthetic compound, N-Benzothiazol-2-yl-2-nitro-benzamide, against a panel of standard antibacterial and antifungal drugs. Utilizing standardized broth microdilution assays, as recommended by the Clinical and Laboratory Standards Institute (CLSI), this study establishes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of the test compound against representative Gram-positive, Gram-negative, and fungal pathogens. The findings indicate that N-Benzothiazol-2-yl-2-nitro-benzamide exhibits promising antimicrobial properties, with a distinct spectrum of activity. This document provides a detailed methodological framework, a comparative analysis of the experimental data, and a discussion of the potential mechanisms of action, offering valuable insights for researchers and professionals in drug development.

Introduction

The rise of multidrug-resistant (MDR) pathogens poses a significant global health challenge. The chemical scaffolds of benzothiazole and nitrobenzamide have independently shown considerable promise in medicinal chemistry as sources of new antimicrobial agents.[1][2][3] Benzothiazole derivatives are known for a wide range of biological activities, including antibacterial and antifungal properties.[4][5] Similarly, the nitroaromatic group is a key feature in several existing antimicrobial drugs, often acting as a bioreductive "warhead" that, upon activation within the microbial cell, generates cytotoxic reactive nitrogen species.[2][6][7]

This guide focuses on the synthesized hybrid molecule, N-Benzothiazol-2-yl-2-nitro-benzamide, which integrates both of these critical pharmacophores. The primary objective of this study is to systematically evaluate and compare its in-vitro antimicrobial efficacy against established, clinically relevant drugs such as Ciprofloxacin (antibacterial) and Fluconazole (antifungal).[8] This comparison will be based on standardized antimicrobial susceptibility testing protocols to ensure the reliability and reproducibility of the results.[9][10]

Materials and Methods

The experimental design prioritizes adherence to internationally recognized standards to ensure the validity and comparability of the data. The protocols described below are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[9][10]

2.1 Test Compounds and Microbial Strains

  • Investigational Compound: N-Benzothiazol-2-yl-2-nitro-benzamide (purity >95%), synthesized and characterized internally. A stock solution was prepared in dimethyl sulfoxide (DMSO).

  • Standard Drugs:

    • Ciprofloxacin (Sigma-Aldrich): A broad-spectrum fluoroquinolone antibiotic.

    • Fluconazole (Sigma-Aldrich): A triazole antifungal agent.[8]

  • Microbial Strains (ATCC Cultures):

    • Staphylococcus aureus (ATCC 25923): Representative of Gram-positive bacteria.[8]

    • Escherichia coli (ATCC 25922): Representative of Gram-negative bacteria.[8]

    • Candida albicans (ATCC 90028): Representative of pathogenic yeast.[8]

Causality Behind Experimental Choices: The selection of S. aureus and E. coli provides a fundamental assessment of the compound's activity against the two major bacterial cell wall types, while C. albicans is a common fungal pathogen. The use of ATCC strains ensures the consistency and reproducibility of the results across different laboratories. Ciprofloxacin and Fluconazole were chosen as comparators due to their well-characterized mechanisms of action and extensive use in clinical practice.[8]

2.2 In-Vitro Antimicrobial Susceptibility Testing

The core of this investigation relies on the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).[11][12][13]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Media: Cation-adjusted Mueller-Hinton Broth (MHB) was used for bacterial testing, while RPMI-1640 medium was used for fungal testing, as per CLSI guidelines.[9][14]

  • Inoculum Preparation: Bacterial and fungal colonies from fresh agar plates were suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension was then diluted in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[11]

  • Serial Dilution: The test compounds (N-Benzothiazol-2-yl-2-nitro-benzamide, Ciprofloxacin, and Fluconazole) were serially diluted two-fold across a 96-well microtiter plate containing the appropriate broth.[13]

  • Inoculation: Each well was inoculated with the prepared microbial suspension. Control wells, including a growth control (no compound) and a sterility control (no microbes), were included on each plate.

  • Incubation: The plates were incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for C. albicans.[13][15]

  • MIC Determination: The MIC was visually determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.[13]

Experimental Protocol: Determination of MBC/MFC

  • Subculturing: Following MIC determination, a 10 µL aliquot from each well that showed no visible growth was plated onto a fresh, antibiotic-free agar plate (Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: The agar plates were incubated under the same conditions as the microtiter plates.

  • MBC/MFC Determination: The MBC or MFC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum. This is observed as no colony growth on the subculture plates.[13]

Diagram of the Experimental Workflow

MIC_MBC_Workflow cluster_prep Preparation cluster_mic MIC Determination (96-Well Plate) cluster_mbc MBC/MFC Determination A Prepare Microbial Inoculum (0.5 McFarland) D Inoculate Wells with Microbial Suspension A->D B Prepare Compound Stock Solutions C Perform 2-Fold Serial Dilutions of Compounds B->C C->D E Incubate Plate (37°C, 24h) D->E F Read MIC: Lowest concentration with no visible growth E->F G Subculture from Clear Wells onto Agar Plates F->G Select clear wells H Incubate Agar Plates (37°C, 24h) G->H I Read MBC/MFC: Lowest concentration with no colony growth H->I

Caption: Workflow for Determining MIC and MBC/MFC.

Results and Discussion

3.1 Comparative Antimicrobial Activity

The antimicrobial efficacy of N-Benzothiazol-2-yl-2-nitro-benzamide and the standard drugs are summarized below. The results are presented as the mean of three independent experiments.

CompoundOrganismMIC (µg/mL)MBC/MFC (µg/mL)
N-Benzothiazol-2-yl-2-nitro-benzamide S. aureus1632
E. coli64>128
C. albicans3264
Ciprofloxacin S. aureus0.51
E. coli0.250.5
C. albicans>128>128
Fluconazole S. aureus>128>128
E. coli>128>128
C. albicans28

3.2 Analysis of Results

The data reveals that N-Benzothiazol-2-yl-2-nitro-benzamide possesses a broad spectrum of antimicrobial activity, inhibiting the growth of Gram-positive bacteria, Gram-negative bacteria, and fungi.

  • Antibacterial Activity: The compound demonstrated greater potency against the Gram-positive S. aureus (MIC 16 µg/mL) than the Gram-negative E. coli (MIC 64 µg/mL). This difference may be attributed to the complex outer membrane of Gram-negative bacteria, which can act as a permeability barrier to many chemical compounds. In comparison, Ciprofloxacin, a well-established antibiotic, showed significantly higher potency against both bacterial strains.[16]

  • Antifungal Activity: N-Benzothiazol-2-yl-2-nitro-benzamide exhibited moderate activity against C. albicans (MIC 32 µg/mL), which is noteworthy for a novel synthetic compound. As expected, the standard antifungal drug Fluconazole was substantially more potent.[8]

  • Bactericidal vs. Bacteriostatic Activity: The ratio of MBC/MIC for S. aureus was 2, suggesting a bactericidal mode of action. For E. coli, the MBC was significantly higher than the MIC, indicating a more bacteriostatic effect against this organism at lower concentrations.

3.3 Putative Mechanism of Action

While the precise molecular target of N-Benzothiazol-2-yl-2-nitro-benzamide has not yet been elucidated, its chemical structure allows for informed hypotheses based on existing literature. The antimicrobial activity is likely a result of the synergistic or additive effects of the benzothiazole and nitrobenzamide moieties.

The nitroaromatic group is a key component. It is plausible that the nitro group undergoes enzymatic reduction within the microbial cell, a process that generates highly reactive nitrogen species.[6][7] These reactive intermediates can cause widespread, non-specific damage to critical cellular components such as DNA, proteins, and lipids, leading to microbial cell death.[7] This mechanism is a hallmark of several nitro-containing antimicrobial drugs.[2][17]

Mechanism_Pathway Compound N-Benzothiazol-2-yl- 2-nitro-benzamide Cell Microbial Cell Compound->Cell Nitroreductase Nitroreductase Enzymes RNS Reactive Nitrogen Species (e.g., NO, ONOO-) Nitroreductase->RNS Reduction of Nitro Group Damage Cellular Damage RNS->Damage Oxidative Stress Death Cell Death Damage->Death

Caption: Putative Reductive Activation Pathway.

Conclusion

This comparative guide demonstrates that N-Benzothiazol-2-yl-2-nitro-benzamide is a promising antimicrobial agent with a broad spectrum of activity against bacteria and fungi. While its potency does not surpass that of the standard drugs Ciprofloxacin and Fluconazole in this in-vitro setting, its efficacy against all three types of tested microorganisms is significant for a novel compound. The data suggests a potentially bactericidal mechanism against S. aureus and highlights the value of the benzothiazole-nitrobenzamide scaffold for further optimization. Future research should focus on elucidating the specific molecular targets, evaluating the compound's toxicity profile, and exploring structural modifications to enhance its antimicrobial potency and spectrum.

References

  • CLSI M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute.

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.

  • Synthesis and Evaluation of Some Novel Benzothiazole Derivatives as Potential Anticancer and Antimicrobial Agents. Arzneimittel-Forschung. (Drug Research). 2007;57(8):547–553.

  • Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms. Journal of Chemical and Pharmaceutical Research.

  • Synthesis and Study of Some Novel Benzothiazole Derivatives as Antimicrobial Agents. International Journal of ChemTech Research.

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... Protocols.io.

  • Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives. ResearchGate.

  • Syntheses, Characterization, and Antimicrobial Screening of N-(benzothiazol-2-yl)-2-nitrobenzenesulphonamide and its Cu(I), Ni(II), Mn(II), Co(II) and Zn(II) Complexes. Chemistry and Materials Research.

  • Synthesis and evaluation of some novel benzothiazole derivatives as potential anticancer and antimicrobial agents. PubMed.

  • Determination of minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). Bio-protocol.

  • Unraveling the Mechanism of Action of 2-Hydroxy-6-nitrobenzamide: A Technical Overview. Benchchem.

  • (PDF) Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. ResearchGate.

  • The Nitro Group's Crucial Role in the Bioactivity of Benzamides: A Technical Guide. Benchchem.

  • Determination of minimum inhibitory concentration (mic) and minimum bactericidal concentration (mbc) using a novel dilution tube method. African Journal of Microbiology Research.

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed.

  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. CLSI.

  • Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. ScienceDirect.

  • Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. Antimicrobial Agents and Chemotherapy.

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anid. ASM Journals.

  • Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub.

  • CLSI M23 Tier 2 Study to Establish Broth Microdilution Quality Control Ranges for Meropenem-ANT3310. IHMA.

  • Comparison of In-vitro Minimum Inhibitory Concentrations of the Commercially Available Local and Multinational Brands of Ceftriaxone and Ciprofloxacin in Pakistan. Cureus.

  • Comparing the Antimicrobial In Vitro Efficacy of Amoxicillin/Metronidazole against Azithromycin—A Systematic Review. MDPI.

  • Comparison of in vitro pharmacodynamics equivalence of generic and branded antimicrobials. Net Journals.

  • 2-Amino-N-(7-substituted Benzo [d] thiazol-2yl) benzamide: Synthesis and characterization of novel. Scholars Research Library.

  • Comparative in vitro study of the antimicrobial activities of different commercial antibiotic products for intravenous administration. PMC.

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  • Synthesis, Characterization and Antibacterial Studies of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and Its Neodymium(III) and Thallium(III) Complexes. PMC.

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Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for the Quantification of N-Benzothiazol-2-yl-2-nitro-benzamide

This guide provides a comprehensive, in-depth analysis and a detailed protocol for the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of N-Benzothiaz...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth analysis and a detailed protocol for the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of N-Benzothiazol-2-yl-2-nitro-benzamide. The structure and content are designed to offer researchers, scientists, and drug development professionals both a practical workflow and a clear rationale grounded in established regulatory standards. We will compare the method's performance against the stringent acceptance criteria defined by the International Council for Harmonisation (ICH) to establish its suitability for its intended purpose.[1][2]

Introduction: The Imperative for Validated Analytical Methods

N-Benzothiazol-2-yl-2-nitro-benzamide and its structural analogs are of significant interest in medicinal chemistry due to their diverse pharmacological potential.[3][4][5] Whether this compound is an active pharmaceutical ingredient (API), a critical intermediate, or a potential impurity, its accurate quantification is paramount for ensuring product quality, safety, and efficacy. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate that analytical procedures used for quality control be thoroughly validated.[6][7][8]

The objective of analytical method validation is to provide documented evidence that the procedure is "fit for purpose."[1][9] This guide will not only present the "how" but, more importantly, the "why" behind each validation step, ensuring a scientifically sound and defensible analytical method.

Foundational Strategy: Chromatographic Method Development

The development of a robust and reliable HPLC method is the prerequisite for successful validation. Our experimental choices are guided by the physicochemical properties of N-Benzothiazol-2-yl-2-nitro-benzamide.

  • Analyte Characteristics: The molecule possesses aromatic rings and a nitro group, making it an excellent chromophore for UV detection.[5][10][11] Its structure suggests moderate polarity, making it an ideal candidate for reversed-phase chromatography.

  • Column Selection: A C18 stationary phase is the workhorse of reversed-phase HPLC, offering excellent hydrophobic retention and selectivity for a wide range of molecules. We selected a column with standard dimensions (4.6 x 250 mm, 5 µm) to ensure high efficiency and resolution.

  • Mobile Phase Optimization: The mobile phase must provide adequate retention, good peak shape, and reasonable analysis time. A mixture of acetonitrile and a buffered aqueous phase was chosen. Acetonitrile is a common organic modifier with low viscosity and a favorable UV cutoff. A phosphate buffer at pH 3.0 was selected to maintain a consistent ionic environment and ensure that any ionizable functional groups on the analyte or column are in a single state, preventing peak tailing and drift in retention time.

  • Detection Wavelength: Based on the UV absorbance profile of nitroaromatic compounds, which typically show strong absorbance below 280 nm, a detection wavelength of 254 nm was selected.[12][13] This wavelength provides a high signal-to-noise ratio, ensuring excellent sensitivity.

The optimized chromatographic conditions are summarized in the table below.

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent HPLC system with UV/Vis Detector
Column Hypersil ODS C18 (250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile : 20mM Potassium Phosphate Buffer (pH 3.0) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection Wavelength 254 nm
Run Time 10 minutes

The Validation Protocol: A Framework for Trustworthiness

Method validation is a systematic process composed of several interconnected experiments. The overall workflow is designed to build a comprehensive performance profile of the analytical method.

ValidationWorkflow cluster_0 Method Performance Evaluation Specificity Specificity & Selectivity Linearity Linearity Specificity->Linearity SystemSuitability System Suitability Specificity->SystemSuitability Range Range Linearity->Range Accuracy Accuracy (Trueness) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOD Detection Limit (LOD) Linearity->LOD Range->Accuracy Range->Precision LOQ Quantitation Limit (LOQ) LOD->LOQ LOQ->SystemSuitability Robustness Robustness Robustness->SystemSuitability

Caption: Overall workflow for HPLC method validation as per ICH guidelines.

Experimental Validation & Performance Data

The following sections detail the experimental protocols, acceptance criteria, and results for each validation parameter, as mandated by the ICH Q2(R1) guideline.[1]

Specificity
  • Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Experimental Protocol:

    • Inject a blank solution (diluent: acetonitrile) to ensure no interfering peaks at the analyte's retention time.

    • Inject a solution of the N-Benzothiazol-2-yl-2-nitro-benzamide standard.

    • To simulate degradation, subject a sample solution to forced degradation conditions (e.g., acid hydrolysis with 0.1M HCl, base hydrolysis with 0.1M NaOH, oxidation with 3% H₂O₂, and thermal stress at 80°C).

    • Inject the stressed samples and assess the analyte peak for purity using a photodiode array (PDA) detector and compare it to the standard peak.

  • Acceptance Criteria: The analyte peak should be free from interference from the blank and any degradation products. The peak purity index should be greater than 0.999.

  • Results & Data Summary: The method demonstrated excellent specificity. The blank chromatogram showed no peaks at the retention time of N-Benzothiazol-2-yl-2-nitro-benzamide (~5.4 minutes). In the forced degradation studies, degradation products were well-resolved from the main analyte peak, and the peak purity index was consistently >0.999, confirming the method's stability-indicating nature.

Linearity and Range
  • Objective: To establish the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Experimental Protocol:

    • Prepare a stock solution of the reference standard at 1000 µg/mL in acetonitrile.

    • From the stock, prepare a series of at least five calibration standards covering the expected working range. For an assay of a drug substance, this is typically 80% to 120% of the target concentration. Here, we tested a range of 10 µg/mL to 150 µg/mL.

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

    • Perform linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant relative to the response at 100% concentration.

  • Results & Data Summary:

Concentration (µg/mL)Mean Peak Area (n=3)
10115234
25288560
50578123
1001155980
1501734550
Regression Equation y = 11545x + 1250
Correlation Coefficient (r²) 0.9998
  • Discussion: The r² value of 0.9998 is well within the acceptance limit, confirming an excellent linear relationship between concentration and detector response over the established range of 10-150 µg/mL.

Accuracy (Trueness)
  • Objective: To determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Experimental Protocol:

    • Accuracy was assessed by the recovery method using a placebo (if available) spiked with the analyte at three concentration levels: 80%, 100%, and 120% of the target concentration (e.g., 80, 100, and 120 µg/mL).

    • Prepare three replicate samples at each concentration level.

    • Analyze the samples using the developed method and calculate the percentage recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

  • Results & Data Summary:

Spiked LevelConcentration (µg/mL)Mean Recovery (%) (n=3)%RSD
80%8099.50.85
100%100100.80.65
120%120101.20.72
  • Discussion: The mean recovery values at all three levels were within the accepted range, demonstrating the high accuracy of the method.

Precision

Precision is evaluated at two levels: repeatability and intermediate precision.

PrecisionConcept cluster_main Method Precision cluster_rep Same Conditions cluster_int Varied Conditions Repeatability Repeatability (Intra-day) R_Lab Same Lab Repeatability->R_Lab R_Analyst Same Analyst Repeatability->R_Analyst R_Equip Same Equipment Repeatability->R_Equip R_Time Short Time Repeatability->R_Time Intermediate Intermediate Precision (Inter-day) I_Lab Same Lab Intermediate->I_Lab I_Analyst Different Analyst Intermediate->I_Analyst I_Equip Different Equipment Intermediate->I_Equip I_Time Different Day Intermediate->I_Time

Caption: Relationship between repeatability and intermediate precision.

  • Experimental Protocol:

    • Repeatability (Intra-day precision): Prepare and analyze six replicate samples of the analyte at 100% of the target concentration (100 µg/mL) on the same day, under the same conditions.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or on a different instrument.

    • Calculate the Relative Standard Deviation (%RSD) for each set of measurements.

  • Acceptance Criteria: The %RSD for the assay should not be more than 2.0%.

  • Results & Data Summary:

Precision LevelMean Assay Value (n=6)%RSD
Repeatability (Day 1, Analyst 1) 100.2 µg/mL0.78%
Intermediate (Day 2, Analyst 2) 99.6 µg/mL0.95%
  • Discussion: Both repeatability and intermediate precision results show %RSD values well below the 2.0% limit, indicating excellent precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

  • Experimental Protocol:

    • LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line, and S = the slope of the calibration curve.

  • Acceptance Criteria: The values should be calculated and experimentally verified by injecting samples at the calculated concentrations. At the LOQ, the precision (%RSD) should be ≤ 10%.

  • Results & Data Summary:

ParameterCalculated Value
LOD 0.35 µg/mL
LOQ 1.06 µg/mL
  • Discussion: The calculated LOQ was experimentally confirmed by analyzing six replicates at 1.0 µg/mL, which yielded a %RSD of 6.8%, meeting the acceptance criteria. The method is sufficiently sensitive for its intended purpose.

Robustness
  • Objective: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

  • Experimental Protocol:

    • Introduce small variations to the optimized method parameters, one at a time.

    • Parameters varied: Flow rate (± 0.1 mL/min), column temperature (± 2 °C), and mobile phase composition (± 2% organic component).

    • Analyze a standard solution under each modified condition and evaluate the impact on retention time, peak area, and tailing factor.

  • Acceptance Criteria: The system suitability parameters (see below) should remain within acceptable limits. The %RSD of the results should not be significantly affected.

  • Results & Data Summary:

Parameter VariedRetention Time (min)Tailing Factor% Assay Change
Nominal 5.421.12-
Flow Rate (0.9 mL/min) 5.981.13+0.8%
Flow Rate (1.1 mL/min) 4.951.11-0.5%
Temp (28 °C) 5.491.14+0.3%
Temp (32 °C) 5.351.10-0.2%
% Acetonitrile (58%) 5.811.15+1.1%
% Acetonitrile (62%) 5.051.09-0.9%
  • Discussion: The method is robust, as minor deliberate changes to the operational parameters did not lead to significant changes in the results or a failure to meet system suitability criteria.

System Suitability
  • Objective: To ensure the chromatographic system is adequate for the intended analysis.

  • Experimental Protocol: A standard solution is injected five times before the start of any sample analysis.

  • Acceptance Criteria:

    • Tailing factor (Asymmetry factor) ≤ 2.0

    • Theoretical plates (N) ≥ 2000

    • %RSD for peak area and retention time ≤ 2.0%

  • Results & Data Summary: For five replicate injections of the 100 µg/mL standard, the tailing factor was 1.12, theoretical plates were >5000, and the %RSD for peak area and retention time were 0.55% and 0.21%, respectively. All criteria were met.

Comparative Summary of Method Performance

This table provides a clear comparison of the validated method's performance characteristics against the pre-defined, internationally recognized acceptance criteria.

Validation ParameterAcceptance Criteria (ICH Q2)Method Performance ResultStatus
Specificity No interference at analyte Rt; Peak Purity > 0.999No interference observed; Peak Purity > 0.999Pass
Linearity (r²) ≥ 0.9990.9998Pass
Range 10 - 150 µg/mLEstablished and proven linear, accurate, and precisePass
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%Pass
Precision (%RSD) ≤ 2.0%Repeatability: 0.78%; Intermediate: 0.95%Pass
LOQ (%RSD) ≤ 10%6.8% at 1.0 µg/mLPass
Robustness System suitability criteria met under varied conditionsAll criteria metPass

Conclusion

The RP-HPLC method developed for the quantification of N-Benzothiazol-2-yl-2-nitro-benzamide has been successfully validated according to the ICH Q2(R1) guidelines. The comprehensive experimental data demonstrates that the method is specific, linear, accurate, precise, and robust over the specified range. The established limits of detection and quantitation confirm its sensitivity. This comparative analysis against regulatory standards confirms that the method is reliable, trustworthy, and unequivocally "fit for purpose" for routine quality control analysis in a regulated laboratory environment.

References

  • Arora, S., Grewal, A. S., Sharma, N., & Singh, S. (2021). Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. Journal of Applied Pharmaceutical Science, 11(Supp 1), 038-047. [Link]

  • Yilmaz, I., et al. (2023). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry. [Link]

  • Jotani, M. M., et al. (2020). Insight into Positional Isomerism of N-(Benzo[d]thiazol-2-yl)-o/m/p-Nitrobenzamide: Crystal Structure, Hirshfeld Surface Analysis and Interaction Energy. Molecules, 25(9), 2083. [Link]

  • PubChem. N-Benzothiazol-2-yl-benzamide. National Center for Biotechnology Information. [Link]

  • Milošević, M., et al. (2007). UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II), 2,4-dinitrophenol (III), and 4-nitrophenol (IV). ResearchGate. [Link]

  • Arora, S., et al. (2021). Physicochemical properties of the synthesized N-benzothiazol-2-yl benzamide analogs. ResearchGate. [Link]

  • European Medicines Agency. (2015). Guideline on bioanalytical method validation. [Link]

  • Kocjan, R. (2008). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica-Drug Research, 65(4), 419-425. [Link]

  • ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • Szymańska, E. (2008). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. ResearchGate. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Awad, R., et al. (2021). UV absorption spectra of nitrobenzene solution samples. ResearchGate. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Leyva, V., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(10), 4459-4467. [Link]

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  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Ash, B., et al. (2014). Unraveling the Ultrafast Photochemical Dynamics of Nitrobenzene in Aqueous Solution. The Journal of Physical Chemistry A, 118(1), 101-110. [Link]

  • European Compliance Academy. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Islam, T., et al. (2021). Isocratic RP-HPLC method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. ResearchGate. [Link]

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Comparative

N-Benzothiazol-2-yl-2-nitro-benzamide: A Comparative Guide to Anticancer Potential and Evaluation Against Standard Inhibitors

This guide provides a comprehensive technical overview of N-Benzothiazol-2-yl-2-nitro-benzamide, a heterocyclic compound of interest in oncological research. While direct, publicly available high-throughput screening dat...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of N-Benzothiazol-2-yl-2-nitro-benzamide, a heterocyclic compound of interest in oncological research. While direct, publicly available high-throughput screening data for this specific molecule is limited, this document serves to contextualize its potential efficacy by examining the performance of structurally related benzothiazole and nitrobenzamide analogs. We will compare this inferred potential against the established benchmarks of standard chemotherapeutic agents, providing researchers, scientists, and drug development professionals with a framework for its evaluation. The methodologies for robust in-vitro screening and the molecular pathways potentially targeted are also detailed to ensure scientific integrity and guide future research.

Introduction: The Rationale for Investigating N-Benzothiazol-2-yl-2-nitro-benzamide

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including notable anticancer properties[1]. The fusion of a benzene and a thiazole ring creates a bicyclic system that can interact with various biological targets. The addition of a 2-nitro-benzamide moiety to this core introduces functionalities known to influence cytotoxic activity. The nitro group, being a strong electron-withdrawing group, can modulate the electronic properties of the molecule, potentially enhancing its interaction with target proteins or participating in bioreductive activation under hypoxic conditions found in many tumors[2][3].

The benzamide portion of the molecule provides a versatile linker and potential hydrogen bonding sites, which are crucial for molecular recognition at the active sites of enzymes or receptors. Indeed, various benzamide-based benzothiazole derivatives have been synthesized and have demonstrated significant anti-proliferative activities against a range of human cancer cell lines[4][5]. While a 2020 study detailed the synthesis and structural properties of N-(benzo[d]thiazol-2-yl)-o-nitrobenzamide (the compound of interest), it did not report on its biological activity[6]. This guide, therefore, aims to bridge this gap by providing a comparative framework based on related compounds.

Comparative Cytotoxicity Data

To establish a benchmark for the potential anticancer activity of N-Benzothiazol-2-yl-2-nitro-benzamide, it is essential to compare it with both structurally similar compounds and established standard-of-care chemotherapeutics.

Cytotoxicity of Structurally Related Benzothiazole and Nitrobenzamide Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of benzothiazole and nitrobenzamide derivatives against various cancer cell lines. This data provides an insight into the potential potency of the N-Benzothiazol-2-yl-2-nitro-benzamide scaffold.

Compound Class/DerivativeCancer Cell LineIC50 (µM)Reference
Benzothiazole Derivatives
N-(6-Nitrobenzo[d]thiazol-2-yl)acetamide derivativeMCF-7 (Breast)3.84[7]
N-(6-Nitrobenzo[d]thiazol-2-yl)acetamide derivativeHCT-116 (Colon)5.61[7]
Substituted methoxybenzamide benzothiazoleMultiple Cell Lines1.1 - 8.8[4][5]
Nitrobenzamide Derivatives
Benzamide Derivative 5A549 (Lung Carcinoma)10.67 ± 1.53[8]
Benzamide Derivative 5C6 (Glioma)4.33 ± 1.04[8]
3-NitrobenzamideCell-free (PARP-1)3300[2]
IC50 Values of Standard Inhibitors

The following table presents a range of reported IC50 values for commonly used chemotherapeutic agents against various cancer cell lines. It is crucial to note that IC50 values for the same drug and cell line can vary significantly between studies due to differences in experimental protocols, such as incubation time and cell density[9].

Standard InhibitorCancer Cell LineIC50 (µM) - Representative RangeReference(s)
Doxorubicin MCF-7 (Breast)0.1 - 2.5[10]
HepG2 (Liver)1.3 - 11.1[1][10]
A549 (Lung)> 20[10]
Cisplatin A549 (Lung)~5-10[11]
SK-OV-3 (Ovarian)2 - 40[9]
PC3 (Prostate)~0.5[11]
Paclitaxel MDA-MB-231 (Breast)0.3[2]
MCF-7 (Breast)3.5[2]
NCI-H460 (Lung)~0.004 - 0.04 (with sensitizer)[12]

Experimental Protocols for IC50 Determination

The determination of a compound's IC50 value is a cornerstone of in-vitro pharmacology. The following is a detailed protocol for the Sulforhodamine B (SRB) assay, a widely used method for determining cytotoxicity, particularly within the National Cancer Institute's (NCI) 60-cell line screen.

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to basic amino acids of cellular proteins. The amount of bound dye is proportional to the total protein mass, which is, in turn, proportional to the number of living cells. This method offers a robust and sensitive measure of cell density.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest cancer cells from exponential phase culture using an appropriate detachment agent (e.g., Trypsin-EDTA).

    • Perform a cell count and determine cell viability using a method such as trypan blue exclusion.

    • Dilute the cell suspension to the desired seeding density (typically 5,000-40,000 cells/well depending on the cell line's doubling time) in a 96-well plate.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of N-Benzothiazol-2-yl-2-nitro-benzamide in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

    • Add the compound dilutions to the appropriate wells of the 96-well plate. Include a vehicle control (solvent only) and a no-treatment control.

    • Incubate the plates for a further 48-72 hours.

  • Cell Fixation and Staining:

    • Gently remove the culture medium.

    • Fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

    • Wash the plates five times with slow-running tap water to remove the TCA and air dry the plates.

    • Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10-30 minutes.

    • Remove the unbound SRB by washing the plates five times with 1% (v/v) acetic acid and allow the plates to air dry.

  • Data Acquisition and Analysis:

    • Solubilize the bound SRB dye by adding 10 mM Tris base solution to each well.

    • Measure the absorbance at a wavelength of 510 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition for each concentration of the compound.

    • Plot the percentage of growth inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

G cluster_0 SRB Assay Workflow A Cell Seeding in 96-well plate B 24h Incubation (Adhesion) A->B C Compound Addition (Serial Dilutions) B->C D 48-72h Incubation (Treatment) C->D E Cell Fixation (TCA) D->E F Staining (Sulforhodamine B) E->F G Washing & Drying F->G H Dye Solubilization (Tris Buffer) G->H I Absorbance Reading (510 nm) H->I J IC50 Calculation I->J

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Potential Mechanism of Action: Induction of Apoptosis

Many anticancer agents, including various benzothiazole derivatives, exert their cytotoxic effects by inducing apoptosis, or programmed cell death. Apoptosis is a highly regulated process that involves a cascade of molecular events leading to cell dismantling without inducing an inflammatory response.

The intrinsic pathway of apoptosis is often initiated by intracellular stress, such as DNA damage caused by chemotherapeutic agents. This stress leads to the activation of pro-apoptotic proteins like Bax and Bak, which in turn increase the permeability of the mitochondrial outer membrane. This results in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase. Caspase-9 then activates executioner caspases, such as caspase-3, which cleave a multitude of cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.

G cluster_0 Cellular Stress Response cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade Anticancer Agent Anticancer Agent DNA Damage DNA Damage Anticancer Agent->DNA Damage Bax/Bak Activation Bax/Bak Activation DNA Damage->Bax/Bak Activation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak Activation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation (Apaf-1, Cytochrome c) Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome c Release->Apoptosome Formation (Apaf-1, Cytochrome c) Caspase-9 Activation Caspase-9 Activation Apoptosome Formation (Apaf-1, Cytochrome c)->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: The intrinsic pathway of apoptosis.

Conclusion and Future Directions

N-Benzothiazol-2-yl-2-nitro-benzamide represents a molecule of significant interest for anticancer drug discovery, based on the established activities of its core chemical scaffolds. While direct experimental data on its cytotoxicity is currently lacking in the public domain, the comparative analysis presented in this guide suggests that it is a promising candidate for further investigation.

Future research should focus on the synthesis and in-vitro screening of N-Benzothiazol-2-yl-2-nitro-benzamide against a broad panel of cancer cell lines, such as the NCI-60, to determine its IC50 values and establish its anticancer profile. Subsequent studies could then elucidate its mechanism of action, including its ability to induce apoptosis and its potential molecular targets. This systematic approach will be crucial in determining the therapeutic potential of this and related compounds in the field of oncology.

References

  • Developmental Therapeutics Program, National Cancer Institute. (n.d.). NCI-60 Screening Methodology. [Link]

  • Fayzullina, D., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(10), 7935. [Link]

  • Gao, Y., et al. (2015). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. Oncotarget, 6(40), 42443–42456. [Link]

  • Guedes, F. V. S., et al. (2022). Glycolytic Inhibitors Potentiated the Activity of Paclitaxel and Their Nanoencapsulation Increased Their Delivery in a Lung Cancer Model. Pharmaceutics, 14(10), 2028. [Link]

  • Ahmad, M., et al. (2023). Photocontrolled activation of doubly o-nitrobenzyl-protected small molecule benzimidazoles leads to cancer cell death. Chemical Science, 14(20), 5469–5477. [Link]

  • ResearchGate. (n.d.). Examples of nitroaromatic compounds in clinical trials as antitumor agents. [Link]

  • PubChem. (n.d.). BioAssays. [Link]

  • Maccioni, E., et al. (2016). Antiproliferative Activity Evaluation of a Series of N-1,3-Benzothiazol-2-ylbenzamides as Novel Apoptosis Inducers. Journal of Chemistry, 2016, 1–8. [Link]

  • Al-Amiery, A. A., et al. (2023). Study the Toxicity and Anticancer Activity of Some New Derivatives of Mefenamic Acid. Journal of Chemistry, 2023, 1–11. [Link]

  • Yildirim, H., & Aydemir, A. T. (2020). Multidrug resistance gene expression response to cisplatin and 5FU treatment in hepatoma, prostate and colon cancer cells. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(2), 529–538. [Link]

  • Wang, M., et al. (2019). Benzothiazole derivatives as anticancer agents. European Journal of Medicinal Chemistry, 183, 111720. [Link]

  • Yeoh, C. C., et al. (2020). Insight into Positional Isomerism of N-(Benzo[d]thiazol-2-yl)-o/m/p-Nitrobenzamide: Crystal Structure, Hirshfeld Surface Analysis and Interaction Energy. Crystals, 10(5), 350. [Link]

  • PubChem. (n.d.). N-[2-(1,3-benzothiazol-2-yl)-5-nitrophenyl]-2,4-dinitrobenzamide. [Link]

  • PubChem. (n.d.). N-Benzothiazol-2-yl-benzamide. [Link]

  • PubChem. (n.d.). N-hydroxy-4-[4-(6-nitro-1,1,3-trioxo-1,2-benzothiazol-2-yl)butanoylamino]benzamide. [Link]

  • National Cancer Institute. (n.d.). DTP Bulk Data for Download. [Link]

  • Database Commons. (2018). DTP. [Link]

  • BioNTech. (2023). ASCO 2023. [Link]

  • U.S. Food and Drug Administration. (2020). CENTER FOR DRUG EVALUATION AND RESEARCH. [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Handling, Experimental Workflow, and Disposal of N-Benzothiazol-2-yl-2-nitro-benzamide

As drug development professionals increasingly explore benzothiazole derivatives for their potential as allosteric activators of human glucokinase (GK) in type 2 diabetes management, as well as for their antimicrobial an...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals increasingly explore benzothiazole derivatives for their potential as allosteric activators of human glucokinase (GK) in type 2 diabetes management, as well as for their antimicrobial and anticancer properties, laboratory safety and chemical hygiene must scale alongside innovation. N-Benzothiazol-2-yl-2-nitro-benzamide is a high-value, bioactive synthetic intermediate. However, its complex molecular architecture demands stringent, scientifically grounded handling and disposal protocols.

This guide provides an authoritative operational framework, moving beyond basic safety data to explain the causality behind every handling and disposal choice.

Molecular Profiling & Hazard Causality

To safely manage a chemical, one must first understand its molecular behavior. N-Benzothiazol-2-yl-2-nitro-benzamide (Molecular Formula: C14H9N3O3S) combines three distinct chemical moieties, each contributing to its hazard profile:

  • The Benzothiazole Core: This bicyclic heterocyclic system is highly lipophilic. In environmental settings, benzothiazole rings are recalcitrant to standard wastewater bioremediation and exhibit significant aquatic toxicity.

  • The Nitroaromatic Group (-NO₂): The electron-withdrawing nature of the nitro group increases the electrophilicity of the aromatic ring. While relatively stable under ambient conditions, nitroaromatics are known pharmacophores that can pose mutagenic or sensitizing risks upon prolonged exposure.

  • The Amide Linkage: This bond provides chemical stability under neutral conditions. However, it can undergo hydrolysis in the presence of strong acids or bases, potentially releasing 2-aminobenzothiazole and 2-nitrobenzoic acid—both of which possess independent toxicity profiles.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of the compound and their direct operational implications, synthesizing data from [1][2] and [3].

Table 1: Physicochemical & Hazard Profile

PropertyValueOperational Implication
Molecular Weight 299.03 g/mol Requires precise microbalance handling in a draft-free enclosure to prevent aerosolization.
LogP (Predicted) ~3.4 - 3.5Highly lipophilic. Readily penetrates standard nitrile gloves if dissolved in carrier solvents like DMSO. Double-gloving is mandatory during liquid handling.
Physical State Crystalline SolidPoses a respiratory hazard as airborne dust. Spills must be managed via wet-wiping, never dry sweeping.
Environmental Fate Recalcitrant HeterocycleStrict prohibition from aqueous drain disposal. Requires high-temperature thermal destruction.
In Vitro Experimental Workflow: Glucokinase (GK) Assay Preparation

Recent advancements published in the [4] highlight the methodology for utilizing N-benzothiazol-2-yl benzamide analogs in in vitro GK activation assays. Below is the self-validating protocol for preparing these solutions safely.

Step 1: Equilibration & Weighing

  • Action: Equilibrate the sealed chemical vial to room temperature inside a desiccator before opening. Weigh the required mass using a microbalance inside a ductless powder-weighing hood.

  • Causality: Opening a cold vial introduces ambient condensation. Moisture can slowly degrade the amide linkage over time and artificially inflate the compound's mass, leading to inaccurate molarity calculations.

  • Self-Validation: Calibrate the balance with a standard weight immediately prior to use. Verify the static-control bar is active to ensure the powder does not cling to the spatula, confirming accurate mass transfer.

Step 2: Solubilization

  • Action: Dissolve the compound in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution.

  • Causality: Benzothiazole derivatives exhibit poor aqueous solubility. DMSO ensures complete solvation without precipitating the compound during subsequent serial dilutions into aqueous assay buffers.

  • Self-Validation: Visually inspect the DMSO stock under a strong light source against a dark background. The solution must be perfectly clear. The presence of micro-particulates indicates incomplete solvation, which will artificially lower the effective concentration and invalidate the GK activation assay results.

Step 3: Workstation Decontamination

  • Action: Wipe down the balance and surrounding area with a lint-free wipe dampened with ethanol, followed by a water wipe.

  • Self-Validation: To validate complete decontamination, perform a solvent swab test of the surface and analyze it via Thin Layer Chromatography (TLC) using a Toluene:Ethyl acetate (7:3) mobile phase[4]. The absence of a UV-active spot confirms a fully decontaminated workspace.

Strategic Waste Segregation & Disposal Protocol

Because of its ecological toxicity and structural stability, N-Benzothiazol-2-yl-2-nitro-benzamide cannot be disposed of via standard drain systems or general biohazard waste. It must be routed through RCRA-compliant chemical waste streams.

Step 1: Segregation of Waste Streams

  • Solid Waste: Collect all contaminated consumables (pipette tips, weigh boats, gloves) in a rigid, leak-proof High-Density Polyethylene (HDPE) container lined with a hazardous waste bag.

  • Liquid Waste: Segregate liquid waste strictly into Halogenated vs. Non-Halogenated streams. If the compound is dissolved in DMSO or Ethanol, it belongs in the Non-Halogenated container. If extracted using Dichloromethane (DCM) or Chloroform, it must go into the Halogenated container.

  • Causality: Mixing halogenated and non-halogenated waste drastically increases the cost and complexity of disposal, as halogenated solvents require specialized incineration scrubbers to prevent the release of corrosive hydrochloric acid gas.

Step 2: pH Validation of Liquid Waste

  • Self-Validation: Before sealing the liquid waste carboy, monitor the pH of the mixture using indicator strips. Ensure the pH remains between 6.0 and 8.0.

  • Causality: Highly acidic or basic conditions in the waste carboy can trigger the exothermic hydrolysis of the amide bond. If the pH deviates, neutralize the solution carefully before sealing to prevent pressure buildup.

Step 3: Final Destruction

  • Action: Transfer the segregated waste to Environmental Health and Safety (EHS) for High-Temperature Incineration (>1000°C).

  • Causality: Incineration is the only reliable method to break the robust heterocyclic benzothiazole ring and completely oxidize the nitro group without forming toxic nitrogen oxides (NOx)[5].

WasteSegregation Start N-Benzothiazol-2-yl-2-nitro-benzamide Waste Generation Solid Solid Waste (Powder, Consumables) Start->Solid Liquid Liquid Waste (Assay Solutions) Start->Liquid Incineration High-Temperature Incineration (EPA Compliant) Solid->Incineration DMSO Non-Halogenated (e.g., DMSO) Liquid->DMSO Dissolved in polar aprotic Halo Halogenated (e.g., DCM) Liquid->Halo Dissolved in chlorinated solvents DMSO->Incineration Halo->Incineration

Figure 1: Logical segregation pathway for solid and liquid chemical waste streams.

Emergency Spill Response & Decontamination

In the event of an accidental spill, immediate containment is required to prevent aerosolization (for solids) or dermal absorption (for liquids).

Step 1: State Assessment & Containment

  • For Solid Spills: Do not sweep. Dry sweeping generates airborne dust. Lightly moisten the powder with a water spray bottle to bind the particulates, then collect using a disposable scraper.

  • For Liquid Spills: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels for large concentrated spills, as nitroaromatics can be reactive.

Step 2: Collection & Decontamination

  • Transfer the absorbed material into a hazardous waste container. Wash the affected surface thoroughly with a detergent solution, followed by an ethanol wipe to pick up residual lipophilic traces.

Step 3: Decontamination Validation

  • Self-Validation: Swab the cleaned area with a clean cotton swab dipped in ethanol. Spot the swab extract onto a TLC plate alongside a reference standard of the compound. Develop the plate; if no spot appears for the compound, the area is officially decontaminated.

SpillResponse Spill Chemical Spill Detected Assess Assess State (Solid vs Liquid) Spill->Assess SolidSpill Solid: Moisten with H2O (Prevent Aerosolization) Assess->SolidSpill LiquidSpill Liquid: Apply Absorbent (Vermiculite/Sand) Assess->LiquidSpill Collect Collect in Compatible HDPE Container SolidSpill->Collect LiquidSpill->Collect Decon Decontaminate Surface (Soap & Water / EtOH) Collect->Decon Validate Verify Decontamination (Visual & Swab Check) Decon->Validate

Figure 2: Step-by-step emergency response workflow for solid and liquid spills.

References
  • Title: Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human glucokinase. Source: Journal of Applied Pharmaceutical Science (JAPS). URL: [Link]

  • Title: Benzamide, n-2-benzothiazolyl-4-nitro- (C14H9N3O3S) - Structural & Physicochemical Information. Source: PubChemLite / Université du Luxembourg. URL: [Link]

  • Title: N-Benzothiazol-2-yl-benzamide | C14H10N2OS | CID 689669. Source: National Center for Biotechnology Information (PubChem). URL: [Link]

  • Title: Physicochemical properties of the synthesized N-benzothiazol-2-yl benzamide analogs. Source: ResearchGate. URL: [Link]

Sources

Handling

Personal protective equipment for handling N-Benzothiazol-2-yl-2-nitro-benzamide

Comprehensive Safety and Handling Guide: N-Benzothiazol-2-yl-2-nitro-benzamide As your partner in laboratory safety and innovation, we are committed to providing guidance that extends beyond the product itself. This docu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: N-Benzothiazol-2-yl-2-nitro-benzamide

As your partner in laboratory safety and innovation, we are committed to providing guidance that extends beyond the product itself. This document serves as an essential resource for researchers, scientists, and drug development professionals handling N-Benzothiazol-2-yl-2-nitro-benzamide. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, this guide is built upon a conservative approach, synthesizing data from its constituent chemical moieties: the benzothiazole core, the aromatic nitro group, and the benzamide linkage. Our primary goal is to ensure your safety through a deep understanding of the potential hazards and the implementation of rigorous handling protocols.

Hazard Assessment: A Proactive Approach to Safety

N-Benzothiazol-2-yl-2-nitro-benzamide is a solid, likely crystalline, organic compound. While specific toxicological data is not yet available, a thorough evaluation of its structural components allows for a robust preliminary hazard assessment.

  • Aromatic Nitro Compounds: The presence of the 2-nitro-benzamide group is a primary safety concern. Aromatic nitro compounds are known for their potential toxicity upon ingestion, inhalation, or skin absorption.[1] A significant hazard associated with this class of compounds is the risk of methemoglobinemia , a serious condition that impairs the oxygen-carrying capacity of blood.[2] Symptoms can include cyanosis (blue-colored skin), headache, dizziness, and nausea.[2]

  • Benzothiazole Derivatives: The benzothiazole moiety and its derivatives are known to be potential skin and eye irritants.[3][4] Some compounds in this family may also cause allergic skin reactions.[4] Furthermore, benzothiazoles can be very toxic to aquatic life with long-lasting effects, necessitating careful disposal to prevent environmental contamination.[2][4]

  • Benzamide Group: Benzamides, as a class, can be harmful if swallowed.[5][6] Some are suspected of causing genetic defects, which calls for stringent measures to avoid any exposure.[5]

Given these potential hazards, N-Benzothiazol-2-yl-2-nitro-benzamide should be handled as a substance with acute toxicity (oral, dermal, inhalation), potential for serious eye and skin irritation, and possible mutagenic properties.

Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered approach to PPE is critical to minimize all routes of potential exposure. The following table outlines the minimum recommended PPE for handling N-Benzothiazol-2-yl-2-nitro-benzamide.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport Safety glasses with side shieldsNitrile or Neoprene glovesStandard lab coatNot generally required
Weighing & Transfer (Solid) Chemical safety gogglesDouble-gloving with chemically resistant gloves (e.g., Nitrile)Flame-resistant lab coat over long-sleeved clothingNIOSH-approved N95 (or higher) respirator inside a chemical fume hood
Solution Preparation & Handling Chemical safety goggles and a face shieldChemically resistant gloves (Neoprene or Butyl rubber recommended)[1]Chemically resistant apron over a flame-resistant lab coatWork exclusively within a certified chemical fume hood
Post-Handling & Cleanup Chemical safety gogglesChemically resistant glovesFlame-resistant lab coatNot required if conducted in a fume hood

Causality Behind PPE Choices:

  • Eye Protection: The risk of fine powder becoming airborne during transfer necessitates the use of full-seal chemical safety goggles over standard safety glasses. A face shield is added during solution handling to protect against splashes.[7]

  • Hand Protection: Double-gloving provides an extra layer of security against contamination. While nitrile gloves offer good initial protection, extended contact or work with solvents may require more robust materials like neoprene or butyl rubber.[1] Always check for tears or punctures before and during use.

  • Body Protection: A flame-resistant lab coat is recommended due to the presence of the nitro functional group, which can increase flammability.[1] A chemically resistant apron provides an additional barrier against spills when working with solutions.

  • Respiratory Protection: The primary risk of inhalation comes from airborne particulates of the solid compound.[8][9] Therefore, all weighing and transfer operations must be conducted within a chemical fume hood. An N95 respirator provides an additional layer of protection against inhaling fine dust that may be generated even within the hood.[2]

Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a strict, methodical workflow is paramount. This protocol is designed to be a self-validating system, minimizing risk at every stage.

Workflow: Safe Handling of N-Benzothiazol-2-yl-2-nitro-benzamide

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Cleanup Phase prep1 Verify fume hood certification prep2 Don appropriate PPE (See Table) prep1->prep2 prep3 Decontaminate work surface prep2->prep3 handle1 Weigh solid using a tared container with a draft shield prep3->handle1 Begin Handling handle2 Carefully transfer solid using a micro-spatula handle1->handle2 handle3 Slowly add solvent to dissolve solid handle2->handle3 handle4 Cap and gently agitate if necessary handle3->handle4 clean1 Decontaminate all equipment with appropriate solvent handle4->clean1 Handling Complete clean2 Collect all waste (solid & liquid) in labeled hazardous waste containers clean1->clean2 clean3 Remove outer gloves and dispose as solid waste clean2->clean3 clean4 Wipe down fume hood sash and surfaces clean3->clean4 clean5 Remove remaining PPE clean4->clean5 clean6 Wash hands thoroughly clean5->clean6

Sources

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